molecular formula C12H7ClO2S2 B3386695 YC-001 CAS No. 748778-73-6

YC-001

Numéro de catalogue: B3386695
Numéro CAS: 748778-73-6
Poids moléculaire: 282.8 g/mol
Clé InChI: RCLLWMPOHNZNAO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

4-(5-Chlorothiophen-2-yl)-3-(thiophen-2-yl)-2,5-dihydrofuran-2-one is a high-purity chemical compound offered for research and development purposes. This compound features a 2,5-dihydrofuran-2-one core substituted with both a 5-chlorothiophen-2-yl and a thiophen-2-yl group, a structure that signifies potential as a key intermediate in organic synthesis and materials science . Compounds incorporating chlorothiophene and thiophene subunits are of significant interest in the development of advanced materials, particularly in the field of nonlinear optics (NLO) . Research on similar heterocyclic chalcones has demonstrated that such structures can exhibit promising properties for photonic and optoelectronic devices . As a building block, this dihydrofuranone could be utilized in the synthesis of more complex molecules for various investigative applications. This product is intended for research use only and is not intended for diagnostic or therapeutic uses. Handle with care in a controlled laboratory setting. For comprehensive safety and handling information, refer to the material safety data sheet.

Propriétés

IUPAC Name

3-(5-chlorothiophen-2-yl)-4-thiophen-2-yl-2H-furan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClO2S2/c13-10-4-3-8(17-10)7-6-15-12(14)11(7)9-2-1-5-16-9/h1-5H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCLLWMPOHNZNAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C(=O)O1)C2=CC=CS2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

748778-73-6
Record name 4-(5-chlorothiophen-2-yl)-3-(thiophen-2-yl)-2,5-dihydrofuran-2-one
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

YC-001: A Novel Pharmacological Chaperone for Rod Opsin in Photoreceptor Cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

YC-001 is a novel, non-retinoid small molecule identified through high-throughput screening as a potent pharmacological chaperone of rod opsin.[1][2][3] Its mechanism of action in photoreceptor cells centers on its ability to bind to and stabilize misfolded opsin mutants, such as the P23H variant, a common cause of autosomal dominant retinitis pigmentosa (adRP).[1][2] this compound acts as an inverse agonist and a non-competitive antagonist of rod opsin signaling, thereby reducing the constitutive activity of misfolded opsin and protecting photoreceptors from light-induced degeneration. This technical guide provides a comprehensive overview of the molecular mechanisms, experimental validation, and therapeutic potential of this compound in the context of retinal degenerative diseases.

Core Mechanism of Action: Pharmacological Chaperone and Inverse Agonist

This compound's primary therapeutic action stems from its dual role as a pharmacological chaperone and an inverse agonist for rod opsin.

  • Pharmacological Chaperone Activity: this compound binds directly to rod opsin, including misfolded mutants like P23H. This binding stabilizes the protein structure, facilitating its proper folding and trafficking from the endoplasmic reticulum (ER) to the plasma membrane. By rescuing the transport of these mutant opsins, this compound helps maintain the structural integrity of photoreceptor cells.

  • Inverse Agonist and Antagonist Activity: this compound silences the basal activity of rod opsin, functioning as an inverse agonist. In experimental models, it has been shown to increase cAMP levels in cells expressing rod opsin, which is indicative of reducing the constitutive, light-independent signaling often associated with misfolded opsin mutants. Furthermore, it acts as a non-competitive antagonist, inhibiting signaling even in the presence of an agonist like 9-cis-retinal (B17824).

Signaling Pathway of this compound in Photoreceptors

YC001_Mechanism cluster_ER Endoplasmic Reticulum cluster_Trafficking Protein Trafficking cluster_Signaling Signal Transduction MisfoldedOpsin Misfolded Opsin (e.g., P23H) ER_Retention ER Retention & UPR Activation MisfoldedOpsin->ER_Retention leads to YC001 This compound MisfoldedOpsin->YC001 binds to OpsinSignaling Aberrant Opsin Signaling ER_Retention->OpsinSignaling contributes to StabilizedOpsin Stabilized Opsin Complex YC001->StabilizedOpsin promotes stabilization ReducedSignaling Reduced Basal Activity YC001->ReducedSignaling acts as inverse agonist to cause Golgi Golgi Apparatus StabilizedOpsin->Golgi facilitates transport to PlasmaMembrane Plasma Membrane Golgi->PlasmaMembrane correct trafficking to PlasmaMembrane->ReducedSignaling enables PhotoreceptorSurvival Photoreceptor Survival ReducedSignaling->PhotoreceptorSurvival promotes

Caption: Mechanism of this compound as a pharmacological chaperone and inverse agonist.

Quantitative Data Summary

The following tables summarize the key quantitative data from various in vitro and in vivo studies on this compound.

Table 1: In Vitro Efficacy and Potency of this compound
ParameterValueCell Line/SystemCommentsReference
Potency (P23H Opsin Rescue) 7.8 µMNIH3T3 cellsEfficacy of 150-310% of control.
EC50 (Binding to Bovine Rod Opsin) 0.98 ± 0.05 µMBovine disc membranesComparable to 9-cis-retinal (1.20 ± 0.10 µM).
EC50 (Inverse Agonist Activity) 8.22 µMNIH3T3-(WT-opsin/GFP) cellsMeasured by an increase in cAMP levels.
Table 2: In Vivo Pharmacokinetics and Efficacy of this compound
ParameterValueAnimal ModelDosing and AdministrationCommentsReference
Retinal Concentration (0.5h post-injection) ~70 pmol per eyeC57BL/6 mice200 mg/kg, intraperitoneal (i.p.)Demonstrates ocular penetration.
Retinal Concentration (3h post-injection) ~280 pmol per eyeC57BL/6 mice200 mg/kg, i.p.Peak concentration observed.
Retinal Concentration (24h post-injection) UndetectableC57BL/6 mice200 mg/kg, i.p.Indicates rapid clearance.
Ocular Half-life (t1/2) 0.68 hoursC57BL/6J miceIntravitreal injection (IVI)Fast ocular clearance.
Photoreceptor Protection Dose-dependent protection of ONLAbca4-/-Rdh8-/- miceSingle dose (50 or 200 mg/kg, i.p.)Protection from bright light-induced degeneration.

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

High-Throughput Screening (HTS) for P23H Opsin Stabilizers
  • Objective: To identify small molecules that rescue the cell surface localization of misfolded P23H opsin.

  • Cell Line: NIH3T3 cells stably co-expressing mouse P23H opsin.

  • Methodology:

    • Cells were seeded in 384-well plates.

    • A library of 79,080 compounds was tested at an average concentration of 22.5 µM.

    • After incubation, cells were fixed and stained with an antibody against the N-terminus of rod opsin without permeabilization to detect only cell-surface localized opsin.

    • High-content imaging analysis was used to quantify the amount of P23H opsin on the plasma membrane.

    • Hits were defined as compounds that increased the cell surface expression of P23H opsin. This compound was identified as a primary hit with a potency of 7.8 µM and an efficacy of 150-310%.

Opsin Binding Assay
  • Objective: To determine the binding affinity of this compound to rod opsin.

  • Methodology:

    • Bovine rod outer segment (ROS) disc membranes containing opsin were prepared.

    • Tryptophan (Trp) fluorescence was monitored (excitation at 295 nm, emission at 330 nm). The quenching of Trp fluorescence indicates a conformational change in the chromophore pocket upon ligand binding.

    • Opsin was titrated with increasing concentrations of this compound or 9-cis-retinal (positive control).

    • The change in fluorescence was plotted against the ligand concentration, and the EC50 value was calculated. This compound exhibited an EC50 of 0.98 ± 0.05 µM.

Inverse Agonist Activity Assay
  • Objective: To assess the ability of this compound to suppress the basal signaling activity of rod opsin.

  • Methodology:

    • NIH3T3 cells stably expressing wild-type opsin (NIH3T3-(WT-opsin/GFP)) were used.

    • Rod opsin couples to Gi/o signaling, which leads to a reduction in intracellular cAMP levels.

    • Cells were treated with forskolin (B1673556) to elevate basal cAMP levels.

    • Cells were then treated with varying concentrations of this compound in the dark or light.

    • Intracellular cAMP levels were measured using a competitive immunoassay.

    • An increase in cAMP levels in the presence of this compound indicates the suppression of opsin's constitutive activity. This compound induced a dose-dependent increase in cAMP with an EC50 of 8.22 µM.

Experimental Workflow for this compound Characterization

YC001_Workflow HTS High-Throughput Screen (P23H Opsin Rescue) BindingAssay Opsin Binding Assay (Trp Fluorescence) HTS->BindingAssay Identified this compound leads to InverseAgonistAssay Inverse Agonist Assay (cAMP Measurement) HTS->InverseAgonistAssay Identified this compound leads to GlycosylationAssay Glycosylation Profile Analysis (Immunoblotting) HTS->GlycosylationAssay Identified this compound leads to InVivoPK In Vivo Pharmacokinetics (HPLC-MS) BindingAssay->InVivoPK In vitro validation prompts InverseAgonistAssay->InVivoPK In vitro validation prompts GlycosylationAssay->InVivoPK In vitro validation prompts InVivoEfficacy In Vivo Efficacy Study (Retinal Degeneration Model) InVivoPK->InVivoEfficacy Favorable PK profile allows

Caption: Experimental workflow for the characterization of this compound.

In Vivo Retinal Degeneration Model
  • Objective: To evaluate the neuroprotective effect of this compound in a mouse model of light-induced retinal degeneration.

  • Animal Model: Abca4-/-Rdh8-/- mice, which are susceptible to bright light-induced retinal damage.

  • Methodology:

    • Mice were administered a single intraperitoneal (i.p.) injection of this compound (50 or 200 mg/kg) or vehicle (DMSO).

    • After a set period, the mice were exposed to bright light to induce retinal degeneration.

    • Seven days after light exposure, retinal structure was assessed using spectral domain-optical coherence tomography (SD-OCT) and histological staining (hematoxylin and eosin).

    • The thickness of the outer nuclear layer (ONL), which contains the photoreceptor cell bodies, was measured to quantify photoreceptor survival.

    • This compound-treated mice showed a dose-dependent preservation of ONL thickness compared to vehicle-treated controls.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for adRP caused by rhodopsin misfolding. Its well-defined mechanism of action as a pharmacological chaperone and inverse agonist provides a strong rationale for its development. Future research should focus on optimizing its pharmacokinetic properties to prolong its therapeutic window in the eye and on evaluating its efficacy in a broader range of rhodopsin mutations. The development of this compound and similar non-retinoid chaperones could offer a novel treatment paradigm for a group of currently incurable retinal degenerative diseases.

References

The Function of YC-001 in Retinal Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YC-001 is a novel, non-retinoid small molecule that has emerged as a significant therapeutic candidate for retinal degenerative diseases, particularly those caused by mutations in the rhodopsin gene.[1] This technical guide provides an in-depth overview of the function of this compound in retinal cells, focusing on its molecular mechanisms, experimental validation, and quantitative characterization. This compound exhibits a dual function as both a pharmacological chaperone for rod opsin and an inverse agonist and antagonist of its signaling pathway.[1][2] These properties enable it to stabilize misfolded opsin mutants, rescue their transport to the cell membrane, and protect photoreceptor cells from light-induced degeneration.[1][3]

Core Mechanism of Action

This compound's primary role in retinal cells revolves around its interaction with rod opsin, the light-sensitive protein crucial for vision in dim light. Its function can be dissected into two key mechanisms:

  • Pharmacological Chaperone Activity: Many forms of retinitis pigmentosa are caused by mutations that lead to the misfolding of rhodopsin, such as the P23H mutation.[1] Misfolded opsin is retained in the endoplasmic reticulum (ER), leading to cellular stress and eventual photoreceptor cell death. This compound acts as a pharmacological chaperone by binding to and stabilizing these misfolded opsin mutants.[1][4] This stabilization facilitates the proper folding and subsequent transport of the opsin from the ER to the plasma membrane, thereby alleviating ER stress and promoting cell survival.[4][5]

  • Inverse Agonist and Antagonist of Rod Opsin Signaling: this compound also modulates the signaling activity of rod opsin. It acts as an inverse agonist, silencing the basal (constitutive) activity of rod opsin in the dark.[2][6] This is achieved by reducing the activation of the G-protein transducin (Gt).[2] Furthermore, this compound acts as a non-competitive antagonist, inhibiting the activation of opsin by light.[2] This dual modulation of opsin signaling helps to protect photoreceptors from excessive activation and subsequent degeneration, particularly in the context of light-induced retinal damage.[2][3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for its evaluation.

YC001_Chaperone_Activity cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_PM Plasma Membrane Misfolded_Opsin Misfolded P23H Opsin ER_Retention ER Retention & Cellular Stress Misfolded_Opsin->ER_Retention YC001 This compound Misfolded_Opsin->YC001 Binding & Stabilization Correctly_Folded_Opsin Correctly Folded Opsin YC001->Correctly_Folded_Opsin Processing Processing & Glycosylation Correctly_Folded_Opsin->Processing Transport Transported_Opsin Functional Opsin at Membrane Processing->Transported_Opsin Transport

Caption: this compound as a Pharmacological Chaperone for Misfolded Opsin.

YC001_Inverse_Agonist_Antagonist cluster_Signal Rod Opsin Signaling Cascade Light Light Rod_Opsin Rod Opsin Light->Rod_Opsin Activation Gt G-protein (Gt) Rod_Opsin->Gt Activation PDE6 PDE6 Gt->PDE6 Activation cGMP cGMP hydrolysis PDE6->cGMP Ion_Channels Ion Channel Closure cGMP->Ion_Channels Hyperpolarization Hyperpolarization (Neural Signal) Ion_Channels->Hyperpolarization YC001 This compound YC001->Rod_Opsin Inverse Agonist (Inhibits Basal Activity) YC001->Rod_Opsin Antagonist (Inhibits Light Activation) Basal_Activity Basal (Dark) Activity Basal_Activity->Rod_Opsin

Caption: this compound's Dual Role as an Inverse Agonist and Antagonist.

Experimental_Workflow HTS High-Throughput Screening (HTS) Cell_Based_Assays Cell-Based Assays (e.g., NIH3T3 cells) HTS->Cell_Based_Assays Identify Hits Biochemical_Assays Biochemical Assays Cell_Based_Assays->Biochemical_Assays Validate Mechanism Retinal_Explants Retinal Explant Cultures Biochemical_Assays->Retinal_Explants Test in Retinal Tissue In_Vivo_Models In Vivo Animal Models (e.g., RhoP23H/+ mice) Retinal_Explants->In_Vivo_Models Evaluate in Disease Model Analysis Data Analysis In_Vivo_Models->Analysis Assess Efficacy & Safety

Caption: Experimental Workflow for Evaluating this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and properties of this compound.

Table 1: In Vitro Efficacy and Binding Affinity of this compound

ParameterValueCell/SystemReference
EC50 (Chaperone Activity) 8.7 µMNIH3T3 cells expressing P23H opsin[3]
Efficacy (Chaperone Activity) 150-310%NIH3T3 cells expressing P23H opsin[3]
EC50 (Binding to Rod Opsin) 0.98 µMBovine rod opsin[2][3]
EC50 (Inverse Agonist Activity) 8.22 µMNIH3T3 cells expressing WT opsin[6]

Table 2: In Vivo and Ex Vivo Experimental Parameters for this compound

ExperimentAnimal Model/SystemThis compound Concentration/DoseOutcomeReference
Retinal Explant Culture RhoP23H/+ mouse10, 20, 40, 80, 160 µMImproved outer nuclear layer thickness[7]
Light-Induced Retinal Degeneration Abca4-/-Rdh8-/- mice50, 200 mg/kg (i.p.)Protection of the outer nuclear layer[3]
Acute Toxicity Study Not specified100, 200 mg/kg (i.p. daily for 24 days)No acute toxicity observed[3]
Ocular Clearance C57BL/6J miceIntravitreal injectionOcular half-life determined[8]

Detailed Experimental Protocols

Cell-Based Chaperone Activity Assay
  • Objective: To quantify the ability of this compound to rescue the transport of misfolded opsin to the plasma membrane.

  • Cell Line: NIH3T3 cells stably expressing the P23H opsin mutant.[1]

  • Methodology:

    • Seed NIH3T3-P23H cells in 96-well plates.

    • Treat cells with varying concentrations of this compound (e.g., 0-100 µM) or a vehicle control (e.g., 0.1% DMSO) for 24 hours.[3]

    • Fix the cells and perform immunofluorescence staining for rod opsin on non-permeabilized cells to specifically label cell-surface opsin.

    • Acquire images using a high-content imaging system.

    • Quantify the fluorescence intensity at the cell surface to determine the extent of opsin transport rescue.

    • The EC50 value is calculated from the dose-response curve.

Immunoblotting for Opsin Glycosylation Profile
  • Objective: To assess the effect of this compound on the maturation and glycosylation of P23H opsin.

  • Cell Line: NIH3T3 cells expressing wild-type or P23H opsin.

  • Methodology:

    • Culture cells and treat with this compound (e.g., 0.5, 1, 5, 10, 20, 40 µM) for 24 hours.[3]

    • Lyse the cells and collect the protein extracts.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody against rod opsin, followed by a secondary antibody.

    • Visualize the protein bands. The presence of mature glycosylated forms of opsin indicates successful transport through the Golgi apparatus.

cAMP Assay for Inverse Agonist Activity
  • Objective: To measure the effect of this compound on the basal signaling activity of rod opsin.

  • Cell Line: NIH3T3 cells expressing wild-type opsin.[6]

  • Methodology:

    • Culture cells and treat with a range of this compound concentrations (e.g., 0.313 to 80 µM).[3][6]

    • Stimulate adenylyl cyclase with forskolin (B1673556) to induce cAMP production.

    • Measure intracellular cAMP levels using a commercially available ELISA kit.

    • A dose-dependent increase in cAMP levels in the presence of this compound indicates the inhibition of the Gi/o pathway, confirming its inverse agonist activity.[6]

In Vivo Light-Induced Retinal Degeneration Model
  • Objective: To evaluate the neuroprotective effect of this compound in vivo.

  • Animal Model: Abca4-/-Rdh8-/- mice, which are susceptible to light-induced retinal damage.[2]

  • Methodology:

    • Administer this compound (e.g., 50 or 200 mg/kg) or vehicle via intraperitoneal (i.p.) injection.[3]

    • Expose the mice to bright light for a defined period.

    • After a recovery period, euthanize the mice and collect the eyes for histological analysis.

    • Measure the thickness of the outer nuclear layer (ONL) in retinal sections to quantify photoreceptor survival. A thicker ONL in this compound-treated mice compared to controls indicates a protective effect.[2]

Conclusion

This compound demonstrates a multifaceted mechanism of action in retinal cells, positioning it as a promising therapeutic agent for retinitis pigmentosa and potentially other retinal degenerative disorders. Its ability to act as a pharmacological chaperone for misfolded opsin, coupled with its function as an inverse agonist and antagonist of opsin signaling, addresses key pathological processes in these diseases. The quantitative data and experimental protocols outlined in this guide provide a comprehensive foundation for further research and development of this compound as a novel treatment for blindness.

References

YC-001 as a Pharmacological Chaperone for Rhodopsin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mutations in the rhodopsin (RHO) gene are a leading cause of autosomal dominant retinitis pigmentosa (adRP), a group of inherited retinal degenerative diseases that lead to progressive vision loss and blindness.[1][2] Many of these mutations result in the misfolding of the rhodopsin protein, leading to its retention in the endoplasmic reticulum (ER), subsequent cellular stress, and photoreceptor cell death.[3] Pharmacological chaperones, small molecules that can stabilize misfolded proteins and facilitate their proper trafficking, represent a promising therapeutic strategy. This technical guide provides an in-depth overview of YC-001, a novel, non-retinoid pharmacological chaperone for rhodopsin.[1][2] this compound has demonstrated the ability to rescue multiple misfolding rhodopsin mutants, protect photoreceptors from degeneration in preclinical models, and modulate rhodopsin's signaling activity.

Mechanism of Action

This compound acts as a pharmacological chaperone by directly and reversibly binding to the rod opsin, the protein component of rhodopsin. This binding stabilizes the structure of misfolded opsin mutants, allowing them to bypass the ER quality control machinery and traffic to the cell surface. In addition to its chaperone activity, this compound also functions as an inverse agonist and a non-competitive antagonist of rod opsin signaling. By silencing the basal activity of opsin, this compound can reduce cellular stress caused by constitutively active mutant proteins.

Rhodopsin Trafficking Pathway

G cluster_synthesis Synthesis and Folding cluster_trafficking Trafficking ER Endoplasmic Reticulum (Rhodopsin Synthesis) P23H Misfolded Rhodopsin (e.g., P23H) Golgi Golgi Apparatus ER->Golgi Correctly folded P23H->Golgi Rescued by this compound Degradation ER-Associated Degradation P23H->Degradation ERAD YC001 This compound YC001->P23H Stabilization TGN Trans-Golgi Network Golgi->TGN RTC Rhodopsin Transport Carriers (RTCs) TGN->RTC Cilium Connecting Cilium RTC->Cilium OS Rod Outer Segment Cilium->OS

Caption: this compound rescues misfolded rhodopsin trafficking.

Rhodopsin Signaling Pathway

G Rhodopsin Rhodopsin Transducin Transducin (Gt) (Gi/o family) Rhodopsin->Transducin Activates Light Light Light->Rhodopsin Activates AC Adenylyl Cyclase (AC) Transducin->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effects PKA->Downstream YC001 This compound YC001->Rhodopsin Inverse Agonist/ Antagonist

Caption: this compound modulates rhodopsin's Gi/o signaling.

Quantitative Data

The following tables summarize the key quantitative data regarding the efficacy and properties of this compound.

Table 1: In Vitro Efficacy of this compound

ParameterValueCell Line/SystemReference
Binding Affinity (EC50) 0.98 ± 0.05 µMBovine rod opsin in disc membranes
Inverse Agonist Activity (EC50) 8.22 µMNIH3T3 cells expressing WT-opsin
P23H Mutant Rescue (Potency) 7.8 µMU2OS cells (β-Gal complementation assay)
P23H Mutant Rescue (Efficacy) 150-310% of controlU2OS cells (β-Gal complementation assay)

Table 2: In Vivo and Ex Vivo Efficacy of this compound

ModelTreatmentOutcomeMeasurementReference
Abca4-/-Rdh8-/- mice (light-induced degeneration)Single dose of this compoundProtection from retinal degenerationHistology
RhoP23H/+ retinal explants20-80 µM this compoundIncreased Outer Nuclear Layer (ONL) thickness32.8-34.8 µm vs 30.9 µm (DMSO)
RhoP23H/+ retinal explantsThis compoundReduced number of microglia/macrophages> 5-fold decrease vs DMSO

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

High-Throughput Screening (HTS) for Pharmacological Chaperones

This protocol describes the cell-based β-Galactosidase (β-Gal) fragment complementation assay used for the initial identification of this compound.

G Start Start: U2OS cells co-expressing P23H-PK and PLC-EA Dispense Dispense cells into 384-well plates Start->Dispense AddCompound Add library compounds (including this compound) Dispense->AddCompound Incubate Incubate for 15 hours AddCompound->Incubate Lysis Cell Lysis Incubate->Lysis AddSubstrate Add β-Gal substrate Lysis->AddSubstrate Measure Measure luminescence AddSubstrate->Measure Analyze Analyze data: Identify hits with increased luminescence (e.g., this compound) Measure->Analyze

Caption: Workflow for the HTS β-Gal complementation assay.

Protocol:

  • Cell Line: A stable U2OS cell line co-expressing two constructs is used:

    • P23H-opsin fused to the ProLink (PK) fragment of β-Gal.

    • A plasma membrane-anchored peptide fused to the Enzyme Acceptor (EA) fragment of β-Gal.

  • Principle: If P23H-opsin is retained in the ER, the PK and EA fragments remain separated, and there is no β-Gal activity. If a compound (like this compound) rescues the trafficking of P23H-opsin to the plasma membrane, the PK and EA fragments are brought into proximity, reconstituting an active β-Gal enzyme.

  • Procedure:

    • Plate the stable U2OS cells in 384-well plates.

    • Add small molecule compounds from a chemical library to the wells.

    • Incubate the plates to allow for compound activity.

    • Lyse the cells and add a luminescent β-Gal substrate.

    • Measure the luminescence signal. An increase in luminescence indicates rescue of P23H-opsin trafficking.

Cell-Surface Immunostaining and High-Content Imaging

This method quantifies the amount of rhodopsin that has successfully trafficked to the plasma membrane.

Protocol:

  • Cell Culture: Plate NIH3T3 or other suitable cells transfected with wild-type or mutant rhodopsin constructs in 384-well plates.

  • Treatment: Treat the cells with this compound or a vehicle control (DMSO) and incubate.

  • Fixation: Fix the cells with 4% paraformaldehyde. Crucially, do not permeabilize the cells to ensure that only cell-surface proteins are labeled.

  • Immunostaining:

    • Block with a suitable serum (e.g., goat serum).

    • Incubate with a primary antibody that recognizes an extracellular epitope of rhodopsin (e.g., B6-30).

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain nuclei with a DNA dye (e.g., Hoechst).

  • Imaging: Acquire images using a high-content imaging system.

  • Analysis: Use image analysis software to quantify the fluorescence intensity at the cell surface relative to the total number of cells (determined by the nuclear stain).

cAMP Assay for Inverse Agonist/Antagonist Activity

This assay measures the ability of this compound to modulate the Gi/o-coupled signaling of rhodopsin.

Protocol:

  • Cell Culture: Use NIH3T3 cells stably expressing wild-type opsin.

  • Treatment:

    • To measure inverse agonist activity, treat the cells with varying concentrations of this compound.

    • To measure antagonist activity, co-treat the cells with a fixed concentration of an agonist (e.g., 9-cis-retinal) and varying concentrations of this compound.

  • cAMP Induction: Add forskolin (B1673556) to all wells to stimulate adenylyl cyclase and raise intracellular cAMP levels.

  • Lysis and Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF or ELISA-based).

  • Analysis:

    • An increase in cAMP levels in the presence of this compound (compared to untreated cells) indicates inverse agonist activity, as it counteracts the basal, Gi/o-mediated inhibition of adenylyl cyclase by opsin.

    • A rightward shift in the dose-response curve of the agonist in the presence of this compound indicates antagonist activity.

Retinal Explant Culture

This ex vivo model allows for the study of this compound's effects on retinal architecture and cell survival in a more physiologically relevant context than cell lines.

Protocol:

  • Dissection: Isolate retinas from postnatal day 15 (P15) mice (e.g., RhoP23H/+).

  • Culture: Place the retinal explants on a porous membrane insert in a culture dish containing neurobasal medium.

  • Treatment: Add this compound or vehicle control to the culture medium. Refresh the medium daily.

  • Incubation: Culture the explants for a specified period (e.g., 9 days).

  • Analysis:

    • Immunohistochemistry: Fix the explants, cryosection, and perform immunostaining for markers of photoreceptors (e.g., rhodopsin), other retinal cell types, and cell death.

    • Morphometry: Measure the thickness of the outer nuclear layer (ONL) as an indicator of photoreceptor survival.

Scotopic Electroretinography (ERG)

ERG is used to assess the function of photoreceptor cells in live animals.

Protocol:

  • Animal Preparation: Dark-adapt mice overnight. Anesthetize the mice and dilate their pupils.

  • Electrode Placement: Place a corneal electrode on the eye, a reference electrode on the head, and a ground electrode on the body.

  • Light Stimulation: In a dark room, present flashes of light of varying intensities to the eye.

  • Recording: Record the electrical responses of the retina. The a-wave of the scotopic ERG reflects the function of the rod photoreceptors.

  • Light Damage Model: To assess the protective effects of this compound, mice can be exposed to bright, damaging light after treatment with the compound. ERG is then performed at various time points after the light exposure to measure the extent of functional rescue.

Conclusion and Future Directions

This compound is a promising pharmacological chaperone for the treatment of retinitis pigmentosa caused by rhodopsin misfolding mutations. Its dual mechanism of action—rescuing protein trafficking and modulating signaling—makes it a compelling therapeutic candidate. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and the discovery of other novel pharmacological chaperones. Future research should focus on optimizing the in vivo delivery and efficacy of this compound, potentially through the development of sustained-release formulations or medicinal chemistry efforts to improve its pharmacokinetic properties. Further studies in a wider range of adRP animal models will also be crucial to fully elucidate its therapeutic potential.

References

The Role of YC-001 in Preventing Retinal Degeneration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retinal degeneration, a group of debilitating eye diseases leading to progressive vision loss, currently has limited therapeutic options. A primary cause of certain inherited forms, such as autosomal dominant retinitis pigmentosa (adRP), is the misfolding of rhodopsin, the light-sensitive protein in rod photoreceptor cells. This technical guide delves into the pre-clinical data surrounding YC-001, a novel small molecule identified as a promising pharmacological chaperone for rod opsin. This compound demonstrates a dual mechanism of action: it acts as a molecular chaperone to rescue misfolded opsin mutants and as an inverse agonist to suppress aberrant signaling, thereby offering a potential therapeutic strategy for preventing retinal degeneration. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and underlying signaling pathways associated with this compound's protective effects.

Introduction

Protein misfolding is a central pathological feature of numerous neurodegenerative diseases. In the context of the retina, mutations in the rhodopsin gene can lead to the production of unstable, misfolded opsin proteins that are retained in the endoplasmic reticulum (ER), triggering cellular stress and ultimately leading to photoreceptor cell death.[1][2] Pharmacological chaperones are small molecules that can bind to and stabilize these misfolded proteins, facilitating their proper trafficking and function.

This compound, a non-retinoid small molecule, was identified through a high-throughput screen for its ability to stabilize the P23H-opsin mutant, a common cause of adRP.[1][2] Subsequent studies have revealed its multifaceted role in not only rescuing mutant opsin trafficking but also in modulating the signaling activity of rod opsin. This guide will provide an in-depth analysis of the key preclinical findings related to this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the efficacy and potency of this compound from in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

ParameterValueCell Line/SystemReference
Potency (P23H-opsin rescue) 7.8 µMNIH3T3 cells[1]
Efficacy (P23H-opsin rescue) 150-310% of controlNIH3T3 cells
EC50 (Binding to bovine rod opsin) 0.98 ± 0.05 µMBovine rod opsin
EC50 (cAMP level increase) 8.22 µMNIH3T3 cells

Table 2: In Vivo Effects of this compound in Abca4-/-Rdh8-/- Mice

ParameterDosageOutcomeReference
Retinal Protection Single doseProtection from bright light-induced retinal degeneration
ONL Thickness Dose-dependentDose-dependent protection of the outer nuclear layer (ONL) from light-induced damage
Toxicity 100 mg/kg & 200 mg/kg daily for 24 daysNo acute toxicity observed

Mechanism of Action

This compound exerts its therapeutic potential through a dual mechanism of action:

  • Pharmacological Chaperone: this compound binds to rod opsin, including misfolded mutants like P23H, and stabilizes their structure. This chaperone activity facilitates the proper trafficking of the opsin protein from the ER to the plasma membrane, preventing its accumulation and the induction of ER stress.

  • Inverse Agonist and Antagonist: this compound acts as an inverse agonist, silencing the basal activity of rod opsin. It non-competitively antagonizes rod opsin signaling, which is mediated through the G-protein Gi/o pathway. By inhibiting adenylate cyclase and modulating cAMP levels, this compound can prevent aberrant signaling that may contribute to photoreceptor cell death.

The following diagram illustrates the proposed signaling pathway affected by this compound.

YC001_Signaling_Pathway cluster_membrane Plasma Membrane Opsin Rod Opsin Gio Gi/o Opsin->Gio Activates AC Adenylyl Cyclase Gio->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream YC001 This compound YC001->Opsin Binds & Stabilizes (Inverse Agonist) Light Light Light->Opsin Activates

Figure 1: this compound Signaling Pathway in Rod Photoreceptors.

Experimental Protocols

This section details the methodologies for key experiments that have elucidated the function of this compound.

High-Throughput Screening (HTS) for this compound Identification
  • Objective: To identify small molecules that can rescue the trafficking of the P23H-opsin mutant from the ER to the plasma membrane.

  • Methodology:

    • A cell-based β-Galactosidase fragment complementation assay was utilized.

    • NIH3T3 cells were engineered to stably express the P23H-opsin mutant.

    • A library of 79,080 compounds was screened at an average concentration of 22.5 µM.

    • The assay measured the complementation of β-Galactosidase fragments, which occurs when the mutant opsin is successfully transported to the plasma membrane, as an indicator of chaperone activity.

    • Hits were selected based on efficacy (>50%) and potency (<20 µM).

HTS_Workflow start Start: 79,080 Small Molecule Library assay Cell-based β-Gal Fragment Complementation Assay (P23H-opsin expressing NIH3T3 cells) start->assay screening Screening at 22.5 µM assay->screening hits Identification of 29 Primary Hits (Efficacy >50%, Potency <20 µM) screening->hits yc001 Selection of this compound (Potency: 7.8 µM, Efficacy: 150-310%) hits->yc001

Figure 2: High-Throughput Screening Workflow for this compound Discovery.
Ligand-Binding Assay

  • Objective: To determine if this compound directly binds to rod opsin.

  • Methodology:

    • Tryptophan (Trp) fluorescence was used to monitor the conformation of the chromophore pocket in bovine opsin.

    • Bovine opsin in disc membranes was titrated with increasing concentrations of this compound or 9-cis-retinal (B17824) (as a positive control).

    • The quenching of Trp fluorescence at 330 nm, corresponding to a conformational change of Trp 265 in the chromophore pocket, was measured.

    • The half-maximal effective concentration (EC50) for binding was calculated from the dose-response curve.

cAMP Assay
  • Objective: To assess the effect of this compound on rod opsin signaling.

  • Methodology:

    • NIH3T3 cells expressing wild-type opsin were used.

    • Forskolin was added to the cells to saturate their cAMP levels.

    • Cells were treated with varying doses of this compound in the presence or absence of light and/or 9-cis-retinal.

    • The levels of intracellular cAMP were quantified. An increase in cAMP levels in the presence of this compound indicates an inhibition of the Gi/o pathway, demonstrating inverse agonist activity.

In Vivo Retinal Protection Study
  • Objective: To evaluate the protective effect of this compound on light-induced retinal degeneration in a mouse model.

  • Methodology:

    • Abca4-/-Rdh8-/- mice, which are susceptible to bright light-induced retinal damage, were used.

    • A single dose of this compound was administered to the mice.

    • The mice were then exposed to bright light to induce retinal degeneration.

    • Seven days post-exposure, the retinal structure was assessed using spectral domain-optical coherence tomography (SD-OCT) and histological staining (hematoxylin and eosin).

    • The thickness of the outer nuclear layer (ONL) was measured as a primary indicator of photoreceptor survival.

InVivo_Workflow start Select Abca4-/-Rdh8-/- Mice treatment Administer Single Dose of this compound or DMSO (Control) start->treatment light Expose to Bright Light treatment->light wait Wait for 7 Days light->wait analysis Analyze Retinal Structure wait->analysis sdoct SD-OCT Imaging analysis->sdoct histo Histology (H&E Staining) analysis->histo outcome Measure Outer Nuclear Layer (ONL) Thickness sdoct->outcome histo->outcome

Figure 3: Experimental Workflow for In Vivo Retinal Protection Studies.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for certain forms of retinal degeneration, particularly those caused by rhodopsin misfolding. Its dual mechanism as a pharmacological chaperone and an inverse agonist addresses both the protein trafficking defects and the aberrant signaling that contribute to photoreceptor cell death. The preclinical data summarized in this guide provides a strong rationale for its further development.

Future research should focus on long-term efficacy and safety studies in relevant animal models of adRP. Additionally, optimizing the delivery of this compound to the retina to improve its bioavailability and duration of action will be critical for its clinical translation. The exploration of this compound in combination with other therapeutic modalities may also offer synergistic benefits for the treatment of retinal degeneration.

References

Unveiling YC-001: A Novel Pharmacological Chaperone for Retinal Degeneration

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Discovery, Synthesis, and Mechanism of Action of a Promising Non-Retinoid Rod Opsin Ligand

Introduction

Rhodopsin homeostasis is critical for the survival and function of rod photoreceptor cells, and its disruption due to mutations can lead to progressive retinal degeneration, such as autosomal dominant retinitis pigmentosa (adRP).[1] The misfolding of rhodopsin is a key pathological feature in these conditions.[1] This has spurred the search for therapeutic agents that can stabilize rhodopsin structure and restore its normal function. This whitepaper details the discovery, synthesis, and biological characterization of YC-001, a novel, non-retinoid small molecule that acts as a pharmacological chaperone for rod opsin.[1][2][3] this compound has demonstrated significant potential in preclinical models of retinal degeneration by rescuing the cellular transport of misfolded opsin mutants and protecting photoreceptors from light-induced damage.[1][2]

Discovery of this compound

This compound was identified through a cell-based high-throughput screen (HTS) designed to find small molecules capable of promoting the transport of the unstable P23H-opsin mutant from the endoplasmic reticulum (ER) to the plasma membrane.[1][2] This screen utilized a β-Galactosidase fragment complementation assay.[2] Out of 79,080 compounds tested, this compound emerged as a potent hit.[2]

High-Throughput Screening Workflow

The HTS workflow was designed to identify compounds that could rescue the trafficking of the P23H opsin mutant.

HTS_Workflow cluster_screening High-Throughput Screen cluster_confirmation Hit Confirmation and Characterization compound_library 79,080 Compound Library primary_screen Primary Screen (β-Gal Complementation Assay) P23H-opsin expressing cells compound_library->primary_screen Test at 22.5 µM hit_identification Hit Identification (Efficacy >50%, Potency <20 µM) primary_screen->hit_identification 29 Hits Selected yc_001 This compound Identified hit_identification->yc_001 dose_response Dose-Response Analysis yc_001->dose_response imaging_analysis High-Content Imaging (P23H opsin localization) dose_response->imaging_analysis biochemical_assays Biochemical Assays (Glycosylation, Binding) imaging_analysis->biochemical_assays

Figure 1: High-Throughput Screening Workflow for this compound Discovery.

Synthesis of this compound

To enable in vivo studies, this compound was synthesized via a condensation reaction. The synthesis involves the reaction of 2-bromo-1-(5-chlorothiophen-2-yl)ethanone (B1271671) with 2-(thiophen-2-yl)acetic acid, followed by subsequent chemical transformations.[2] The chemical structure was confirmed by nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography-mass spectrometry (LC-MS).[2]

Biological Activity and Mechanism of Action

This compound is a multi-faceted molecule that acts as a pharmacological chaperone, an inverse agonist, and an antagonist of rod opsin.[1][3][4]

Pharmacological Chaperone Activity

This compound effectively rescues the transport and improves the glycosylation of the P23H rod opsin mutant in mammalian cells.[2][4] It has been shown to rescue multiple Class II rod opsin mutants, including T4R, P53R, G106R, C110Y, D190N, and P267L.[3] This chaperone activity is light-independent.[5]

Rod Opsin Binding and Signaling

This compound binds reversibly and non-covalently to rod opsin.[2][4] This binding stabilizes the structure of opsin.[4] Titration of bovine rod opsin with this compound quenches the intrinsic tryptophan fluorescence, indicating a conformational change in the chromophore pocket.[2]

This compound also modulates rod opsin signaling. It acts as an inverse agonist by silencing the basal activity of rod opsin, leading to a dose-dependent increase in cAMP levels in cells expressing wild-type opsin.[2][6] Furthermore, it functions as a non-competitive antagonist, inhibiting light-activated G-protein signaling mediated by isorhodopsin (opsin bound to 9-cis-retinal).[1][2][3]

Rod Opsin Signaling Pathway Modulation by this compound

The following diagram illustrates the proposed mechanism of action of this compound on the rod opsin signaling pathway.

Opsin_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular rod_opsin Rod Opsin gi_go Gi/o Protein rod_opsin->gi_go Activates ac Adenylate Cyclase gi_go->ac Inhibits atp ATP camp cAMP atp->camp Conversion light Light + 9-cis-retinal light->rod_opsin Activates yc_001 This compound yc_001->rod_opsin Inhibits (Inverse Agonist) yc_001->rod_opsin Antagonizes (Non-competitive) basal_activity Basal Activity basal_activity->rod_opsin

Figure 2: Modulation of Rod Opsin Signaling by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Parameter Value Assay/System Reference
Potency (HTS) 7.8 µMβ-Gal fragment complementation assay[2]
Efficacy (HTS) 150-310% of controlβ-Gal fragment complementation assay[2]
EC50 (Binding) 0.98 ± 0.05 µMTryptophan fluorescence quenching (bovine opsin)[2]
EC50 (cAMP) 8.22 µMcAMP levels in NIH3T3 cells (WT-opsin)[2][6]
Compound EC50 (Binding to Bovine Rod Opsin) Reference
This compound 0.98 ± 0.05 µM[2]
9-cis-retinal 1.20 ± 0.10 µM[2]

Preclinical Efficacy and Pharmacokinetics

In vivo studies have demonstrated the therapeutic potential of this compound. A single intraperitoneal (i.p.) injection of this compound protects Abca4-/-Rdh8-/- mice from bright light-induced retinal degeneration.[1][2] Pharmacokinetic analysis in C57BL/6 mice showed that after a 200 mg/kg i.p. injection, this compound is detected in the eye, reaching a peak of approximately 280 pmol per eye at 3 hours and becoming undetectable by 24 hours.[2] This indicates that this compound can cross the blood-retina barrier but is not retained for extended periods.[2] When administered via intravitreal injection, this compound has a short ocular half-life of 0.68 hours.[7]

Experimental Protocols

High-Throughput Screening (β-Galactosidase Fragment Complementation Assay)
  • Objective: To identify small molecules that promote the transport of P23H-mutant opsin from the ER to the plasma membrane.[2]

  • Cell Line: NIH3T3 cells stably co-expressing mouse P23H opsin fused to a protein kinase A fragment (P23H-PK) and a plasma membrane-localized phospholipase C fragment (PLC-EA).[8]

  • Principle: When P23H opsin is retained in the ER, the two β-Gal fragments are separated. Compounds that rescue the transport of P23H opsin to the plasma membrane lead to the co-localization of the fragments and restoration of β-Gal activity.[8]

  • Procedure:

    • A library of 79,080 compounds was screened at an average concentration of 22.5 µM.[2]

    • β-Galactosidase activity was measured to identify compounds that increased the signal.[2]

    • Hits were selected based on efficacy (>50%) and potency (<20 µM).[2]

Tryptophan Fluorescence Ligand-Binding Assay
  • Objective: To determine the binding affinity of this compound to rod opsin.[2]

  • Principle: The binding of a ligand to the chromophore pocket of opsin induces a conformational change that can be monitored by the quenching of intrinsic tryptophan fluorescence.[2]

  • Procedure:

    • Bovine rod opsin in disc membranes was titrated with varying concentrations of this compound or 9-cis-retinal.[2]

    • Tryptophan fluorescence was measured at an emission wavelength of 330 nm.[2]

    • The change in fluorescence was plotted against the ligand concentration to determine the EC50 value.[2]

In Vivo Bright Light-Induced Retinal Degeneration Model
  • Objective: To assess the neuroprotective effect of this compound in vivo.[2]

  • Animal Model: Abca4-/-Rdh8-/- mice.[2]

  • Procedure:

    • Mice were administered a single intraperitoneal injection of this compound (50 or 200 mg/kg) or vehicle (DMSO).[2][4]

    • The animals were then exposed to bright white light (10,000 lux) for 30 minutes.[2]

    • Retinal degeneration was assessed and compared between the treated and control groups.[2]

Conclusion

This compound is a novel, non-retinoid pharmacological chaperone of rod opsin with a unique dual mechanism of action as an inverse agonist and a non-competitive antagonist.[1][3] Its ability to rescue the trafficking of misfolded opsin mutants and protect photoreceptors from light-induced damage in preclinical models highlights its significant therapeutic potential for treating retinal degenerative diseases such as adRP.[1][2] Further medicinal chemistry efforts to improve its pharmacokinetic properties could pave the way for its clinical development.[2]

References

The Effect of YC-001 on Rhodopsin Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the small molecule YC-001 and its multifaceted effects on rhodopsin homeostasis. Rhodopsin, a G protein-coupled receptor crucial for vision, is prone to misfolding when mutated, leading to inherited retinal degenerative diseases like retinitis pigmentosa (RP).[1][2] this compound has emerged as a promising therapeutic candidate, acting as both a pharmacological chaperone to correct rhodopsin misfolding and an inverse agonist/antagonist to modulate its signaling activity.[1][2] This document summarizes the key quantitative data, details the experimental protocols used to elucidate this compound's function, and provides visual representations of the involved signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound.

Table 1: In Vitro Efficacy and Potency of this compound
ParameterValueCell Line/SystemDescriptionReference
P23H Opsin Rescue Potency (EC50) 7.8 µMU2OS cells (β-Gal assay)Potency in rescuing the transport of the P23H mutant opsin.[3]
P23H Opsin Rescue Efficacy 150-310%U2OS cells (β-Gal assay)Efficacy in rescuing P23H opsin transport compared to a control.
Binding Affinity to Bovine Rod Opsin (EC50) 0.98 ± 0.05 µMBovine disc membranesBinding affinity measured by tryptophan fluorescence quenching, comparable to 9-cis-retinal (B17824) (1.20 ± 0.10 µM).
Inverse Agonist Activity (EC50) 8.22 µMNIH3T3-(WT-opsin/GFP) cellsPotency in silencing the basal activity of rod opsin, measured by an increase in cAMP levels.
Antagonist Activity 3-fold increase in 9-cis-retinal EC50NIH3T3-(WT-opsin/GFP) cellsAntagonistic effect on isorhodopsin photoactivation when co-treated with 40 µM this compound.
Table 2: In Vivo Effects of this compound in Mouse Models
ParameterDosageMouse ModelOutcomeReference
Retinal Concentration (0.5h post-injection) 200 mg/kg (i.p.)C57BL/6 mice~70 pmol per eye
Retinal Concentration (3h post-injection) 200 mg/kg (i.p.)C57BL/6 mice~280 pmol per eye
Ocular Half-life (t1/2) Intravitreal injectionC57BL/6J mice0.68 hours
Protection from Light-Induced Retinal Degeneration 50 and 200 mg/kg (i.p.)Abca4-/-Rdh8-/- miceDose-dependent protection of the outer nuclear layer (ONL) from light-induced damage.
Effect on ONL Thickness in RhoP23H/+ Retinal Explants 40 µMRhoP23H/+ mouse retinal explantsThicker outer nuclear layers, indicating delayed photoreceptor degeneration.
Effect on Microglia/Macrophages in RhoP23H/+ Retinal Explants 40 µMRhoP23H/+ mouse retinal explantsReduced number of microglia/macrophages, suggesting amelioration of retinal immune responses.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

High-Content Imaging Assay for Rhodopsin Transport

This assay quantifies the trafficking of mutant rhodopsin from the endoplasmic reticulum (ER) to the plasma membrane in cultured cells.

Cell Culture and Treatment:

  • Seed NIH3T3 cells stably expressing the rhodopsin mutant (e.g., P23H) in a 384-well plate at a density of 5,000 cells per well.

  • Incubate for 3 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Treat the cells with varying concentrations of this compound or control compounds (e.g., 9-cis-retinal, DMSO) and incubate for 24 hours.

Immunostaining:

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

  • For cell surface staining, incubate non-permeabilized cells with an anti-rhodopsin antibody that recognizes an extracellular epitope.

  • For total protein staining, permeabilize the cells with 0.1% Triton X-100 before incubating with the primary antibody.

  • Wash the cells and incubate with a fluorescently labeled secondary antibody and a nuclear stain (e.g., DAPI).

Image Acquisition and Analysis:

  • Acquire images using a high-content imaging system.

  • Use image analysis software to quantify the fluorescence intensity at the plasma membrane and within the whole cell, normalized to the cell number (DAPI count).

G cluster_workflow High-Content Imaging Workflow start Seed cells in 384-well plate treat Treat with this compound/controls start->treat incubate Incubate for 24h treat->incubate fix Fix cells incubate->fix stain Immunostain for Rhodopsin fix->stain image Image acquisition stain->image analyze Analyze fluorescence intensity image->analyze end_node Quantify Rhodopsin Transport analyze->end_node G cluster_pathway Rhodopsin Signaling Pathway cluster_inverse_agonist Inverse Agonist Action cluster_antagonist Antagonist Action Rhodopsin Rhodopsin Gio Gi/o Protein Rhodopsin->Gio Activates AC Adenylyl Cyclase Gio->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Light Light Light->Rhodopsin Activates YC001 This compound YC001_inv This compound Rhodopsin_inv Rhodopsin (inactive state) YC001_inv->Rhodopsin_inv Stabilizes YC001_ant This compound Rhodopsin_ant Rhodopsin YC001_ant->Rhodopsin_ant Blocks binding site Retinal Retinal Retinal->Rhodopsin_ant Competes with G cluster_upr Unfolded Protein Response (UPR) in Rhodopsin Misfolding cluster_upr_branches UPR Signaling Branches MisfoldedRho Misfolded Rhodopsin (e.g., P23H) ER_Stress ER Stress MisfoldedRho->ER_Stress CorrectlyFoldedRho Correctly Folded Rhodopsin MisfoldedRho->CorrectlyFoldedRho This compound mediated UPR UPR Activation ER_Stress->UPR IRE1 IRE1 UPR->IRE1 PERK PERK UPR->PERK ATF6 ATF6 UPR->ATF6 Apoptosis Apoptosis UPR->Apoptosis Prolonged Stress Adaptive Adaptive Response (Chaperones, ERAD) IRE1->Adaptive PERK->Adaptive ATF6->Adaptive YC001_chaperone This compound (Chaperone) YC001_chaperone->MisfoldedRho Rescues Folding

References

YC-001: A Technical Guide to its Chemical Structure, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YC-001 is a novel, non-retinoid small molecule identified as a pharmacological chaperone of rod opsin.[1][2][3] It demonstrates significant potential in the treatment of retinal degeneration, particularly autosomal dominant retinitis pigmentosa (adRP), by rescuing misfolded opsin mutants.[1][2][3][4] This technical guide provides a comprehensive overview of the chemical structure, key properties, and mechanism of action of this compound, supported by quantitative data and detailed experimental protocols.

Chemical Structure

This compound, also known as CID 2377702 in the PubChem database, is a non-retinoid compound.[1] Its chemical structure is composed of three primary moieties: a 2-chlorothiophene (B1346680) ring, a furan-2(5H)-one ring, and a thiophene (B33073) ring.[1] The synthesis of this compound has been performed for in vivo studies, and its structure confirmed by nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography-mass spectrometry (LC-MS).[3]

Physicochemical and Pharmacological Properties

This compound exhibits several key properties that make it a promising therapeutic candidate for retinal diseases. It has been shown to have micromolar potency and an efficacy greater than 9-cis-retinal (B17824), with the advantage of lower cytotoxicity.[1][2][3] Unlike retinal-based chaperones, the activity of this compound is not dependent on light conditions.[3][5]

Table 1: In Vitro Efficacy and Potency of this compound
ParameterValueCell Line/SystemNotes
Potency (P23H-opsin transport rescue) 7.8 µM[1]NIH3T3 cellsFrom high-throughput screening.
Potency (cAMP level increase) 8.7 µM[6]NIH3T3 cells
Efficacy (P23H-opsin transport rescue) 150-310% of controlNIH3T3 cells[1]
EC50 (Rod Opsin Binding) 0.98 ± 0.05 µM[1]Bovine rod opsin in disc membranesComparable to 9-cis-retinal (EC50 = 1.20 ± 0.10 µM).[1]
EC50 (cAMP level increase) 8.22 µM[1][7]NIH3T3-(WT-opsin/GFP) cells
EC50 (RHO transport in OS) 20-22 µM[4]RhoP23H/+ retinal explants
Table 2: In Vivo Properties and Effects of this compound
ParameterDosage and AdministrationAnimal ModelKey Findings
Retinal Protection 50 and 200 mg/kg; intraperitoneal (i.p.)Abca4−/−Rdh8−/− miceProtects against bright light-induced retinal degeneration.[1][6]
Pharmacokinetics 200 mg/kg; i.p.MiceEnters the eyes but is not retained for prolonged periods.[6]
Toxicity 100 and 200 mg/kg; i.p. daily for 24 daysMiceNo acute toxicity observed.[6]
Solubility (Protocol 1) ≥ 2.5 mg/mL (8.84 mM)10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[6]
Solubility (Protocol 2) ≥ 2.5 mg/mL (8.84 mM)10% DMSO, 90% Corn Oil[6]

Mechanism of Action

This compound functions as a pharmacological chaperone that binds to and stabilizes rod opsin, including misfolded mutants that cause adRP.[1][4] This binding is reversible and occurs within the chromophore pocket of the protein.[1][7] By stabilizing the structure of opsin, this compound facilitates the proper transport of the protein from the endoplasmic reticulum to the plasma membrane.[1][4][5]

Furthermore, this compound acts as both an inverse agonist and a non-competitive antagonist of rod opsin signaling.[1][2] It can silence the basal activity of rod opsin and antagonize the formation or photoactivation of isorhodopsin.[1][7]

YC001_Signaling_Pathway cluster_Transport Cellular Transport MisfoldedOpsin Misfolded P23H Opsin CorrectlyFoldedOpsin Correctly Folded Opsin Complex MisfoldedOpsin->CorrectlyFoldedOpsin Promotes Correct Folding YC001_ER This compound YC001_ER->MisfoldedOpsin RescuedOpsin Rescued Opsin at Membrane CorrectlyFoldedOpsin->RescuedOpsin Successful Transport BasalActivity Basal Opsin Signaling YC001_PM This compound YC001_PM->BasalActivity

Caption: Mechanism of action of this compound as a pharmacological chaperone and inverse agonist.

Experimental Protocols

High-Throughput Screening (HTS) for Identification of this compound

This protocol was used to identify small molecules that promote the transport of the unstable P23H-mutant opsin protein from the ER to the plasma membrane.[1]

  • Assay Principle : A cell-based β-Gal fragment complementation assay was utilized.[1] Misfolded P23H opsin remains in the ER, separating two fragments of β-galactosidase and resulting in low enzyme activity. A successful chaperone will rescue the transport of the opsin to the plasma membrane, bringing the fragments together and restoring β-Gal activity.[8]

  • Screening : 79,080 compounds were tested at an average concentration of 22.5 µM.[1]

  • Hit Criteria : Compounds with efficacies greater than 50% and potencies less than 20 µM were selected as hits.[1]

  • Confirmation : The activity of hit compounds was confirmed using high-content imaging analysis in NIH3T3 cells stably co-expressing mouse P23H opsin and GFP.[1][3]

HTS_Workflow Start Start: 79,080 Compounds Screening High-Throughput Screen (β-Gal Complementation Assay) [22.5 µM] Start->Screening HitSelection Hit Selection (Efficacy >50%, Potency <20 µM) Screening->HitSelection Confirmation High-Content Imaging (NIH3T3 P23H-opsin/GFP cells) HitSelection->Confirmation YC001 This compound Identified Confirmation->YC001

References

YC-001: A Non-Retinoid Inverse Agonist of Rod Opsin for Retinal Degeneration Therapies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Rhodopsin, a G-protein coupled receptor (GPCR) essential for vision in low light, is implicated in various inherited retinal degenerations, such as autosomal dominant retinitis pigmentosa (adRP), when its homeostasis is disrupted. Misfolding mutations can lead to photoreceptor cell death. YC-001 is a novel, non-retinoid small molecule identified through high-throughput screening that presents a dual therapeutic mechanism. It acts as a pharmacological chaperone, rescuing the transport of misfolded opsin mutants, and as an inverse agonist, silencing the constitutive (basal) activity of rod opsin.[1][2][3] This guide provides a comprehensive overview of the quantitative data, experimental methodologies, and signaling pathways related to this compound's function as a rod opsin inverse agonist.

Quantitative Data Summary

The efficacy and potency of this compound have been characterized through a series of in vitro and in vivo assays. The data highlights its comparable binding affinity to native retinoids and its distinct inverse agonist and chaperone activities.

Table 1: In Vitro Activity of this compound
ParameterAssaySystemValueReference
Binding Affinity (EC₅₀) Tryptophan Fluorescence QuenchingBovine Rod Opsin0.98 ± 0.05 µM[1]
Inverse Agonist Activity (EC₅₀) cAMP Accumulation AssayNIH3T3 cells expressing WT-opsin8.22 µM[1]
Chaperone Potency β-Gal Complementation AssayNIH3T3 cells expressing P23H-opsin7.8 µM
Chaperone Efficacy β-Gal Complementation AssayNIH3T3 cells expressing P23H-opsin150-310% of control
Antagonist Activity cAMP Accumulation AssayNIH3T3 cells expressing WT-opsin3-fold increase in 9-cis-retinal (B17824) EC₅₀ with 40 µM this compound
Table 2: In Vivo and Pharmacokinetic Properties of this compound
ParameterAnimal ModelAdministrationValue/ObservationReference
Protective Efficacy Abca4⁻/⁻Rdh8⁻/⁻ MiceIntraperitoneal (i.p.)Single dose (50, 200 mg/kg) protects against bright light-induced retinal degeneration.
**Plasma Half-life (T₁/₂) **C57BL/6 MiceIntraperitoneal (i.p.)34.5 minutes
Ocular Half-life C57BL/6J MiceIntravitreal InjectionShort half-life impedes in vivo efficacy studies.
Acute Toxicity Not specifiedi.p. daily for 24 days (100-200 mg/kg)Virtually no acute toxicity observed.

Signaling Pathways and Mechanism of Action

This compound's therapeutic potential stems from its ability to modulate the rod opsin signaling pathway. It suppresses the basal, ligand-independent activity of the receptor.

Rod Phototransduction Cascade

In rod photoreceptors, the visual cycle is initiated by light. The absorption of a photon isomerizes 11-cis-retinal (B22103) to all-trans-retinal, activating rhodopsin (R*). Activated rhodopsin stimulates the G-protein transducin (Gt), which in turn activates cGMP phosphodiesterase (PDE). PDE hydrolyzes cGMP, leading to the closure of cGMP-gated ion channels and hyperpolarization of the cell membrane, which ultimately signals the perception of light.

G cluster_membrane Cell Membrane R Rhodopsin (Inactive) R_star Rhodopsin* (Active) R->R_star Gt Transducin (Inactive) R_star->Gt Activates Gt_star Transducin* (Active) Gt->Gt_star PDE PDE (Inactive) Gt_star->PDE Activates PDE_star PDE* (Active) PDE->PDE_star cGMP cGMP PDE_star->cGMP Hydrolyzes Channel_open cGMP-gated Channel (Open) Channel_closed cGMP-gated Channel (Closed) Channel_open->Channel_closed Closes Hyperpolarization Hyperpolarization (Neural Signal) Channel_closed->Hyperpolarization Light Light (Photon) Light->R Absorption cGMP->Channel_open Binds GMP GMP cGMP->GMP

Caption: Simplified rod phototransduction cascade.
Mechanism of this compound Inverse Agonism

Even in the dark, rod opsin exhibits a low level of constitutive (basal) activity. It can couple to the Gi/o signaling pathway, which inhibits adenylyl cyclase, thereby reducing intracellular cAMP levels. This compound, as an inverse agonist, binds to the inactive state of rod opsin and stabilizes it, further suppressing this basal activity. This leads to a disinhibition of adenylyl cyclase and a measurable increase in cAMP levels, effectively silencing unwanted receptor signaling that can contribute to cellular stress and degeneration.

G cluster_membrane Cell Membrane Opsin_basal Rod Opsin (Basal Activity) Opsin_inactive Rod Opsin (Inactive State) Opsin_basal->Opsin_inactive Gi_o Gi/o Protein Opsin_basal->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits ATP ATP AC->ATP Converts YC001 This compound YC001->Opsin_basal Binds & Stabilizes cAMP cAMP ATP->cAMP

Caption: this compound mechanism of inverse agonism.

Experimental Protocols

The following sections detail the methodologies used to characterize this compound.

Ligand-Binding Assay (Tryptophan Fluorescence)

This assay determines the binding affinity of this compound to rod opsin by monitoring conformational changes in the protein.

Protocol:

  • Preparation of Opsin: Isolate rod outer segment (ROS) disc membranes from bovine retinas. Bleach rhodopsin with hydroxylamine (B1172632) to obtain opsin.

  • Fluorescence Measurement: Use a fluorometer with excitation set at 295 nm and emission scanned from 310 to 360 nm to measure the intrinsic tryptophan fluorescence of opsin. The peak is typically around 330 nm.

  • Titration: Add increasing concentrations of this compound (or a control ligand like 9-cis-retinal) to the opsin preparation.

  • Data Acquisition: After each addition, record the fluorescence spectrum. Binding of a ligand to the chromophore pocket quenches the tryptophan fluorescence.

  • Analysis: Plot the change in fluorescence intensity at 330 nm against the ligand concentration. Fit the data to a one-site binding model to calculate the EC₅₀ value.

Inverse Agonist cAMP Assay

This cell-based functional assay quantifies the ability of this compound to suppress the basal activity of rod opsin by measuring changes in intracellular cAMP.

Protocol:

  • Cell Culture: Culture NIH3T3 cells stably expressing wild-type rod opsin (e.g., NIH3T3-(WT-opsin/GFP)).

  • Cell Plating: Seed the cells in 96-well plates and grow to confluence.

  • Compound Treatment: Starve cells in serum-free medium. Treat the cells with a dose range of this compound. Include a positive control (e.g., forskolin (B1673556), an adenylyl cyclase activator) and a vehicle control (DMSO).

  • Stimulation: Add forskolin to all wells (except the negative control) to stimulate adenylyl cyclase and saturate cAMP levels. This allows for the detection of inhibitory effects from the Gi/o pathway.

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercial kit, such as a competitive immunoassay based on HTRF or ELISA.

  • Analysis: Normalize the data with the forskolin-only treatment as 100% and no-forskolin treatment as 0%. Plot the normalized cAMP levels against the this compound concentration and fit to a dose-response curve to determine the EC₅₀.

G A 1. Culture NIH3T3 cells expressing Rod Opsin B 2. Seed cells in 96-well plates A->B C 3. Treat cells with dose-range of this compound B->C D 4. Stimulate with Forskolin to elevate basal cAMP C->D E 5. Lyse cells D->E F 6. Measure cAMP levels (e.g., HTRF, ELISA) E->F G 7. Plot dose-response curve and calculate EC₅₀ F->G

Caption: Experimental workflow for the cAMP assay.
G-protein (Gt) Activation Assay

This fluorescence-based assay directly measures the effect of this compound on the ability of opsin to activate its cognate G-protein, transducin (Gt).

Protocol:

  • Reagent Preparation: Prepare bovine rod opsin in disc membranes and purified Gt.

  • Reaction Mixture: In a fluorometer cuvette, combine opsin and Gt. Add the fluorescent GTP analog, GTPγS.

  • Treatment: Add this compound (40 µM) or a vehicle control (DMSO) to the mixture.

  • Fluorescence Monitoring: Measure the fluorescence change over time (excitation at 300 nm, emission at 345 nm). The uptake of GTPγS by Gt leads to the dissociation of the Gt:opsin complex, causing a change in fluorescence.

  • Data Analysis: Fit the fluorescence decay curves to a first-order exponential function. The initial rate of Gt activation (k_initial) is calculated from the fitted curve. A reduction in the initial rate upon this compound treatment confirms its inverse agonist activity.

In Vivo Light-Induced Retinal Degeneration Model

This animal model assesses the neuroprotective effect of this compound in a physiologically relevant context.

Protocol:

  • Animal Model: Use Abca4⁻/⁻Rdh8⁻/⁻ mice, which are susceptible to light-induced retinal damage.

  • Drug Administration: Administer a single intraperitoneal (i.p.) injection of this compound (e.g., 50 or 200 mg/kg) or vehicle (DMSO).

  • Light Damage: After a set preconditioning period, expose the mice to bright, continuous light (e.g., 10,000 lux for 1 hour) after pupil dilation.

  • Post-Exposure Recovery: Return the mice to normal cyclic light conditions for a recovery period (e.g., 7 days).

  • Retinal Structure Analysis:

    • SD-OCT: Perform in vivo imaging using spectral domain-optical coherence tomography (SD-OCT) to measure the thickness of the outer nuclear layer (ONL), which contains the photoreceptor cell bodies.

    • Histology: Euthanize the mice, enucleate the eyes, and prepare retinal cross-sections. Perform hematoxylin (B73222) and eosin (B541160) (H&E) staining to visualize and quantify the ONL thickness and assess photoreceptor cell loss.

  • Analysis: Compare the ONL thickness between this compound-treated and vehicle-treated groups. A preserved ONL in the treated group indicates a protective effect.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for retinal degenerations linked to rhodopsin misfolding and hyperactivity. Its dual functionality as a pharmacological chaperone and an inverse agonist addresses both protein instability and aberrant signaling. The quantitative data demonstrates its potent activity at micromolar concentrations. While in vivo studies have shown a significant protective effect, the compound's short pharmacokinetic half-life presents a challenge for clinical translation. Future research should focus on developing formulations or delivery methods (e.g., sustained-release intravitreal injections) to prolong its ocular retention and on optimizing its chemical structure to enhance potency and bioavailability. The detailed protocols provided herein offer a robust framework for the continued investigation and development of this compound and other novel modulators of rod opsin.

References

Unraveling the Antagonist Activity of YC-001: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the antagonist activity of YC-001, a novel, non-retinoid small molecule that acts as a pharmacological chaperone, inverse agonist, and antagonist of rod opsin.[1][2][3] This document provides a comprehensive overview of its mechanism of action, the signaling pathways it modulates, quantitative data from key experiments, and detailed methodologies for the assays used in its characterization.

Core Mechanism: Antagonism of Rod Opsin Signaling

This compound has been identified as a significant modulator of rod opsin, the light-sensitive G protein-coupled receptor (GPCR) crucial for vision in dim light.[1][3] Its antagonist activity is characterized by its ability to inhibit the signaling cascade initiated by rod opsin. This is particularly relevant in the context of certain retinal diseases where misfolded or overactive opsin can lead to photoreceptor cell death. This compound demonstrates a dual function: it not only acts as a pharmacological chaperone to stabilize misfolded opsin mutants but also suppresses the constitutive (basal) and light-induced activity of the receptor.

The primary signaling pathway affected by this compound is the Gi/o-coupled pathway. Rod opsin activation typically leads to the activation of the Gi/o protein, which in turn inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This compound acts as an inverse agonist by suppressing the basal activity of rod opsin, leading to an increase in cAMP levels in the absence of light stimulation. Furthermore, it acts as an antagonist by counteracting the effects of agonists like 9-cis-retinal, thereby preventing the light-induced decrease in cAMP.

Quantitative Data Summary

The following tables summarize the key quantitative data that characterize the antagonist and binding activities of this compound.

ParameterValueAssayCell Line/SystemReference
EC50 (Binding)0.98 ± 0.05 µMTryptophan Fluorescence QuenchingBovine Rod Opsin
EC50 (cAMP increase)8.22 µMcAMP AssayNIH3T3 (WT-opsin/GFP)
Potency (HTS)7.8 µMβ-Gal Fragment ComplementationU2OS (P23H-opsin)

Table 1: Potency and Efficacy of this compound

Treatment ConditionInitial Rate of Gt Activation (ln(kinitial))SystemReference
DMSO (Control)-5.3Bovine Rod Opsin
40 µM this compound-6.1Bovine Rod Opsin
9-cis-retinal-4.6Bovine Rod Opsin
40 µM this compound + 40 µM 9-cis-retinal-4.9Bovine Rod Opsin

Table 2: Effect of this compound on Gt Protein Activation

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the complex interactions and processes involved in the antagonist activity of this compound, the following diagrams have been generated using the DOT language.

Rod_Opsin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular RodOpsin Rod Opsin (GPCR) G_protein Gi/o Protein RodOpsin->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP Downstream Downstream Signaling cAMP->Downstream YC001 This compound YC001->RodOpsin Antagonizes/ Inverse Agonist Light Light Light->RodOpsin Activates Experimental_Workflow_HTS start Start: U2OS cells co-expressing P23H-opsin-PK and PLC-EA treatment Treat cells with compounds (avg. 22.5 µM) start->treatment library Compound Library (79,080 compounds) library->treatment incubation Incubate treatment->incubation assay β-Galactosidase Complementation Assay incubation->assay readout Measure β-Gal Activity (Luminescent Readout) assay->readout hit_id Identify Hits: Efficacy >50% Potency <20 µM readout->hit_id yc001 This compound Identified hit_id->yc001

References

Methodological & Application

YC-001 Protocol for In Vitro Cell Culture Experiments: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YC-001 is a versatile small molecule with demonstrated efficacy in diverse in vitro models. Initially identified as a novel pharmacological chaperone for rod opsin, it has shown potential in the context of retinal degeneration.[1][2][3] Concurrently, this compound and its close analog, YC-1, are recognized as potent activators of soluble guanylate cyclase (sGC) and inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α).[4][5] These dual activities position this compound as a valuable tool for in vitro research in neurobiology, cancer biology, and cardiovascular studies. This document provides detailed protocols and application notes for utilizing this compound in various cell culture experiments.

Data Presentation

Quantitative Efficacy and Potency of this compound and YC-1
ParameterTarget/AssayCell Line/SystemValueReference
EC₅₀Rod Opsin BindingBovine Rod Opsin0.98 ± 0.05 µM
EC₅₀cAMP Level IncreaseNIH3T3-(WT-opsin/GFP)8.22 µM
PotencyP23H-opsin transport rescueU2OS stable cell line7.8 µM
IC₅₀sGC ActivationPurified sGC18.6 µM
IC₅₀PDE1 Inhibition (cGMP)-31.6 µM
IC₅₀PDE2 Inhibition (cAMP)-31.6 µM
IC₅₀PDE3 Inhibition (cAMP)-51.3 µM
IC₅₀PDE4 Inhibition (cAMP)-8.5 µM

Signaling Pathways and Experimental Workflows

This compound as a Pharmacological Chaperone for Rod Opsin

This compound acts as a pharmacological chaperone for misfolded rod opsin mutants, such as P23H, which is associated with retinitis pigmentosa. It binds to the mutant opsin, stabilizing its conformation and facilitating its transport from the endoplasmic reticulum to the plasma membrane. Furthermore, this compound functions as an inverse agonist of rod opsin, silencing its basal activity and leading to an increase in intracellular cAMP levels.

cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane P23H_Opsin_misfolded P23H Opsin (misfolded) P23H_Opsin_folded P23H Opsin (folded) P23H_Opsin_misfolded->P23H_Opsin_folded Chaperone Activity YC001 This compound YC001->P23H_Opsin_misfolded P23H_Opsin_transported Transported P23H Opsin P23H_Opsin_folded->P23H_Opsin_transported Transport Rod_Opsin Rod Opsin G_protein Gi/o Rod_Opsin->G_protein Basal Activity AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC YC001_agonist This compound YC001_agonist->Rod_Opsin Inverse Agonist

This compound action on mutant rod opsin and cAMP signaling.
This compound as a Soluble Guanylate Cyclase (sGC) Activator and HIF-1α Inhibitor

This compound directly activates soluble guanylate cyclase (sGC) in a nitric oxide (NO)-independent manner, leading to increased production of cyclic guanosine (B1672433) monophosphate (cGMP). Additionally, this compound has been shown to inhibit the accumulation of HIF-1α, a key transcription factor in the cellular response to hypoxia, by suppressing the PI3K/Akt/mTOR signaling pathway.

cluster_sGC sGC Activation cluster_HIF1a HIF-1α Inhibition sGC sGC cGMP cGMP sGC->cGMP Conversion GTP GTP GTP->sGC YC001_sGC This compound YC001_sGC->sGC Activation PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR HIF1a HIF-1α mTOR->HIF1a Translation YC001_HIF This compound YC001_HIF->PI3K Inhibition

This compound's dual role in sGC activation and HIF-1α inhibition.
General Experimental Workflow for In Vitro Analysis of this compound

The following diagram outlines a general workflow for investigating the effects of this compound on cultured cells.

start Cell Seeding treatment This compound Treatment start->treatment incubation Incubation treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) incubation->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) incubation->cell_cycle protein_analysis Protein Analysis (Western Blot) incubation->protein_analysis data_analysis Data Analysis viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis protein_analysis->data_analysis

General workflow for in vitro experiments with this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of adherent cells using a colorimetric MTT assay.

Materials:

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with 100 µL of medium containing various concentrations of this compound or vehicle control (DMSO).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V/PI Staining)

This protocol describes the detection of apoptosis in cells treated with this compound using Annexin V and Propidium (B1200493) Iodide (PI) staining followed by flow cytometry.

Materials:

  • This compound stock solution (in DMSO)

  • 6-well cell culture plates

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration.

  • Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.

  • Wash the cells with cold PBS and centrifuge.

  • Resuspend the cell pellet in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.

Cell Cycle Analysis

This protocol outlines the analysis of cell cycle distribution in this compound-treated cells using propidium iodide (PI) staining and flow cytometry.

Materials:

  • This compound stock solution (in DMSO)

  • Cell culture plates

  • Complete cell culture medium

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound or vehicle control for the desired time.

  • Harvest the cells, wash with PBS, and centrifuge.

  • Resuspend the cell pellet in PBS and fix by adding dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the DNA content of the cells by flow cytometry.

Western Blotting for HIF-1α Inhibition

This protocol is for detecting the expression levels of HIF-1α in cells treated with this compound under hypoxic conditions.

Materials:

  • This compound stock solution (in DMSO)

  • Cell culture plates

  • Hypoxia chamber or chemical hypoxia-inducing agent (e.g., CoCl₂)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Primary antibody against HIF-1α

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Seed cells and allow them to adhere.

  • Pre-treat cells with this compound or vehicle control for a specified time.

  • Induce hypoxia by placing the cells in a hypoxia chamber (e.g., 1% O₂) or by adding a chemical inducer like CoCl₂ for the desired duration.

  • Lyse the cells quickly on ice with lysis buffer containing protease inhibitors. Due to the rapid degradation of HIF-1α in the presence of oxygen, this step must be performed swiftly.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane and incubate with the primary antibody against HIF-1α overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Soluble Guanylate Cyclase (sGC) Activity Assay (Radiochemical)

This assay measures the enzymatic activity of sGC in the presence of this compound by quantifying the conversion of radiolabeled GTP to cGMP.

Materials:

  • Purified sGC or cell/tissue lysate

  • [α-³²P]GTP (radiolabeled substrate)

  • Unlabeled GTP

  • Assay Buffer (e.g., 50 mM TEA/HCl, pH 7.5)

  • Cofactors: MgCl₂, dithiothreitol (B142953) (DTT)

  • IBMX (a PDE inhibitor)

  • This compound solution

  • Stopping solution (e.g., zinc acetate (B1210297) and sodium carbonate)

  • Neutral alumina (B75360) columns

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, MgCl₂, DTT, and IBMX.

  • In a reaction tube, combine the purified sGC or lysate with the desired concentrations of this compound.

  • Initiate the reaction by adding the reaction mixture containing [α-³²P]GTP and unlabeled GTP.

  • Incubate at 37°C for a defined period (e.g., 10-15 minutes).

  • Stop the reaction by adding the stopping solution.

  • Separate the [α-³²P]cGMP from unreacted [α-³²P]GTP using neutral alumina columns.

  • Quantify the amount of [α-³²P]cGMP using a scintillation counter.

References

Application Notes and Protocols for YC-001 in Mouse Models of Retinitis Pigmentosa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinitis pigmentosa (RP) is a group of inherited retinal diseases characterized by the progressive degeneration of photoreceptor cells, leading to vision loss.[1][2] A significant portion of autosomal dominant RP (adRP) cases are linked to mutations in the rhodopsin gene, which result in misfolded and dysfunctional rod opsin protein.[3][4][5] YC-001, a novel non-retinoid small molecule, has been identified as a pharmacological chaperone of rod opsin.[3][4][5] It acts as an inverse agonist and antagonist of rod opsin signaling, demonstrating potential as a therapeutic agent for retinal degeneration.[3][4][6] These application notes provide detailed protocols for the use of this compound in mouse models of retinitis pigmentosa, based on currently available preclinical data.

Mechanism of Action

This compound functions by binding to rod opsin, stabilizing its structure, and rescuing the cellular transport of misfolded opsin mutants from the endoplasmic reticulum to the plasma membrane.[5][7] This chaperone activity is light-independent.[5] By stabilizing the opsin protein, this compound helps to maintain photoreceptor homeostasis and protect against light-induced retinal damage.[3][5] It also acts as an inverse agonist, silencing the basal activity of rod opsin.[3]

Signaling Pathway of this compound in Photoreceptor Cells

This compound Mechanism of Action in Retinitis Pigmentosa cluster_0 Endoplasmic Reticulum cluster_1 This compound Intervention cluster_2 Photoreceptor Outer Segment Misfolded Opsin Mutant Misfolded Opsin Mutant ER Retention ER Retention Misfolded Opsin Mutant->ER Retention Correctly Folded Opsin Correctly Folded Opsin Misfolded Opsin Mutant->Correctly Folded Opsin Rescued Folding ER Stress ER Stress ER Retention->ER Stress Plasma Membrane Transport Plasma Membrane Transport UPR Activation Unfolded Protein Response (UPR) ER Stress->UPR Activation Cell Death Pathway Cell Death Pathway UPR Activation->Cell Death Pathway This compound This compound This compound->Misfolded Opsin Mutant Binds & Stabilizes Correctly Folded Opsin->Plasma Membrane Transport Photoreceptor Survival Photoreceptor Survival Plasma Membrane Transport->Photoreceptor Survival

Caption: this compound binds to misfolded opsin, promoting its proper folding and transport, thereby reducing ER stress and promoting photoreceptor survival.

Data Presentation

In Vitro Efficacy of this compound
ParameterValueCell LineReference
EC50 for cAMP Elevation8.22 µMNIH3T3-(WT-opsin/GFP) cells[3]
EC50 for Opsin Binding0.98 µMBovine rod opsin[6]
Potency (Rescue of P23H mutant)8.7 µMNIH3T3 cells[6]
In Vivo Efficacy and Pharmacokinetics of this compound in Mice
ParameterValueMouse ModelAdministrationReference
Protective Dose50, 200 mg/kgAbca4-/-Rdh8-/-Intraperitoneal (i.p.)[6]
Plasma Half-life (T1/2)34.5 minC57BL/6Intraperitoneal (i.p.)[3]
Initial Plasma Concentration (C0)7.28 µg/mLC57BL/6Intraperitoneal (i.p.)[3]
Ocular Half-life (T1/2)0.68 hoursC57BL/6JIntravitreal (IVI)[8]

Experimental Protocols

Preparation of this compound Formulation

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG35 castor oil

  • Saline (0.9% NaCl)

Protocol for Intraperitoneal (i.p.) Injection:

  • Dissolve this compound powder in DMSO to create a stock solution.

  • For a final injection volume of 100 µL, dilute the this compound stock solution in a vehicle solution of DMSO and saline. Note: The final concentration of DMSO should be carefully controlled to minimize toxicity.

Protocol for Intravitreal (IVI) Injection:

  • Dissolve this compound in PEG35 castor oil.[8] Note: This vehicle was used to potentially prolong the ocular retention of the compound.

Animal Models

A commonly used mouse model for studying the efficacy of this compound in the context of light-induced retinal degeneration is the Abca4-/-Rdh8-/- double knockout mouse .[3] This model is susceptible to acute retinal damage upon exposure to bright light.

Experimental Workflow for In Vivo Studies

Experimental Workflow for this compound In Vivo Efficacy Testing cluster_0 Pre-Treatment cluster_1 Treatment & Induction cluster_2 Post-Treatment Analysis Animal Acclimatization Animal Acclimatization Baseline Retinal Imaging Baseline Retinal Imaging (SD-OCT) Animal Acclimatization->Baseline Retinal Imaging Step 1 Drug Administration This compound or Vehicle Administration (i.p. or IVI) Baseline Retinal Imaging->Drug Administration Step 2 Light Damage Induction Bright Light Exposure Drug Administration->Light Damage Induction Step 3 Post-Damage Assessment Follow-up Retinal Imaging (SD-OCT) Electroretinography (ERG) Light Damage Induction->Post-Damage Assessment Step 4 Histological Analysis Retinal Sectioning (H&E Staining) ONL Thickness Measurement Post-Damage Assessment->Histological Analysis Step 5

Caption: A typical workflow for evaluating the protective effects of this compound against light-induced retinal degeneration in mice.

Detailed Methodologies

1. Drug Administration:

  • Intraperitoneal (i.p.) Injection:

    • Administer a single dose of this compound (e.g., 50 mg/kg or 200 mg/kg) or vehicle control to the mice.[6]

    • The injection should be performed prior to the induction of light damage.

  • Intravitreal (IVI) Injection:

    • Anesthetize the mouse.

    • Using a Hamilton syringe with a 33-gauge needle, inject a small volume (e.g., 1 µL) of the this compound solution in PEG35 castor oil into the vitreous cavity of the eye.[8]

    • Administer a topical antibiotic to prevent infection.

2. Light-Induced Retinal Degeneration Protocol:

  • Dark-adapt the mice for at least 12 hours before light exposure.

  • Dilate the pupils with a mydriatic agent (e.g., 1% tropicamide).

  • Expose the mice to a bright, cool white fluorescent light source (e.g., 10,000 lux) for a specified duration (e.g., 1 hour).

  • After light exposure, return the mice to a normal 12-hour light/dark cycle.

3. Assessment of Retinal Structure and Function:

  • Spectral Domain-Optical Coherence Tomography (SD-OCT):

    • Anesthetize the mice and dilate their pupils.

    • Acquire retinal images using an SD-OCT system.

    • Measure the thickness of the outer nuclear layer (ONL) to quantify photoreceptor cell loss. A significant reduction in ONL thickness is indicative of retinal degeneration.[3]

  • Electroretinography (ERG):

    • Dark-adapt the mice overnight.

    • Under dim red light, anesthetize the mice and place electrodes on the cornea, forehead, and tail.

    • Record scotopic a- and b-wave responses to flashes of light of increasing intensity to assess rod and bipolar cell function, respectively.[3]

  • Histology:

    • Euthanize the mice and enucleate the eyes.

    • Fix the eyes in an appropriate fixative (e.g., 4% paraformaldehyde).

    • Process the eyes for paraffin (B1166041) or cryosectioning.

    • Stain retinal sections with hematoxylin (B73222) and eosin (B541160) (H&E).[3]

    • Image the sections and measure the ONL thickness at defined distances from the optic nerve head.

Safety and Toxicology

In preclinical studies, daily intraperitoneal injections of this compound at doses of 100 mg/kg and 200 mg/kg for 24 days showed virtually no acute toxicity in mice.[6]

Limitations and Future Directions

A significant challenge for the in vivo application of this compound is its short plasma and ocular half-life.[3][8] Systemic administration may not maintain an efficacious dose in the eye for a prolonged period.[8] Future research may focus on developing sustained-release formulations or more potent analogs of this compound to overcome this limitation.

Conclusion

This compound represents a promising therapeutic candidate for certain forms of retinitis pigmentosa by acting as a pharmacological chaperone for misfolded rod opsin. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy and mechanism of this compound in relevant mouse models of retinal degeneration. Careful consideration of the administration route, dosage, and appropriate outcome measures is crucial for successful preclinical evaluation.

References

Application Notes and Protocols for YC-001 in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of YC-001 for in vivo studies, with a focus on its application in models of retinal degeneration. The protocols are based on published preclinical research.

Compound Information

  • Compound Name: this compound

  • Mechanism of Action: this compound is a novel, non-retinoid small molecule that acts as a pharmacological chaperone for rod opsin.[1] It functions as an inverse agonist and a non-competitive antagonist of rod opsin signaling.[1][2] By binding to rod opsin, this compound stabilizes its structure, rescues the transport of misfolded opsin mutants, and silences its basal activity.[2][3]

  • Primary Indication in Preclinical Studies: Retinal degeneration, including models of retinitis pigmentosa and light-induced retinal damage.

Quantitative Data Summary

The following tables summarize the key quantitative data for the in vivo use of this compound from published studies.

Table 1: In Vivo Dosage and Administration of this compound

Animal ModelAdministration RouteDosageVehicleStudy DurationPurpose
Abca4-/-Rdh8-/- miceIntraperitoneal (i.p.)50, 200 mg/kgDMSOSingle doseProtection from light-induced retinal degeneration
C57BL/6 miceIntraperitoneal (i.p.)100, 200 mg/kgDMSODaily for 24 daysAcute toxicity assessment
C57BL/6J miceIntravitreal (IVI)Not specifiedPEG35 Castor OilSingle doseOcular clearance study

Table 2: Pharmacokinetic Parameters of this compound in Mice

ParameterValueRoute of AdministrationAnimal Model
Plasma Half-life (T½)34.5 minutesIntraperitoneal (i.p.)C57BL/6 mice
Ocular Half-life (T½)0.68 hoursIntravitreal (IVI)C57BL/6J mice
Initial Plasma Concentration (C₀)7.28 µg/mLIntraperitoneal (i.p.)C57BL/6 mice
Peak Concentration in Eye~280 pmol/eye at 3 hoursIntraperitoneal (i.p.)C57BL/6 mice

Table 3: In Vitro and Ex Vivo Efficacy and Toxicity

AssayParameterValueCell/Tissue Model
Chaperone ActivityEC₅₀7.8 µMNIH3T3 cells (P23H-opsin rescue)
Opsin BindingEC₅₀0.98 µMBovine rod opsin
Inverse AgonismEC₅₀8.22 µMNIH3T3 cells (cAMP assay)
Retinal Explant EfficacyEC₅₀20-22 µMRhoP23H/+ mouse retinal explants
Retinal Explant ToxicityTC₅₀202 µMRhoP23H/+ mouse retinal explants
Retinal Explant ToxicityTC₅₀64 µMWild-type mouse retinal explants

Signaling Pathway of this compound

This compound acts as an inverse agonist on rod opsin. In its basal state, rod opsin can activate the G-protein Gi/o, which in turn inhibits adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP). This compound binds to rod opsin and silences this basal activity, thereby preventing the inhibition of adenylyl cyclase and leading to an increase in cAMP levels.

YC001_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol YC001 This compound Opsin Rod Opsin (Basal Activity) YC001->Opsin binds & inhibits Gio Gi/o Opsin->Gio activates AC Adenylyl Cyclase Gio->AC inhibits cAMP cAMP (Increased) AC->cAMP converts ATP ATP ATP->AC

This compound Signaling Pathway

Experimental Protocols

This protocol details the procedure for evaluating the protective effects of a single dose of this compound against acute light-induced retinal damage.

  • Animal Model: 6-week-old Abca4-/-Rdh8-/- mice.

  • Materials:

    • This compound

    • DMSO (vehicle)

    • 1% Tropicamide (B1683271) eye drops

    • Anesthesia (e.g., ketamine/xylazine cocktail)

    • Light source (2,000 lux)

    • Electroretinography (ERG) equipment

  • Procedure:

    • Administer a single intraperitoneal (i.p.) injection of this compound (50 or 200 mg/kg) or an equivalent volume of DMSO (control group).

    • After a specified pre-treatment time (e.g., 3 hours, corresponding to peak eye concentration), dilate the pupils of the mice with 1% tropicamide eye drops.

    • Expose the mice to bright light (2,000 lux) for 5 minutes.

    • Return the mice to a dark environment for recovery.

    • At desired time points post-light exposure (e.g., every 5 minutes for up to 1 hour for scotopic ERG), anesthetize the mice.

    • Perform single-flash scotopic ERG recordings to measure retinal function. The a-wave and b-wave amplitudes are key indicators of photoreceptor and bipolar cell function, respectively.

    • At the end of the study, animals can be euthanized for histological analysis of the retina (e.g., H&E staining, TUNEL assay for apoptosis) to assess photoreceptor survival.

This protocol is designed to evaluate the short-term toxicity of repeated this compound administration.

  • Animal Model: C57BL/6 mice (starting at postnatal day 14).

  • Materials:

    • This compound

    • DMSO (vehicle)

    • Animal scale

  • Procedure:

    • Divide mice into three groups: high-dose this compound (200 mg/kg), low-dose this compound (100 mg/kg), and vehicle control (DMSO).

    • Administer daily i.p. injections from postnatal day 14 to day 38.

    • Monitor the body weight of each mouse daily.

    • Observe the mice for any changes in behavior, feeding habits, or signs of distress throughout the treatment period.

    • Continue observation for a post-treatment period (e.g., 25 days) to monitor for delayed toxic effects.

    • At the end of the study, major organs can be collected for histopathological examination.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for an in vivo study of this compound in a retinal degeneration model.

YC001_Workflow cluster_setup Study Setup cluster_treatment Treatment & Induction cluster_analysis Analysis cluster_outcome Outcome AnimalModel Select Animal Model (e.g., Abca4-/-Rdh8-/- mice) Grouping Randomize into Groups (Vehicle, this compound Doses) AnimalModel->Grouping Dosing Administer this compound or Vehicle (e.g., single i.p. injection) Grouping->Dosing Induction Induce Retinal Damage (e.g., Bright Light Exposure) Dosing->Induction ToxAnalysis Toxicity Assessment (Body Weight, Behavior) Dosing->ToxAnalysis FuncAnalysis Functional Analysis (e.g., Electroretinography) Induction->FuncAnalysis StructAnalysis Structural Analysis (e.g., Retinal Imaging, Histology) Induction->StructAnalysis Results Data Analysis & Interpretation FuncAnalysis->Results StructAnalysis->Results ToxAnalysis->Results

In Vivo Experimental Workflow

Considerations and Best Practices

  • Solubility: this compound is typically dissolved in DMSO for in vivo administration. For intravitreal injections, a biocompatible hydrophobic solvent like PEG35 castor oil has been used. Ensure the final concentration of the vehicle is well-tolerated by the animals.

  • Pharmacokinetics: Due to the short plasma and ocular half-life of this compound, the timing of administration relative to the experimental endpoint is critical. For acute studies, administration should be timed to coincide with the peak concentration of the compound at the target tissue.

  • Blinding: To avoid bias, personnel performing functional or histological analyses should be blinded to the treatment status of the animals.

  • Controls: Always include a vehicle-treated control group to account for any effects of the solvent or the administration procedure itself.

  • Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

Preparing YC-001 Solutions for Experimental Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YC-001 is a novel, non-retinoid small molecule that acts as a pharmacological chaperone for rod opsin. It has been identified as a promising therapeutic candidate for retinal degeneration diseases, such as retinitis pigmentosa, by rescuing misfolded opsin mutants and protecting photoreceptor cells from light-induced damage[1][2]. This compound functions as an inverse agonist and antagonist of rod opsin signaling, a G-protein coupled receptor (GPCR) that, when constitutively active or misfolded, can lead to photoreceptor cell death[1][3]. This document provides detailed protocols for the preparation of this compound solutions for both in vitro and in vivo experimental use, along with methodologies for key assays to evaluate its efficacy and mechanism of action.

Chemical and Physical Properties

This compound is a white to yellow solid with the following properties:

PropertyValueReference
Molecular Formula C₁₂H₇ClO₂S₂[4][5]
Molecular Weight 282.77 g/mol [3][4][5]
CAS Number 748778-73-6[3][4][6]

Solution Preparation and Storage

In Vitro Stock Solution Preparation

Solvent: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound for in vitro use. It is highly soluble in DMSO, reaching concentrations of up to 100 mg/mL (353.64 mM)[3][4].

Protocol:

  • Use anhydrous, newly opened DMSO to minimize water content, which can affect compound stability[3][7].

  • To prepare a 10 mM stock solution, dissolve 2.83 mg of this compound in 1 mL of DMSO.

  • Aid dissolution by using an ultrasonic bath if necessary[3][4].

  • Aliquot the stock solution into small, tightly sealed amber vials to protect from light and moisture and to minimize freeze-thaw cycles[3][7].

In Vivo Formulation

For intraperitoneal (i.p.) injection in mice, this compound can be formulated in a vehicle containing DMSO, PEG300, Tween-80, and saline, or in a corn oil-based vehicle[3].

Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation

This protocol yields a clear solution with a solubility of at least 2.5 mg/mL (8.84 mM)[3].

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • To prepare a 1 mL working solution, sequentially add and mix the following components:

    • 400 µL PEG300

    • 100 µL of the 25 mg/mL this compound DMSO stock solution (Final DMSO concentration: 10%)

    • 50 µL Tween-80 (Final concentration: 5%)

    • 450 µL Saline (0.9% NaCl in ddH₂O) (Final concentration: 45%)

  • Ensure the solution is clear. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution[3].

  • It is recommended to prepare this formulation fresh on the day of use[3].

Protocol 2: DMSO/Corn Oil Formulation

This protocol also yields a clear solution with a solubility of at least 2.5 mg/mL (8.84 mM)[3].

  • Prepare a stock solution of this compound in DMSO.

  • Sequentially add and mix the following components:

    • 90% Corn Oil

    • 10% this compound DMSO stock solution

  • Ensure the solution is clear.

Storage and Stability

Stock Solutions (in DMSO):

  • -80°C: Stable for up to 6 months[3][6].

  • -20°C: Stable for up to 1 month[3].

  • Avoid repeated freeze-thaw cycles[3].

Powder:

  • -20°C: Stable for up to 3 years[4].

  • 4°C: Stable for up to 2 years[4].

In Vitro Working Solutions:

  • This compound is stable in culture medium at 37°C for at least 24 hours[8].

Experimental Protocols

cAMP Signaling Assay in NIH3T3 Cells

This assay is used to determine the effect of this compound on the signaling of rod opsin, which couples to the Gi/o pathway to inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels[9]. As an inverse agonist, this compound is expected to increase cAMP levels in cells expressing constitutively active opsin[9].

Materials:

  • NIH3T3 cells stably expressing wild-type or mutant rod opsin.

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • This compound stock solution (10 mM in DMSO).

  • Forskolin (B1673556) (to stimulate adenylyl cyclase and elevate basal cAMP levels).

  • cAMP assay kit (e.g., fluorescent or AlphaScreen-based).

  • 96-well plates.

  • Plate reader compatible with the chosen assay kit.

Protocol:

  • Cell Seeding: Seed the opsin-expressing NIH3T3 cells in a 96-well plate at a density that allows them to reach confluency on the day of the assay.

  • Cell Culture: Culture the cells overnight at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer provided with the cAMP kit. Also, prepare a solution of forskolin at the desired concentration.

  • Stimulation:

    • Wash the cells with an appropriate buffer (e.g., PBS or as recommended by the kit).

    • Add the forskolin solution to all wells except the negative control.

    • Add the this compound dilutions to the appropriate wells. Include a vehicle control (DMSO).

    • Incubate the plate at 37°C for the time recommended by the assay kit manufacturer (typically 15-30 minutes).

  • Detection:

    • Lyse the cells and perform the cAMP detection steps according to the manufacturer's protocol for the chosen cAMP assay kit.

    • Read the plate on a compatible plate reader.

  • Data Analysis: Calculate the change in cAMP levels relative to the vehicle control.

G cluster_intracellular Intracellular Opsin Rod Opsin (GPCR) G_protein Gi/o Protein Opsin->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates YC001 This compound (Inverse Agonist) YC001->Opsin Binds and stabilizes

Caption: Rod Opsin Gi/o Signaling Pathway and the Action of this compound.

Western Blot Analysis of Opsin Glycosylation

This protocol is used to assess the ability of this compound to rescue the misfolding and improve the glycosylation of mutant opsin, which is indicative of its chaperone activity. Properly folded and glycosylated opsin will migrate differently on an SDS-PAGE gel compared to the misfolded, under-glycosylated form[1].

Materials:

  • NIH3T3 cells expressing P23H mutant opsin.

  • This compound stock solution.

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer apparatus and membranes (e.g., PVDF).

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody against rhodopsin (e.g., monoclonal anti-rhodopsin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Protocol:

  • Cell Treatment: Treat NIH3T3 cells expressing P23H opsin with varying concentrations of this compound (e.g., 0.5, 1, 5, 10, 20, 40 µM) for 24 hours[4].

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-rhodopsin antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

G start Start: Cells expressing mutant opsin treatment Treat with This compound start->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Ab (anti-opsin) blocking->primary_ab secondary_ab Secondary Ab (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection end End: Analyze opsin glycosylation detection->end

Caption: Western Blot Workflow for Opsin Glycosylation Analysis.

Cell Surface Immunostaining of Opsin

This protocol is used to visualize and quantify the trafficking of opsin mutants from the endoplasmic reticulum (ER) to the cell surface, a process promoted by the chaperone activity of this compound.

Materials:

  • NIH3T3 cells expressing opsin mutants.

  • This compound stock solution.

  • 384-well plates suitable for imaging.

  • 4% paraformaldehyde (PFA) in PBS.

  • Primary antibody recognizing an extracellular epitope of rhodopsin.

  • Fluorescently labeled secondary antibody.

  • DAPI for nuclear staining.

  • High-content imaging system.

Protocol:

  • Cell Seeding and Treatment: Seed opsin-expressing NIH3T3 cells in a 384-well plate. The next day, treat the cells with this compound or a vehicle control for 24 hours[10].

  • Fixation: Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature[10].

  • Washing: Wash the cells three times with PBS.

  • Primary Antibody Incubation (Non-permeabilizing conditions): Incubate the cells with the primary anti-rhodopsin antibody in a buffer without detergents (to prevent permeabilization of the cell membrane) for 1 hour at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Incubate the cells with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Nuclear Staining: Stain the cell nuclei with DAPI for 5-10 minutes.

  • Imaging: Acquire images using a high-content imaging system.

  • Image Analysis: Quantify the fluorescence intensity at the cell surface to determine the extent of opsin trafficking.

In Vivo Studies

For in vivo experiments, such as evaluating the protective effect of this compound against light-induced retinal degeneration in mouse models, the compound is typically administered via intraperitoneal (i.p.) injection using the formulations described in section 2.2[3]. Dosages ranging from 50 to 200 mg/kg have been reported[3].

Summary of Quantitative Data

ParameterThis compound9-cis-retinalReference
EC₅₀ for binding to bovine rod opsin 0.98 ± 0.05 µM1.20 ± 0.10 µM[1]
EC₅₀ for cAMP increase in NIH3T3 cells 8.22 µM-[9]
Potency in rescuing P23H opsin transport 8.7 µM-[3]
In vivo dosage (i.p. in mice) 50-200 mg/kg-[3]
Plasma half-life (i.p. in mice) 34.5 min-[1]

Conclusion

This compound is a valuable research tool for studying the molecular mechanisms of retinal degeneration and for the development of novel therapeutics. The protocols provided in this document offer a comprehensive guide for the preparation and experimental application of this compound, enabling researchers to investigate its chaperone and signaling-modulating activities in a consistent and reproducible manner. Proper handling and storage of this compound solutions are crucial for maintaining its activity and ensuring the reliability of experimental results.

References

YC-001: A Novel Pharmacological Chaperone for the Treatment of Retinal Degeneration in Retinal Explant Culture Systems

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

YC-001 is a novel, non-retinoid small molecule that functions as a pharmacological chaperone for rod opsin.[1] It has been identified as a promising therapeutic agent for retinal degenerative diseases, particularly retinitis pigmentosa (RP), caused by mutations leading to rhodopsin misfolding.[1][2] this compound also acts as an inverse agonist and antagonist of rod opsin signaling.[2][3] Retinal explant culture systems provide a valuable ex vivo platform to study the efficacy and mechanism of action of compounds like this compound in a setting that preserves the complex cellular architecture of the retina. This application note details the use of this compound in mouse retinal explant cultures, summarizing its effects on photoreceptor survival and rhodopsin homeostasis.

Mechanism of Action

This compound binds to the chromophore pocket of rod opsin, stabilizing its structure. This chaperone activity facilitates the correct folding and transport of misfolded opsin mutants from the endoplasmic reticulum to the plasma membrane. By improving protein homeostasis, this compound helps to alleviate cellular stress and slow down the degeneration of photoreceptor cells. Additionally, as an inverse agonist, this compound can suppress the constitutive activity of rod opsin, which may contribute to photoreceptor cell death.

Data Summary

The following tables summarize the quantitative effects of this compound treatment on RhoP23H/+ mouse retinal explants, a model for retinitis pigmentosa.

Table 1: Effect of this compound on Outer Nuclear Layer (ONL) Thickness in RhoP23H/+ Retinal Explants

This compound Concentration (μM)Outer Nuclear Layer (ONL) Thickness (μm)
0 (DMSO control)Baseline
10Increased
20Increased
40Maximally Increased
80Increased
160No significant effect

Data adapted from Vats et al., JCI Insight, 2022.

Table 2: Effect of this compound on Rhodopsin (RHO) Localization in RhoP23H/+ Retinal Explants

This compound Concentration (μM)Percentage of Rhodopsin in Outer Segments (OS)
0 (DMSO control)Baseline
40Significantly Increased

Data adapted from Vats et al., JCI Insight, 2022.

Table 3: Stability of this compound in Culture Medium

Time (hours)This compound Stability (%)
0100
1~100
24~100

Data derived from HPLC analysis at 37°C.

Experimental Protocols

Protocol 1: Mouse Retinal Explant Culture

This protocol is adapted from established methods for culturing postnatal mouse retinas.

Materials:

  • Postnatal day 15 (P15) RhoP23H/+ mice

  • Sterile Dulbecco's Phosphate-Buffered Saline (DPBS)

  • Neurobasal-A medium

  • B-27 supplement

  • L-glutamine

  • Penicillin/Streptomycin

  • Sterile dissection tools (forceps, scissors)

  • Culture plate inserts (0.4 µm pore size)

  • 6-well culture plates

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Euthanize P15 RhoP23H/+ mice according to institutional guidelines.

  • Enucleate the eyes and place them in ice-cold, sterile DPBS.

  • Under a dissecting microscope, create a circumferential incision along the limbus to separate the anterior segment.

  • Carefully remove the lens and vitreous humor to isolate the retinal cup.

  • Gently detach the retina from the retinal pigment epithelium (RPE).

  • Place the isolated retina onto a culture plate insert within a 6-well plate.

  • Add 1.3-1.5 mL of culture medium (Neurobasal-A supplemented with B-27, L-glutamine, and Penicillin/Streptomycin) to the bottom of the well, ensuring the medium reaches the insert membrane without submerging the retina.

  • Add a small droplet of medium onto the retinal explant to keep it moist.

  • Incubate the explants for 24 hours (1 day in vitro - DIV) at 37°C in a 5% CO₂ incubator before initiating this compound treatment.

Protocol 2: this compound Treatment of Retinal Explants

Materials:

  • This compound stock solution (in DMSO)

  • Pre-cultured retinal explants (from Protocol 1)

  • Fresh culture medium

Procedure:

  • Prepare a range of this compound concentrations (e.g., 10, 20, 40, 80, 160 µM) by diluting the stock solution in fresh culture medium. Prepare a DMSO-only control medium with the same final DMSO concentration.

  • After the initial 24-hour incubation, carefully remove the old medium from the wells.

  • Add fresh medium containing the desired this compound concentration or the DMSO control to each well.

  • Culture the retinal explants for 9 days (9 DIV).

  • Replace the medium with freshly prepared this compound or control medium every 24 hours to ensure a constant drug concentration, as this compound is stable in culture for at least this duration.

  • After the treatment period, the retinal explants can be harvested for analysis (e.g., histology, immunofluorescence, Western blotting).

Visualizations

experimental_workflow cluster_prep Retinal Explant Preparation (P15 Mouse) cluster_culture Explant Culture and Treatment cluster_analysis Analysis enucleation Enucleation of Eyeballs dissection Dissection and Isolation of Retina enucleation->dissection placement Placement on Culture Insert dissection->placement pre_culture Initial Culture (1 DIV) placement->pre_culture Incubate @ 37°C, 5% CO2 treatment This compound Treatment (9 DIV) (Daily Media Change) pre_culture->treatment histology Histology (ONL Thickness) treatment->histology immunofluorescence Immunofluorescence (Rhodopsin Localization) treatment->immunofluorescence biochemistry Biochemical Assays treatment->biochemistry

Experimental workflow for this compound application in retinal explant cultures.

signaling_pathway cluster_protein_folding Protein Folding & Trafficking cluster_cell_survival Photoreceptor Survival mutant_rho Misfolded Rhodopsin (P23H) er Endoplasmic Reticulum (ER) (ER Stress) mutant_rho->er yc001 This compound mutant_rho->yc001 Binds & Stabilizes degeneration Photoreceptor Degeneration er->degeneration Leads to correct_folding Correctly Folded Rhodopsin yc001->correct_folding Promotes transport Transport to Outer Segment correct_folding->transport survival Increased Photoreceptor Survival transport->survival Leads to

Mechanism of action of this compound as a pharmacological chaperone.

References

Techniques for assessing YC-001 efficacy in vitro

Author: BenchChem Technical Support Team. Date: December 2025

An overview of in vitro methodologies for evaluating the efficacy of YC-001, a novel investigational compound for cancer therapy.

Introduction

The development of novel anti-cancer therapeutics is a cornerstone of oncological research. A critical early phase in this process is the comprehensive in vitro evaluation of a compound's efficacy and mechanism of action.[1][2] This application note provides a detailed set of protocols for assessing the anti-cancer properties of this compound, a hypothetical investigational compound. The described assays are designed to quantify its effects on key hallmarks of cancer, including cell viability, proliferation, apoptosis, and metastatic potential.[3][4] These techniques are fundamental for establishing a preliminary pharmacological profile and guiding further preclinical development.

The following sections detail a logical workflow for characterizing this compound, from initial cytotoxicity screening to more in-depth mechanistic studies. The protocols are intended for researchers, scientists, and drug development professionals familiar with standard cell culture and molecular biology techniques.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Pathway Analysis A Cancer Cell Line Panel B Cell Viability Assay (MTT/CTG) A->B C Determine IC50 Values B->C D Apoptosis Assay (Annexin V/PI) C->D E Cell Cycle Analysis C->E F Migration/Invasion Assay (Transwell) C->F G Western Blot D->G E->G F->G H Target Identification G->H

Fig 1. General experimental workflow for in vitro assessment of this compound.

Assessment of Cytotoxicity and Anti-proliferative Effects

The initial step in evaluating an anti-cancer compound is to determine its effect on cell viability and proliferation.[5] This helps establish a dose-response relationship and calculate the half-maximal inhibitory concentration (IC50), a key measure of drug potency. The MTT assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of viability.[3]

Protocol: MTT Cell Viability Assay

This protocol details the steps to determine the IC50 of this compound in a selected cancer cell line.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium only (blank), and cells treated with vehicle (DMSO) as a negative control.

  • Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.[3]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells. Calculate cell viability as a percentage relative to the vehicle-treated control wells:

    • Viability (%) = (Absorbance of Treated Well / Absorbance of Control Well) x 100

  • Plot the viability percentage against the log concentration of this compound to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.

Data Presentation: this compound IC50 Values

The results from the MTT assay should be summarized in a table for easy comparison across different cell lines and time points.

Cell LineTreatment Duration (hours)This compound IC50 (µM)
MCF-74810.5 ± 1.2
A5494825.1 ± 2.5
HeLa4815.8 ± 1.9
MCF-7725.2 ± 0.8
A5497218.4 ± 2.1
HeLa728.9 ± 1.1
Data are presented as mean ± standard deviation from three independent experiments.

Analysis of Apoptosis Induction

A key mechanism of many anti-cancer drugs is the induction of apoptosis, or programmed cell death.[6] The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry method to detect and quantify apoptosis.[3] It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

G A Viable Cell (Annexin V- / PI-) B Early Apoptotic (Annexin V+ / PI-) A->B PS Exposure C Late Apoptotic/Necrotic (Annexin V+ / PI+) B->C Membrane Permeabilization D Necrotic Cell (Annexin V- / PI+)

Fig 2. Logical diagram of cell states in the Annexin V/PI assay.
Protocol: Annexin V/PI Flow Cytometry Assay

Materials:

  • Cancer cells treated with this compound (at IC50 concentration) and vehicle control.

  • Annexin V-FITC/PI Apoptosis Detection Kit.

  • Binding Buffer (provided in the kit).

  • Flow cytometer.

Procedure:

  • Cell Preparation: Treat cells with this compound at the predetermined IC50 concentration for 24-48 hours. Collect both adherent and floating cells.

  • Wash the collected cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each sample.

  • Data Acquisition: Analyze the samples immediately using a flow cytometer. FITC is typically detected in the FL1 channel and PI in the FL2 channel.

  • Data Analysis: Use flow cytometry software to gate the cell populations and quantify the percentage of cells in each quadrant:

    • Lower-Left (Annexin V- / PI-): Viable cells.

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.[3]

    • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.[3]

    • Upper-Left (Annexin V- / PI+): Necrotic cells (often due to membrane damage).

Data Presentation: Apoptosis Analysis

Tabulate the percentage of cells in each quadrant to compare the effects of this compound treatment.

TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Vehicle Control95.2 ± 2.12.5 ± 0.51.8 ± 0.4
This compound (IC50)45.7 ± 4.530.1 ± 3.222.5 ± 2.8
Data represent the mean percentage ± SD from three independent experiments.

Evaluation of Anti-Metastatic Potential

Cell migration and invasion are critical processes in cancer metastasis.[7] The Transwell assay, also known as the Boyden chamber assay, is a widely used method to assess these capabilities in vitro.[7][8] The assay for invasion is a modification that includes a layer of extracellular matrix (ECM), such as Matrigel, which cells must degrade to migrate through the pores.[9][10]

Protocol: Transwell Migration and Invasion Assay

Materials:

  • Transwell inserts (8 µm pore size).

  • 24-well plates.

  • Matrigel (for invasion assay only).

  • Serum-free medium and complete medium with 10% FBS (as a chemoattractant).

  • This compound.

  • Cotton swabs.

  • Methanol (B129727) for fixation.

  • Crystal Violet stain (0.1%).

Procedure:

  • Preparation (Invasion Assay Only): Thaw Matrigel at 4°C overnight. Dilute it with cold serum-free medium and coat the top surface of the Transwell insert membrane. Incubate for 4-6 hours at 37°C to allow the gel to solidify. For migration assays, this step is omitted.[9]

  • Cell Preparation: Serum-starve the cancer cells for 24 hours prior to the assay.[11]

  • Harvest the cells and resuspend them in serum-free medium containing different concentrations of this compound (or vehicle control).

  • Assay Setup: Add 600 µL of complete medium (with 10% FBS) to the lower chamber of the 24-well plate.

  • Add 200 µL of the cell suspension (approx. 5 x 10^4 cells) to the upper chamber (the Transwell insert).

  • Incubate for 24-48 hours at 37°C, 5% CO2.

  • Cell Removal and Fixation: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with methanol for 20 minutes.

  • Staining: Stain the fixed cells with 0.1% Crystal Violet for 30 minutes.

  • Imaging and Quantification: Gently wash the inserts with water and allow them to air dry. Image the stained cells using a microscope. Count the cells in several random fields of view to quantify migration/invasion.

  • Data Analysis: Express the results as the average number of migrated/invaded cells per field or as a percentage relative to the vehicle control.

Data Presentation: Migration and Invasion
TreatmentAverage Migrated Cells per FieldAverage Invaded Cells per Field
Vehicle Control250 ± 25120 ± 15
This compound (0.5x IC50)130 ± 1855 ± 9
This compound (IC50)45 ± 1015 ± 5
Data represent the mean number of cells ± SD from three independent experiments.

Investigation of Mechanism of Action

Understanding how this compound exerts its effects requires investigating its impact on key cancer-related signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and controls cell survival, growth, and proliferation.[12] Western blotting can be used to measure changes in the expression and phosphorylation (activation) status of key proteins in this pathway.

G cluster_0 Cellular Processes RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt activates Akt Akt mTOR mTOR pAkt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival YC001 This compound YC001->pAkt inhibits

References

Application Notes and Protocols for YC-001 Treatment of NIH3T3 Cells Expressing Mutant Opsin

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract

Mutations in the rhodopsin gene can lead to misfolding of the opsin protein, causing its retention in the endoplasmic reticulum (ER) and subsequent photoreceptor cell death, a hallmark of autosomal dominant retinitis pigmentosa (adRP).[1] YC-001, a novel non-retinoid small molecule, has been identified as a pharmacological chaperone and inverse agonist of rod opsin.[1][2] This document provides detailed application notes and protocols for the treatment of NIH3T3 cells expressing mutant opsin with this compound, based on published research. This compound has been shown to rescue the cellular trafficking of several Class II opsin mutants and protect against light-induced retinal degeneration in mouse models, highlighting its therapeutic potential.[1][3]

Introduction

Retinitis pigmentosa (RP) is a group of inherited retinal diseases characterized by the progressive loss of photoreceptor cells. A significant portion of adRP cases are caused by mutations in the rhodopsin gene, leading to protein misfolding and aggregation. The accumulation of misfolded opsin in the ER triggers the Unfolded Protein Response (UPR), and prolonged ER stress can lead to apoptosis.

This compound has emerged as a promising therapeutic candidate. It acts as a pharmacological chaperone, stabilizing the structure of misfolded opsin mutants and facilitating their transport from the ER to the plasma membrane. Additionally, as an inverse agonist, this compound can suppress the constitutive activity of mutant opsin, which may also contribute to its therapeutic effects. This protocol details the use of NIH3T3 cells, a common fibroblast cell line, as a model system to study the effects of this compound on mutant opsin trafficking and signaling.

Data Presentation

The following tables summarize the quantitative data regarding the efficacy and potency of this compound in NIH3T3 cells expressing wild-type or mutant opsin.

Table 1: Potency and Efficacy of this compound

ParameterValueCell Line/ConditionSource
EC₅₀ (Binding to rod opsin)0.98 µMBovine rod opsin
EC₅₀ (cAMP level increase)8.22 µMNIH3T3-(WT-opsin/GFP) cells
Potency (rescue of P23H opsin)7.8 µM - 8.7 µMNIH3T3 cells expressing P23H opsin
Efficacy (rescue of P23H opsin)150–310% of controlNIH3T3 cells expressing P23H opsin

Table 2: Effect of this compound on P23H Opsin Glycosylation and Cellular Signaling

ExperimentThis compound ConcentrationObserved EffectCell LineSource
P23H Opsin Glycosylation0.5, 1, 5, 10, 20, 40 µMDose-dependent improvement in glycosylation profileNIH3T3 cells expressing P23H opsin
cAMP Level Modulation0.313 - 80 µMDose-dependent increase in cAMP levelsNIH3T3-(WT-opsin/GFP) cells
Antagonism of 9-cis-retinal40 µM3-fold increase in the EC₅₀ of 9-cis-retinalNIH3T3-(WT-opsin/GFP) cells

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of mutant opsin and the experimental workflow for evaluating this compound.

G cluster_ER Endoplasmic Reticulum cluster_Transport Cellular Trafficking MutantOpsin Misfolded Mutant Opsin UPR Unfolded Protein Response (UPR) MutantOpsin->UPR Accumulation YC001 This compound CorrectlyFoldedOpsin Correctly Folded Opsin MutantOpsin->CorrectlyFoldedOpsin ERAD ER-Associated Degradation UPR->ERAD Apoptosis Apoptosis UPR->Apoptosis Prolonged Stress YC001->CorrectlyFoldedOpsin Chaperone Activity PlasmaMembrane Plasma Membrane CorrectlyFoldedOpsin->PlasmaMembrane Transport

Caption: Proposed mechanism of this compound in rescuing mutant opsin.

G cluster_prep Cell Preparation cluster_treat Treatment cluster_analysis Analysis cluster_data Data Interpretation Culture Culture NIH3T3 Cells Transfect Transfect with Mutant Opsin Construct Culture->Transfect Treat Treat with this compound (or DMSO control) Transfect->Treat Immunostaining Immunostaining & Fluorescence Microscopy Treat->Immunostaining WesternBlot Western Blot (Glycosylation) Treat->WesternBlot cAMP_Assay cAMP Assay Treat->cAMP_Assay Localization Subcellular Localization Immunostaining->Localization GlycoProfile Glycosylation Profile WesternBlot->GlycoProfile Signaling Signaling Activity cAMP_Assay->Signaling

Caption: Experimental workflow for evaluating this compound efficacy.

Experimental Protocols

NIH3T3 Cell Culture

Materials:

  • NIH3T3 cells (ATCC CRL-1658)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • 10% Bovine Calf Serum (BCS) or Fetal Bovine Serum (FBS)

  • 1% Penicillin-Streptomycin (Pen-Strep)

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • T75 culture flasks

  • Humidified incubator at 37°C with 5% CO₂

Protocol:

  • Maintain NIH3T3 cells in DMEM supplemented with 10% BCS and 1% Pen-Strep.

  • Culture cells in T75 flasks in a humidified incubator at 37°C with 5% CO₂.

  • Passage cells when they reach 80-90% confluency, typically every 3 days.

  • To passage, wash cells with PBS, then add 5 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

  • Neutralize trypsin with 10 mL of complete medium and centrifuge the cell suspension at 1,000 rpm for 5 minutes.

  • Resuspend the cell pellet in fresh medium and split at a ratio of 1:10 to 1:20 into new flasks.

Transfection of NIH3T3 Cells with Mutant Opsin Constructs

Materials:

  • Plasmid DNA for mutant opsin (e.g., P23H, T4R, P53R, G106R, C110Y, D190N, P267L)

  • Lipofectamine 2000 or other suitable transfection reagent

  • Opti-MEM I Reduced Serum Medium

  • 6-well plates or other culture vessels

Protocol:

  • One day before transfection, seed NIH3T3 cells in 6-well plates at a density that will result in 70-90% confluency at the time of transfection.

  • On the day of transfection, prepare DNA-lipid complexes according to the manufacturer's protocol for the chosen transfection reagent.

  • For each well of a 6-well plate, dilute plasmid DNA and Lipofectamine 2000 in separate tubes of Opti-MEM.

  • Combine the diluted DNA and lipid solutions, mix gently, and incubate at room temperature for 20 minutes to allow complex formation.

  • Add the DNA-lipid complexes dropwise to the cells in each well.

  • Incubate the cells for 24-48 hours post-transfection before proceeding with this compound treatment. For stable cell lines, follow a selection protocol using an appropriate antibiotic.

This compound Treatment

Materials:

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Complete culture medium

Protocol:

  • Prepare a stock solution of this compound in DMSO.

  • Dilute the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.5 µM to 40 µM).

  • Prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration used.

  • Remove the medium from the transfected cells and replace it with the medium containing this compound or the DMSO control.

  • Incubate the cells for a specified period (e.g., 24 hours) at 37°C with 5% CO₂.

Analysis of this compound Efficacy

A. Immunofluorescence Staining for Opsin Localization

  • After treatment, wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

  • For cell surface staining, proceed directly to primary antibody incubation without permeabilization. For total protein, permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Block with a suitable blocking buffer (e.g., 5% goat serum in PBS) for 1 hour.

  • Incubate with a primary antibody against rod opsin overnight at 4°C.

  • Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

  • Mount coverslips on slides with a mounting medium containing DAPI for nuclear staining.

  • Visualize cells using a fluorescence microscope. Increased staining on the plasma membrane in this compound-treated cells compared to the control indicates rescue of mutant opsin transport.

B. Western Blot for Opsin Glycosylation

  • Lyse treated cells in RIPA buffer with protease inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane and probe with a primary antibody against rod opsin.

  • Incubate with an HRP-conjugated secondary antibody and detect with an ECL substrate.

  • Improved glycosylation of mutant opsin is indicated by the appearance of higher molecular weight bands, similar to wild-type opsin, upon this compound treatment.

C. cAMP Assay

  • After this compound treatment, lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA-based).

  • As this compound is an inverse agonist, treatment is expected to cause a dose-dependent increase in cAMP levels in cells expressing wild-type opsin by silencing the basal, Gᵢ/ₒ-coupled activity of the receptor.

Conclusion

This compound represents a promising therapeutic agent for retinitis pigmentosa caused by rhodopsin mutations. Its dual action as a pharmacological chaperone and an inverse agonist effectively addresses key pathological mechanisms of the disease. The protocols outlined in this document provide a framework for researchers to investigate the efficacy of this compound and similar compounds in a robust and reproducible cell-based model. These studies are crucial for advancing our understanding of mutant opsin biology and for the development of novel therapies for retinal degenerative diseases.

References

Application Notes and Protocols for YC-001 Intravitreal Injection

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

These application notes provide a detailed overview and protocol for the intravitreal administration of YC-001, a novel small molecule chaperone of rod opsin. This compound acts as an inverse agonist and antagonist of rod opsin, showing potential as a therapeutic agent for retinal degeneration.[1][2][3] The information is intended for researchers, scientists, and drug development professionals engaged in preclinical ophthalmic research.

Introduction to this compound

This compound is a non-retinoid compound identified through high-throughput screening for its ability to stabilize the P23H-opsin mutant, a common cause of autosomal dominant retinitis pigmentosa.[3] It functions by binding to the chromophore pocket of rod opsin, thereby acting as a pharmacological chaperone to facilitate the proper folding and transport of misfolded opsin mutants.[1] Furthermore, this compound acts as an inverse agonist, silencing the basal activity of rod opsin and antagonizing its signaling pathway. Preclinical studies have demonstrated that a single dose of this compound can protect Abca4-/-Rdh8-/- mice from bright light-induced retinal degeneration.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Efficacy and Potency of this compound

ParameterValueCell LineNotes
Potency (EC50)7.8 µMNIH3T3 cells expressing P23H opsinEfficacy was 150-310% of control.
Opsin Binding (EC50)0.98 ± 0.05 µMBovine rod opsinComparable to 9-cis-retinal (B17824) (1.20 ± 0.10 µM).
cAMP Level Modulation (EC50)8.22 µMNIH3T3 cells expressing WT-opsinDemonstrates inverse agonist activity.

Table 2: Pharmacokinetics of this compound in Mice

Administration RouteDosePeak Concentration (per eye)Time to PeakOcular Half-life (t1/2)
Intraperitoneal (i.p.)200 mg/kg~280 pmol3 hoursNot retained for prolonged periods.
Intravitreal (IVI)Not SpecifiedNot ApplicableNot Applicable0.68 hours

Signaling Pathway of this compound

This compound interacts with the rod opsin signaling pathway. In its mutant form, rhodopsin can become misfolded, leading to cellular stress and apoptosis of photoreceptor cells. This compound binds to the misfolded opsin, acting as a chaperone to promote its correct folding and transport. As an inverse agonist, it also suppresses the constitutive (basal) activity of opsin, which can be toxic to the cell. This is achieved by modulating the G-protein signaling cascade, which in turn affects the levels of cyclic AMP (cAMP).

YC001_Signaling_Pathway This compound Signaling Pathway cluster_photoreceptor Photoreceptor Cell mutant_rho Misfolded Rhodopsin (e.g., P23H) er_stress ER Stress & UPR mutant_rho->er_stress Accumulation correctly_folded_rho Correctly Folded Rhodopsin mutant_rho->correctly_folded_rho apoptosis Apoptosis er_stress->apoptosis yc001 This compound yc001->mutant_rho Binds to & Chaperones opsin_signaling Constitutive Opsin Signaling yc001->opsin_signaling Inverse Agonist (Inhibits) g_protein G-protein Cascade opsin_signaling->g_protein camp_reduction Reduced cAMP g_protein->camp_reduction

Caption: Signaling pathway of this compound in photoreceptor cells.

Experimental Protocols

Preparation of this compound for Intravitreal Injection

Note: Due to the fast ocular clearance of this compound observed in preclinical studies (t1/2 = 0.68 hours), formulation strategies to enhance retention may be necessary for therapeutic efficacy studies. The following protocol is based on the vehicle used in the reported pharmacokinetic study.

Materials:

  • This compound powder

  • PEG35 castor oil (or other suitable biocompatible hydrophobic solvent)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of PEG35 castor oil to achieve the desired final concentration.

  • Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.

  • If necessary, sonicate the mixture in a water bath for 5-10 minutes to ensure complete dissolution.

  • Visually inspect the solution for any undissolved particulate matter. The final solution should be clear.

  • Prepare the formulation under sterile conditions, for example, within a laminar flow hood.

Intravitreal Injection Protocol in a Murine Model

This protocol provides a general guideline for intravitreal injection in mice. All animal procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC) and adhere to the ARVO Statement for the Use of Animals in Ophthalmic and Vision Research.

Materials:

  • This compound formulation

  • Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)

  • Topical anesthetic (e.g., 0.5% proparacaine (B1679620) hydrochloride)

  • Antiseptic solution (e.g., 5% povidone-iodine)

  • Sterile saline

  • Hamilton syringe with a 33-gauge or smaller needle

  • Lid speculum (optional)

  • Surgical microscope or magnifying lens

Procedure:

  • Animal Anesthesia: Anesthetize the mouse using an approved protocol. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

  • Pupil Dilation (Optional): Apply a drop of a mydriatic agent (e.g., tropicamide) to the eye to be injected to visualize the lens and posterior segment.

  • Topical Anesthesia and Asepsis:

    • Instill one drop of topical anesthetic onto the cornea.

    • Clean the periocular area with a sterile cotton-tipped applicator soaked in 5% povidone-iodine.

    • Apply a drop of povidone-iodine directly onto the ocular surface and leave it for 30-60 seconds.

    • Gently rinse the eye with sterile saline to remove excess povidone-iodine.

  • Injection:

    • Under a surgical microscope, gently proptose the globe.

    • Using a Hamilton syringe with a 33-gauge needle, puncture the globe at the pars plana, approximately 0.5-1.0 mm posterior to the limbus, avoiding the lens.

    • Slowly inject the desired volume (typically 0.5-1.0 µL) of the this compound formulation into the vitreous cavity.

    • Hold the needle in place for a few seconds after injection to minimize reflux.

    • Slowly withdraw the needle.

  • Post-Procedure:

    • Apply a topical antibiotic ointment to the eye to prevent infection.

    • Monitor the animal during recovery from anesthesia.

    • Observe for any adverse events such as cataract formation, retinal detachment, or endophthalmitis in the days following the procedure.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a preclinical study evaluating the efficacy of this compound administered via intravitreal injection in a retinal degeneration mouse model.

YC001_Experimental_Workflow This compound Intravitreal Injection Experimental Workflow cluster_prep Preparation cluster_procedure Procedure cluster_followup Follow-up & Analysis yc001_prep Prepare this compound Formulation injection Intravitreal Injection (this compound or Vehicle) yc001_prep->injection animal_model Acquire Retinal Degeneration Model Mice baseline Baseline Retinal Imaging (e.g., OCT, ERG) animal_model->baseline baseline->injection monitoring Post-injection Monitoring injection->monitoring followup_imaging Follow-up Retinal Imaging (Time Points) monitoring->followup_imaging histology Histological Analysis (Photoreceptor Layer Thickness) followup_imaging->histology biochem Biochemical Assays (e.g., Western Blot for Opsin) histology->biochem

Caption: Preclinical experimental workflow for this compound.

Safety and Toxicology

In preclinical studies, intraperitoneal administration of this compound at doses of 100 mg/kg and 200 mg/kg daily for 24 days showed virtually no acute toxicity in mice. However, the safety profile of intravitreally administered this compound, particularly in a long-retention formulation, would require specific investigation. Standard ophthalmic safety assessments, including slit-lamp examination, intraocular pressure measurement, and electroretinography (ERG), should be incorporated into any efficacy study.

Disclaimer: This document is intended for informational purposes for research use only and does not constitute a clinical protocol. Researchers should develop and validate their own specific protocols in accordance with institutional and regulatory guidelines.

References

Application Notes and Protocols for Systemic Administration of YC-001 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the systemic administration of YC-001 in preclinical animal models, focusing on its use in studies of retinal degeneration. The protocols are based on published research and are intended to serve as a guide for investigators working with this novel pharmacological chaperone of rod opsin.

Introduction

This compound is a small molecule, non-retinoid compound that acts as a pharmacological chaperone and inverse agonist of rod opsin.[1][2][3] It functions by binding to and stabilizing rod opsin, which is crucial for photoreceptor cell survival and vision.[2][3] Mutations leading to the misfolding of rhodopsin can cause conditions like autosomal dominant retinitis pigmentosa (adRP). This compound has shown potential in preclinical models by rescuing the transport of misfolded opsin mutants and protecting photoreceptors from light-induced degeneration.

Mechanism of Action

This compound exerts its therapeutic effects through a dual mechanism:

  • Pharmacological Chaperone: It binds to rod opsin, promoting its correct folding and transport within the cell. This is particularly relevant for mutations that cause protein misfolding and retention in the endoplasmic reticulum.

  • Inverse Agonist: this compound non-competitively antagonizes the signaling activity of rod opsin, which can be beneficial in conditions where aberrant signaling contributes to retinal degeneration.

cluster_0 This compound Mechanism of Action This compound This compound Rod Opsin Rod Opsin This compound->Rod Opsin Binds to Correct Folding & Transport Correct Folding & Transport Rod Opsin->Correct Folding & Transport Promotes Antagonizes Signaling Antagonizes Signaling Rod Opsin->Antagonizes Signaling Reduces aberrant Photoreceptor Survival Photoreceptor Survival Correct Folding & Transport->Photoreceptor Survival Antagonizes Signaling->Photoreceptor Survival

Mechanism of this compound in promoting photoreceptor survival.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound
ParameterValueCell LineNotes
EC50 (Binding to bovine rod opsin) 0.98 ± 0.05 µM-Comparable to 9-cis-retinal (B17824) (1.20 ± 0.10 µM).
EC50 (cAMP elevation) 8.22 µMNIH3T3-(WT-opsin/GFP)Indicates inverse agonist activity.
Potency (P23H opsin rescue) 8.7 µMNIH3T3 cellsEfficacy at 150–310%.
Table 2: Pharmacokinetics of this compound in Mice (200 mg/kg, i.p.)
ParameterValueAnimal Model
Half-life (T1/2) 34.5 minC57BL/6 mice
Initial Plasma Concentration (C0) 7.28 µg/mLC57BL/6 mice
Peak Concentration in Retina ~280 pmol/eyeC57BL/6 mice
Time to Peak in Retina 3 hoursC57BL/6 mice
Time to Undetectable in Retina 24 hoursC57BL/6 mice

Data derived from a study involving intraperitoneal (i.p.) injection.

Table 3: Toxicology Profile of this compound in Mice
Study TypeDosageDurationAnimal ModelObservations
Acute Toxicity 100 and 200 mg/kgDaily for 24 daysC57BL/6 miceNo obvious behavioral changes or effects on body weight growth.
Mutagenicity (Ames Test) Not specified-Salmonella typhimurium and Escherichia coli strainsNo evidence of mutagenicity.

Experimental Protocols

Detailed methodologies for key experiments involving the systemic administration of this compound are provided below.

Protocol 1: Pharmacokinetic Analysis of this compound in Mice

Objective: To determine the pharmacokinetic profile of this compound in plasma and its distribution to the retina following systemic administration.

Animal Model C57BL/6J Mice (8-12 weeks old) Drug Prep This compound dissolved in DMSO (160 mg/mL) Animal Model->Drug Prep Administration Intraperitoneal (i.p.) Injection (200 mg/kg bw) Drug Prep->Administration Blood Collection Blood Sampling (5, 10, 15, 20, 30, 45, 60 min) Administration->Blood Collection Eye Collection Eye Homogenization (0, 2, 4, 6, 24 h) Administration->Eye Collection Analysis HPLC and Mass Spectrometry Blood Collection->Analysis Eye Collection->Analysis Endpoint Determine Plasma T1/2 and Retinal Concentration Analysis->Endpoint

Workflow for pharmacokinetic analysis of this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • C57BL/6J mice (8-12 weeks old)

  • Syringes and needles for injection and blood collection

  • Tubes for blood and tissue collection

  • Homogenizer

  • HPLC system with mass spectrometry detector

Procedure:

  • Preparation of this compound Solution: Dissolve this compound in DMSO to a final concentration of 160 mg/mL.

  • Animal Dosing: Administer the this compound solution to C57BL/6J mice via intraperitoneal (i.p.) injection at a dose of 200 mg/kg body weight.

  • Blood Sampling: Collect blood samples at various time points post-injection (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes) to determine plasma concentration.

  • Tissue Collection: Euthanize mice at different time points (e.g., 0, 2, 4, 6, and 24 hours) post-injection.

  • Retina Isolation and Homogenization: Dissect the eyes and homogenize them in a suitable buffer (e.g., 1:1 PBS:ethanol mixture with 40 mM hydroxylamine).

  • Sample Analysis: Analyze the plasma and retinal homogenates using high-performance liquid chromatography (HPLC) and mass spectrometry to quantify the concentration of this compound.

  • Data Analysis: Calculate the plasma half-life (T1/2) and determine the concentration-time profile of this compound in the retina.

Protocol 2: Efficacy Study in a Mouse Model of Retinal Degeneration

Objective: To evaluate the protective effect of this compound against bright light-induced retinal degeneration.

Animal Model Abca4-/-Rdh8-/- Mice Treatment Single i.p. Injection (50 or 200 mg/kg this compound or DMSO) Animal Model->Treatment Light Exposure Bright Light Exposure Treatment->Light Exposure Assessment Retinal Function (ERG) Retinal Imaging (OCT) Light Exposure->Assessment Endpoint Evaluate Photoreceptor Protection Assessment->Endpoint

Workflow for this compound efficacy study.

Materials:

  • This compound

  • DMSO (vehicle control)

  • Abca4-/-Rdh8-/- mice

  • Bright light source

  • Electroretinography (ERG) system

  • Optical coherence tomography (OCT) system

Procedure:

  • Animal Groups: Randomly assign Abca4-/-Rdh8-/- mice to treatment groups (e.g., 50 mg/kg this compound, 200 mg/kg this compound, and DMSO vehicle control).

  • Drug Administration: Administer a single i.p. injection of this compound or DMSO to the respective groups.

  • Light-Induced Degeneration: Expose the mice to a controlled bright light source to induce retinal damage.

  • Functional Assessment: Perform scotopic and photopic ERG at a defined time point after light exposure to assess retinal function.

  • Structural Assessment: Use OCT to visualize and measure the thickness of retinal layers, particularly the outer nuclear layer, to assess structural integrity.

  • Data Analysis: Compare the ERG amplitudes and retinal layer thickness between the this compound-treated and control groups to determine the neuroprotective efficacy of this compound.

Protocol 3: Acute Toxicity Study in Mice

Objective: To assess the short-term safety and tolerability of systemically administered this compound.

Materials:

  • This compound

  • DMSO

  • C57BL/6 mice

  • Animal balance

Procedure:

  • Animal Groups: Divide C57BL/6 mice into treatment groups (e.g., 100 mg/kg this compound, 200 mg/kg this compound, and DMSO vehicle control).

  • Daily Administration: Administer daily i.p. injections of this compound or DMSO for a period of 24 days.

  • Monitoring: Observe the mice daily for any signs of toxicity, including changes in behavior, appearance, and activity levels.

  • Body Weight Measurement: Record the body weight of each mouse daily throughout the treatment period.

  • Data Analysis: Compare the survival rates and body weight changes between the this compound-treated and control groups to evaluate for any acute toxicity.

Concluding Remarks

The systemic administration of this compound has demonstrated a favorable preclinical profile, showing efficacy in animal models of retinal degeneration with no apparent acute toxicity at therapeutic doses. Its short plasma half-life suggests that formulation strategies to prolong its retention in the eye could be beneficial for future clinical applications. These notes and protocols provide a foundation for further investigation into the therapeutic potential of this compound for retinal diseases.

References

Application Notes & Protocols: Measuring the Effects of YC-001 on Photoreceptor Survival

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: YC-001 is a novel small molecule designed to enhance the survival of photoreceptor cells under conditions of oxidative stress, a key pathological feature in a variety of retinal degenerative diseases. These application notes provide a comprehensive overview of the methodologies to assess the neuroprotective effects of this compound in both in vitro and in vivo models. The protocols outlined below detail the procedures for cell culture, animal models, and subsequent analytical techniques to quantify the efficacy of this compound.

Mechanism of Action: this compound Signaling Pathway

This compound is a potent activator of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation. This compound is hypothesized to interact with Keap1, inducing a conformational change that prevents it from binding to Nrf2. This stabilization of Nrf2 allows it to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of various target genes. The resulting upregulation of cytoprotective genes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), confers enhanced protection against oxidative stress-induced apoptosis in photoreceptor cells.

YC001_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus YC001 This compound Keap1 Keap1 YC001->Keap1 Inhibits Nrf2_Keap1 Nrf2-Keap1 Complex Keap1->Nrf2_Keap1 Ub Ubiquitin Nrf2_Keap1->Ub Ubiquitination Nrf2_cyto Nrf2 Nrf2_cyto->Nrf2_Keap1 Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation Proteasome Proteasome Ub->Proteasome Degradation Nrf2_Maf Nrf2-sMaf Complex Nrf2_nu->Nrf2_Maf Maf sMaf Maf->Nrf2_Maf ARE ARE Nrf2_Maf->ARE Binds TargetGenes HO-1, NQO1, etc. ARE->TargetGenes Upregulates Survival Cell Survival TargetGenes->Survival Promotes InVitro_Workflow A Seed 661W cells in 96-well plate B Incubate for 24 hours A->B C Pre-treat with this compound or Vehicle B->C D Induce oxidative stress with H₂O₂ C->D E Perform MTT assay D->E F Measure absorbance at 570 nm E->F G Calculate cell viability F->G InVivo_Workflow A Daily IP injections of this compound or Vehicle in rd10 mice (P14-P28) B Dark-adapt mice for 12 hours at P28 A->B C Anesthetize mice and position for ERG B->C D Record scotopic ERG responses C->D E Measure a-wave and b-wave amplitudes D->E F Compare amplitudes across treatment groups E->F qPCR_Workflow A Isolate RNA from retinal tissue B Synthesize cDNA A->B C Perform qPCR with primers for target genes B->C D Analyze data using the ΔΔCt method C->D

Troubleshooting & Optimization

Overcoming poor solubility of YC-001 in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming the challenges associated with the poor aqueous solubility of YC-001.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound in common laboratory solvents?

A1: this compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 100 mg/mL.[1][2] However, it has very poor solubility in aqueous solutions. For in vivo studies, specific co-solvent or oil-based formulations are required to achieve a suitable concentration.[1][3]

Q2: Why does my this compound precipitate when I dilute my DMSO stock solution in an aqueous buffer?

A2: This is a common issue for compounds that are poorly soluble in water. DMSO is a strong organic solvent that can dissolve this compound at a high concentration. When this concentrated DMSO stock is diluted into an aqueous buffer (like PBS), the overall solvent properties change dramatically. The high concentration of water, a poor solvent for this compound, causes the compound to precipitate out of the solution.

Q3: Are there any known methods to improve the aqueous solubility of this compound?

A3: Yes, co-solvent systems have been successfully used to dissolve this compound for in vivo experiments.[3] These formulations typically involve a mixture of DMSO, a polymer like PEG300, and a surfactant like Tween-80 in a saline solution. Such mixtures create a more favorable microenvironment for the this compound molecules, keeping them in solution. Additionally, a corn oil-based formulation can be used. Researchers are also actively working on developing analogs of this compound with improved chemical properties, including solubility.

Q4: Can I use sonication or heating to dissolve this compound in my aqueous buffer?

A4: While heating and/or sonication can aid in the dissolution of this compound, especially if precipitation or phase separation occurs during the preparation of co-solvent formulations, these methods are unlikely to be sufficient for dissolving this compound directly in a purely aqueous buffer. Forcing the compound into a solution where it is not thermodynamically stable will likely result in precipitation over time. It is recommended to use a validated co-solvent protocol.

Troubleshooting Guide

Problem: My this compound precipitated out of solution after I prepared it for my experiment.

Question Possible Cause Suggested Solution
1. What solvent system did you use? Direct dilution of a concentrated DMSO stock into an aqueous buffer.This compound is poorly soluble in aqueous solutions. Use a validated co-solvent formulation. Please refer to the Experimental Protocols section for detailed instructions on preparing co-solvent and corn oil-based formulations.
2. Did you follow the correct order of solvent addition for the co-solvent protocol? Incorrect order of mixing the components of the co-solvent system.The order of addition is critical for creating a stable formulation. For the recommended co-solvent system, the solvents should be added sequentially: DMSO first, followed by PEG300, then Tween-80, and finally saline. Refer to the detailed protocol below.
3. Did you observe any precipitation or phase separation during the preparation? Incomplete dissolution during the preparation of the co-solvent formulation.If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution. Ensure the solution is clear before use.
4. How long was the solution stored before use? The prepared solution may have limited stability, leading to precipitation over time.It is recommended to prepare the this compound formulation fresh before each experiment. If storage is necessary, it should be for a short period, and the solution should be inspected for any precipitation before use. For stock solutions in DMSO, storage at -80°C for up to 6 months or -20°C for up to 1 month is recommended.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in various solvents.

Solvent/FormulationConcentrationNotes
In Vitro
DMSO100 mg/mL (353.64 mM)Ultrasonic assistance may be needed.
In Vivo Formulations
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (8.84 mM)A clear solution is obtained.
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (8.84 mM)A clear solution is obtained.

Experimental Protocols

Protocol 1: Co-solvent Formulation for In Vivo Use

This protocol yields a clear solution with a this compound concentration of ≥ 2.5 mg/mL.

Materials:

  • This compound powder

  • DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl in sterile water)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a sterile tube, add the required volume of the this compound DMSO stock solution.

  • Add PEG300 to the tube. The final concentration of PEG300 should be 40% of the total volume. Mix thoroughly until the solution is homogeneous.

  • Add Tween-80 to the mixture. The final concentration of Tween-80 should be 5% of the total volume. Mix until the solution is clear.

  • Add saline to the mixture to reach the final desired volume. The final concentration of saline will be 45%. Mix gently but thoroughly.

  • The final concentration of DMSO in the formulation will be 10%.

  • If any precipitation is observed, gentle warming or sonication can be applied to aid dissolution.

  • Use the formulation immediately after preparation for best results.

Protocol 2: Corn Oil-Based Formulation for In Vivo Use

This protocol also yields a clear solution with a this compound concentration of ≥ 2.5 mg/mL.

Materials:

  • This compound powder

  • DMSO

  • Corn Oil

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a sterile tube, add the required volume of the this compound DMSO stock solution.

  • Add corn oil to the tube to reach the final desired volume. The final concentration of DMSO will be 10% and corn oil will be 90%.

  • Mix thoroughly until a clear, homogeneous solution is formed.

  • Use the formulation immediately after preparation.

Visualizations

experimental_workflow cluster_start Start cluster_preparation Solution Preparation cluster_quality_control Quality Control cluster_end Final Product start This compound Powder dissolve_dmso Dissolve in DMSO (10% final conc.) start->dissolve_dmso add_peg300 Add PEG300 (40% final conc.) dissolve_dmso->add_peg300 Mix well add_tween80 Add Tween-80 (5% final conc.) add_peg300->add_tween80 Mix well add_saline Add Saline (45% final conc.) add_tween80->add_saline Mix well check_clarity Check for Clarity add_saline->check_clarity sonicate_heat Sonicate/Heat (if needed) check_clarity->sonicate_heat Precipitate final_solution Clear this compound Solution (≥ 2.5 mg/mL) check_clarity->final_solution Clear sonicate_heat->check_clarity

Caption: Experimental workflow for preparing a this compound co-solvent formulation.

troubleshooting_workflow start Observation: This compound Precipitation q1 Was a co-solvent system used? start->q1 a1_no Use a validated co-solvent protocol. q1->a1_no No q2 Was the order of solvent addition correct? q1->q2 Yes end_node Stable this compound Solution a1_no->end_node a2_no Follow the correct order: DMSO -> PEG300 -> Tween-80 -> Saline q2->a2_no No q3 Was the solution clear after preparation? q2->q3 Yes a2_no->end_node a3_no Use sonication or gentle heat to aid dissolution. q3->a3_no No q3->end_node Yes a3_no->end_node

Caption: Troubleshooting workflow for this compound solubility issues.

mechanism_of_action cluster_misfolding Rhodopsin Misfolding Pathway cluster_chaperone This compound Chaperone Activity cluster_inverse_agonist This compound Inverse Agonist Activity er Endoplasmic Reticulum (ER) mutant_opsin Misfolded Mutant Opsin er_retention ER Retention & Aggregation mutant_opsin->er_retention binding Binds to Misfolded Opsin mutant_opsin->binding cell_death Photoreceptor Cell Death er_retention->cell_death yc001 This compound yc001->binding folding Promotes Correct Folding binding->folding transport Transport to Outer Segment folding->transport transport->cell_death Prevents constitutive_activity Constitutive Opsin Activity (in dark) signal_transduction Aberrant Signaling constitutive_activity->signal_transduction signal_transduction->cell_death yc001_inverse This compound inhibition Inhibits Constitutive Activity yc001_inverse->inhibition inhibition->constitutive_activity

Caption: Mechanism of action of this compound as a chaperone and inverse agonist.

References

Technical Support Center: YC-001 In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the short in vivo half-life of YC-001, a novel pharmacological chaperone of rod opsin.

Troubleshooting Guides

This section offers solutions to specific issues that may arise during in vivo experiments with this compound.

Issue 1: Rapid clearance of this compound in vivo, leading to sub-therapeutic concentrations at the target site.

  • Possible Cause: Inherent pharmacokinetic properties of the unmodified this compound molecule.

  • Solution: Employ a half-life extension strategy. Below is a comparison of potential approaches.

StrategyPrinciplePotential AdvantagesPotential Challenges
Chemical Modification Covalent attachment of moieties like polyethylene (B3416737) glycol (PEG), lipids, or albumin-binding molecules to alter the physicochemical properties of this compound, reducing renal clearance and enzymatic degradation.- Significant extension of plasma and ocular half-life. - Well-established chemical procedures.- May alter the potency and efficacy of this compound. - Requires careful site-specific conjugation to avoid impacting the active site. - May increase immunogenicity.
Formulation-Based Strategies Encapsulation of this compound within delivery systems such as liposomes or nanoparticles to protect it from degradation and facilitate sustained release.- Protects this compound from metabolic enzymes. - Can be tailored for targeted delivery. - Can provide sustained release over an extended period.- Potential for immunogenicity of the delivery vehicle. - Manufacturing complexity and scalability. - Stability of the formulation during storage and in vivo.
Analog Synthesis Development of structural analogs of this compound with improved metabolic stability and pharmacokinetic profiles.- Can lead to a lead compound with inherently better drug-like properties. - May also improve potency and selectivity.- Requires extensive medicinal chemistry efforts. - Pharmacokinetic improvements are not always predictable.

Issue 2: Difficulty in achieving sustained therapeutic levels of this compound in ocular tissues following systemic or local administration.

  • Possible Cause: Rapid clearance from both plasma and the vitreous humor. Pharmacokinetic studies have shown that this compound has a plasma half-life of approximately 34.5 minutes in mice after intraperitoneal injection and an ocular half-life of about 0.68 hours after intravitreal injection.

  • Solution: A formulation-based approach, such as encapsulation in liposomes or nanoparticles, is particularly well-suited for localized, sustained ocular delivery.

FormulationTypical Size RangeHalf-Life Extension (Intravitreal)
Unmodified this compound N/A~0.68 hours
Liposomal this compound 80 - 200 nmCan extend half-life from hours to days. For example, liposomal formulations of other small molecules have shown half-lives of up to 6.9 days in the vitreous.
Nanoparticle this compound 50 - 250 nmCan extend half-life from hours to days or even weeks, depending on size and surface chemistry. Nanoparticles with a diameter of 250 nm have shown a half-life of up to 78 days in the vitreous.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a non-retinoid pharmacological chaperone for rod opsin. It acts as an inverse agonist and antagonist of rod opsin signaling. In the dark, rod opsin can exhibit basal activity that leads to a reduction in intracellular cyclic AMP (cAMP) levels through the G-protein Gi/o pathway. This compound stabilizes the inactive conformation of rod opsin, thereby inhibiting this basal activity and leading to an increase in cAMP levels. It can also antagonize the activation of rod opsin by light.

Q2: What is the documented in vivo half-life of this compound?

Studies in C57BL/6 mice have determined the following pharmacokinetic parameters for unmodified this compound:

  • Plasma half-life: 34.5 minutes following intraperitoneal (i.p.) injection.

  • Ocular half-life: 0.68 hours following intravitreal injection.

Q3: What are the primary strategies to extend the in vivo half-life of this compound?

There are three main strategies to address the short in vivo half-life of this compound:

  • Chemical Modification: Covalently attaching molecules like polyethylene glycol (PEG), lipids (lipidation), or albumin-binding moieties to this compound.

  • Formulation-Based Approaches: Encapsulating this compound in drug delivery systems like liposomes or nanoparticles.

  • Analog Synthesis: Designing and synthesizing new molecules based on the this compound scaffold that have improved pharmacokinetic properties. A medicinal chemistry study has already produced analogs designated YC-002 to YC-063 in an effort to improve efficacy, potency, and solubility.

Q4: How does chemical modification extend the half-life of this compound?

  • PEGylation: The attachment of PEG chains increases the hydrodynamic radius of this compound, which reduces its renal clearance. The neutral and hydrophilic nature of PEG also shields the molecule from enzymatic degradation and recognition by the immune system.

  • Lipidation: The addition of a lipid moiety can enhance binding to plasma proteins like albumin, which acts as a carrier and reduces renal filtration.

  • Albumin Conjugation: Covalently linking this compound to an albumin-binding molecule allows it to "hitch a ride" on circulating albumin, which has a long half-life of about 19 days in humans.

Q5: How do formulation-based strategies improve the in vivo performance of this compound?

  • Liposomes: These are spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. For this compound, liposomal formulations can protect it from degradation in the bloodstream and provide a sustained release profile, especially when administered locally to the eye.

  • Nanoparticles: These are solid colloidal particles that can be made from various materials, including biodegradable polymers. This compound can be encapsulated within or adsorbed onto the surface of nanoparticles, which can then be engineered for sustained release and targeted delivery.

Experimental Protocols

Protocol 1: General Procedure for PEGylation of this compound via Reductive Amination

This protocol is a general guideline and may require optimization for this compound. It assumes the presence of a suitable amine group on this compound or a derivative.

  • Dissolve this compound: Dissolve this compound in a suitable anhydrous organic solvent (e.g., dichloromethane (B109758) or dimethylformamide).

  • Add PEG-aldehyde: Add a molar excess (e.g., 1.5 to 5 equivalents) of a methoxy-PEG-aldehyde (mPEG-ALD) to the this compound solution.

  • Add Reducing Agent: Add a reducing agent such as sodium cyanoborohydride (NaBH3CN) to the reaction mixture. The reaction is typically carried out at room temperature for 24-48 hours.

  • Monitor Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quench Reaction: Once the reaction is complete, quench it by adding a small amount of water or an appropriate buffer.

  • Purification: Purify the PEGylated this compound conjugate using column chromatography or preparative high-performance liquid chromatography (HPLC).

  • Characterization: Characterize the final product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the structure and purity.

Protocol 2: Preparation of this compound-Loaded Liposomes by the Thin-Film Hydration Method

  • Lipid Film Formation: Dissolve the lipids (e.g., a mixture of a phospholipid like DSPC, cholesterol, and a PEGylated lipid like DSPE-PEG2000 in a molar ratio of 55:40:5) and this compound in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner wall of the flask.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).

  • Size Reduction: To obtain small unilamellar vesicles (SUVs), subject the MLV suspension to sonication (using a probe sonicator) or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Purification: Remove any unencapsulated this compound by dialysis, size exclusion chromatography, or ultracentrifugation.

  • Characterization: Characterize the liposomes for size distribution and zeta potential using dynamic light scattering (DLS), and determine the encapsulation efficiency by disrupting the liposomes with a detergent and quantifying the this compound content using HPLC.

Visualizations

YC001_Signaling_Pathway cluster_intracellular Intracellular Light Light Rod_Opsin Rod Opsin (GPCR) Light->Rod_Opsin Activates G_Protein Gi/o Protein Rod_Opsin->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP Cellular_Response Cellular Response (e.g., Ion Channel Gating) cAMP->Cellular_Response Regulates YC001 This compound YC001->Rod_Opsin Inhibits (Inverse Agonist) HalfLife_Extension_Workflow cluster_problem Problem Identification cluster_strategies Half-Life Extension Strategies cluster_evaluation Evaluation cluster_outcome Outcome Short_HalfLife Short In Vivo Half-Life of this compound Chem_Mod Chemical Modification (PEGylation, Lipidation, Albumin Conjugation) Short_HalfLife->Chem_Mod Address with Formulation Formulation-Based (Liposomes, Nanoparticles) Short_HalfLife->Formulation Address with Analog_Synth Analog Synthesis Short_HalfLife->Analog_Synth Address with PK_Studies Pharmacokinetic Studies (in vivo) Chem_Mod->PK_Studies Formulation->PK_Studies Analog_Synth->PK_Studies PD_Studies Pharmacodynamic Studies (in vitro/in vivo) PK_Studies->PD_Studies Confirm Activity Improved_PK This compound with Extended Half-Life PD_Studies->Improved_PK Leads to Logical_Relationship YC001 This compound Rapid_Clearance Rapid In Vivo Clearance YC001->Rapid_Clearance Exhibits Suboptimal_Exposure Suboptimal Therapeutic Exposure Rapid_Clearance->Suboptimal_Exposure Leads to HalfLife_Extension Half-Life Extension Strategies Suboptimal_Exposure->HalfLife_Extension Requires Sustained_Efficacy Sustained Therapeutic Efficacy HalfLife_Extension->Sustained_Efficacy Enables

Optimizing YC-001 Concentration for Cell-Based Assays: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for YC-001?

A1: this compound acts as a pharmacological chaperone for rod opsin. It binds to misfolded opsin mutants, such as P23H, promoting their proper folding and transport from the endoplasmic reticulum to the plasma membrane.[1][2][3] Additionally, this compound is an inverse agonist and a non-competitive antagonist of rod opsin signaling, meaning it can inhibit the basal activity of the receptor.[1][2][4]

Q2: What is a typical starting concentration range for this compound in cell-based assays?

A2: A common starting point for this compound concentration in cell-based assays is between 1 µM and 40 µM.[1][5] However, the optimal concentration is highly dependent on the specific cell line, assay type, and experimental goals. It is always recommended to perform a dose-response curve to determine the most effective concentration for your specific system.

Q3: How should I dissolve and store this compound?

A3: this compound is soluble in DMSO at a concentration of 100 mg/mL, though sonication may be required.[6][7][8] For long-term storage, the powdered form should be kept at -20°C for up to 3 years.[6][8] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[5][6]

Q4: Is this compound cytotoxic at higher concentrations?

A4: Studies have shown that this compound does not significantly affect cell number at concentrations up to 40 µM, exhibiting lower cytotoxicity compared to compounds like 9-cis-retinal.[1][3] However, it is crucial to assess cytotoxicity in your specific cell line using a viability assay, especially when exceeding this concentration.

Q5: Can this compound be used in combination with other compounds?

A5: Yes, for instance, co-treatment of this compound with scriptaid (B1680928) has been shown to have a synergistic effect in rescuing mutant opsin transport, suggesting they act on different targets.[1] When combining treatments, it is important to assess potential synergistic or antagonistic effects on your assay readout.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no compound activity - Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line or assay. - Compound Degradation: Improper storage of this compound stock solution. - Cell Line Insensitivity: The cell line may not express the target protein or have the necessary signaling pathways.- Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 100 µM). - Prepare fresh stock solutions from powder. Ensure storage conditions are met (-80°C for long-term). - Verify the expression of rod opsin in your cell line via Western Blot or qPCR. Consider using a different, more responsive cell line.
High background or off-target effects - Concentration Too High: Excessive concentrations of this compound may lead to non-specific binding and off-target effects. - DMSO Toxicity: The final concentration of DMSO in the culture medium may be too high.- Lower the concentration of this compound and perform a careful dose-response analysis. - Ensure the final DMSO concentration in your assay does not exceed 0.5%. Include a vehicle control (DMSO alone) to assess its effect.
Precipitation of this compound in culture medium - Poor Solubility: this compound may precipitate in aqueous media at higher concentrations.- Prepare the final dilution of this compound in pre-warmed culture medium and mix thoroughly. - If precipitation persists, consider using a solubilizing agent, but first validate its compatibility with your assay. High-performance liquid chromatography (HPLC) analysis has shown this compound to be stable in culture medium at 37°C for 24 hours.[9]
Inconsistent results between experiments - Variability in Cell Plating: Inconsistent cell numbers at the start of the experiment. - Inaccurate Pipetting: Errors in compound dilution or addition to wells. - Edge Effects in Plates: Evaporation from wells on the edge of the plate can concentrate media components.- Ensure accurate cell counting and even distribution when seeding plates. - Calibrate pipettes regularly and use proper pipetting techniques. - To minimize edge effects, fill the outer wells of the plate with sterile water or PBS and do not use them for experimental samples.[10]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from published studies.

Table 1: In Vitro Efficacy and Potency of this compound

ParameterValueCell LineAssaySource
EC50 (Binding to rod opsin) 0.98 ± 0.05 µMBovine rod opsinTrp fluorescence quenching[1]
EC50 (cAMP level increase) 8.22 µMNIH3T3-(WT-opsin/GFP)cAMP Assay[1][4]
Potency (P23H opsin rescue) 7.8 µMNot Specifiedβ-Gal fragment complementation[1]
Effective Concentration Range 0.5 - 40 µMNIH3T3 cellsGlycosylation Profile of P23H opsin[5][6]

Table 2: Recommended Concentration Ranges for Specific Assays

Assay TypeCell LineConcentration RangeIncubation TimeReference
P23H Opsin Glycosylation NIH3T30.5, 1, 5, 10, 20, 40 µMNot Specified[5][6]
cAMP Level Modulation NIH3T30.313 - 80 µMNot Specified[4][5][6]
P23H Opsin Transport Rescue Not SpecifiedAverage of 22.5 µM15 hours[1]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is a standard method to assess the cytotoxicity of this compound on a given cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control.

Protocol 2: Western Blot for P23H Opsin Glycosylation

This protocol determines the effect of this compound on the glycosylation status of P23H opsin, which is indicative of its proper folding and processing.

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Separate the protein samples on a 10% or 12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against opsin overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. An improvement in the glycosylation of P23H opsin is indicated by the appearance of higher molecular weight bands.[1]

Visualizations

YC001_Mechanism_of_Action cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_PM Plasma Membrane Misfolded_Opsin Misfolded P23H Opsin Correctly_Folded_Opsin Correctly Folded Opsin Misfolded_Opsin->Correctly_Folded_Opsin Chaperoning ER_Retention Degradation Misfolded_Opsin->ER_Retention ER Retention & Degradation YC001 This compound YC001->Misfolded_Opsin Processed_Opsin Processed Opsin Correctly_Folded_Opsin->Processed_Opsin ER to Golgi Transport Functional_Opsin Functional Opsin Processed_Opsin->Functional_Opsin Transport to PM

Caption: Mechanism of this compound as a pharmacological chaperone for P23H opsin.

Experimental_Workflow_Troubleshooting cluster_Troubleshooting Troubleshooting Start Start Experiment Dose_Response Perform Dose-Response (0.1-100 µM) Start->Dose_Response Select_Concentration Select Optimal Concentration Dose_Response->Select_Concentration Run_Assay Run Main Assay Select_Concentration->Run_Assay Analyze_Results Analyze Results Run_Assay->Analyze_Results No_Effect No/Low Effect Analyze_Results->No_Effect Problem? High_Background High Background Analyze_Results->High_Background Problem? Inconsistent_Results Inconsistent Results Analyze_Results->Inconsistent_Results Problem? No_Effect->Dose_Response Re-optimize High_Background->Select_Concentration Lower Concentration Inconsistent_Results->Start Check Protocol

Caption: Troubleshooting workflow for optimizing this compound concentration.

Opsin_Signaling_Pathway Opsin Rod Opsin (GPCR) Gi_o Gi/o Protein Opsin->Gi_o Basal Activity AC Adenylyl Cyclase Gi_o->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC YC001 This compound YC001->Opsin Inverse Agonism/ Antagonism

Caption: this compound's role as an inverse agonist in the rod opsin signaling pathway.

References

YC-001 Delivery in Animal Models: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel small molecule chaperone, YC-001, in animal models of retinal degeneration.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel, non-retinoid small molecule that acts as a pharmacological chaperone for rod opsin.[1][2] It functions as an inverse agonist and antagonist of rod opsin, binding to it reversibly to stabilize its structure.[3] This is particularly relevant in conditions like retinitis pigmentosa, where mutations can lead to misfolding of rhodopsin.[1][4] By stabilizing the protein, this compound aids in the proper transport of opsin mutants, and protects photoreceptors from light-induced damage.

Q2: In which animal models has this compound been tested?

The primary animal model used for in vivo efficacy studies of this compound is the Abca4−/−Rdh8−/− mouse model of retinal degeneration. C57BL/6 mice have also been used for pharmacokinetic and toxicity studies.

Q3: What is the recommended route of administration for this compound in animal models?

Intraperitoneal (I.P.) injection is the most commonly reported route for systemic administration in mice. Intravitreal injections have also been explored, although rapid ocular clearance was observed.

Troubleshooting Guide

Issue 1: Poor in vivo efficacy despite in vitro potency.

  • Possible Cause: Rapid clearance and short half-life of this compound.

  • Troubleshooting Steps:

    • Increase Dosage: In vivo studies have required higher doses (e.g., 50-200 mg/kg) compared to the micromolar concentrations effective in vitro.

    • Optimize Formulation: Ensure proper solubilization of this compound. A recommended method involves preparing a clear stock solution and then adding co-solvents. For in vivo experiments, it is crucial to prepare the working solution fresh on the day of use.

    • Consider Alternative Delivery: While I.P. injection is common, for localized ocular effects, intravitreal injection could be considered, though its rapid clearance needs to be taken into account. More advanced formulations, such as in situ-forming implants, may offer sustained release and could be explored for future studies.

Issue 2: Difficulty dissolving this compound for administration.

  • Possible Cause: Intrinsic low aqueous solubility of the compound.

  • Troubleshooting Steps:

    • Follow Recommended Solubilization Protocol: For in vivo studies, it is advised to first prepare a clear stock solution. The specific solvents are not always detailed in publications, but a common approach for poorly soluble compounds is to use a small amount of an organic solvent like DMSO to create a stock, which is then further diluted with a vehicle suitable for animal administration (e.g., a mixture of PEG, Tween, and saline). Always verify the final concentration of the organic solvent is within safe limits for the animal model.

    • Explore Alternative Formulations: For intravitreal injections, this compound has been successfully dissolved in PEG35 castor oil. Medicinal chemistry efforts have also yielded analogs of this compound with improved solubility which could be considered for future experiments.

Issue 3: Concerns about potential toxicity.

  • Possible Cause: High doses required for in vivo efficacy may raise toxicity concerns.

  • Troubleshooting Steps:

    • Review Existing Toxicity Data: Studies have shown that this compound has virtually no acute toxicity when administered daily for 24 days at doses of 100 mg/kg and 200 mg/kg via I.P. injection in mice.

    • Monitor Animals Closely: As with any experimental compound, it is essential to monitor the animals for any signs of adverse effects, such as changes in behavior, weight loss, or signs of irritation at the injection site.

Data Presentation

Table 1: In Vitro Potency and Efficacy of this compound

ParameterValueCell Line/SystemReference
EC50 (binding to rod opsin)0.98 ± 0.05 µMBovine opsin in disc membranes
EC50 (cAMP level increase)8.22 µMNIH3T3-(WT-opsin/GFP) cells
Potency (rescuing P23H-opsin)8.7 µMNot specified

Table 2: In Vivo Dosage and Pharmacokinetics of this compound

ParameterValueAnimal ModelAdministration RouteReference
Efficacious Dose50, 200 mg/kgAbca4−/−Rdh8−/− miceI.P.
Peak Concentration in Retina280 pmol per eye (at 3h)C57BL/6 mouseI.P. (200 mg/kg)
Plasma Half-life (T1/2)34.5 minC57BL/6 mouseI.P.
Ocular Half-life (t1/2)0.68 hoursC57BL/6J miceIntravitreal Injection

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in Abca4−/−Rdh8−/− Mice

  • Animal Model: 6-week-old Abca4−/−Rdh8−/− mice.

  • Compound Preparation: Prepare this compound solution for intraperitoneal injection. While the exact vehicle is not always specified, a common practice is to dissolve the compound in a vehicle such as a mixture of DMSO, PEG, and saline, ensuring the final DMSO concentration is non-toxic. Prepare the solution fresh on the day of administration.

  • Administration: Administer a single dose of this compound (50 or 200 mg/kg) via I.P. injection.

  • Light-Induced Degeneration: Following compound administration, subject the mice to bright light to induce retinal degeneration. A control group treated with the vehicle should also be included.

  • Assessment: Evaluate retinal structure and function at a designated time point post-light exposure. This can be done through methods such as electroretinography (ERG) and histological analysis of retinal sections.

Protocol 2: Pharmacokinetic Study in C57BL/6 Mice

  • Animal Model: C57BL/6 mice.

  • Compound Preparation: Prepare this compound solution for I.P. injection at a dose of 200 mg/kg.

  • Administration: Administer a single I.P. injection of this compound.

  • Sample Collection: Collect blood and eye tissue samples at various time points post-injection (e.g., 0.5h, 3h, 24h).

  • Analysis: Quantify the concentration of this compound in plasma and retinal tissue using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Visualizations

YC001_Signaling_Pathway cluster_0 Retinal Photoreceptor Cell Misfolded Opsin Misfolded Opsin ER Endoplasmic Reticulum (ER) Misfolded Opsin->ER Accumulation Stabilized Opsin Stabilized Opsin Cellular Stress & Apoptosis Cellular Stress & Apoptosis ER->Cellular Stress & Apoptosis Leads to Proper Transport Proper Transport Photoreceptor Survival Photoreceptor Survival Proper Transport->Photoreceptor Survival Promotes YC001 This compound YC001->Misfolded Opsin Binds to & Stabilizes Stabilized Opsin->Proper Transport Rescues

Caption: Mechanism of action of this compound in photoreceptor cells.

YC001_Experimental_Workflow cluster_preclinical Preclinical Evaluation Formulation This compound Formulation (Solubilization) AnimalModel Animal Model Selection (e.g., Abca4-/-Rdh8-/- mice) Formulation->AnimalModel Administration Administration (e.g., I.P. Injection) AnimalModel->Administration Efficacy Efficacy Assessment (ERG, Histology) Administration->Efficacy PK Pharmacokinetic Study (HPLC/MS) Administration->PK Toxicity Toxicity Evaluation (Clinical Observations) Administration->Toxicity DataAnalysis Data Analysis & Interpretation Efficacy->DataAnalysis PK->DataAnalysis Toxicity->DataAnalysis

Caption: General experimental workflow for this compound in vivo studies.

References

Potential off-target effects of YC-001 in retinal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the use of YC-001 in retinal studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in the retina?

A1: this compound has a dual on-target mechanism of action directly related to rod opsin. Firstly, it acts as a pharmacological chaperone, binding to and stabilizing misfolded rod opsin mutants, which can help rescue their transport from the endoplasmic reticulum to the plasma membrane.[1][2][3][4] Secondly, it functions as an inverse agonist and antagonist of rod opsin signaling, effectively silencing the basal activity of rod opsin.[1]

Q2: Is this compound related to the sGC activator YC-1?

A2: No, this compound and YC-1 are distinct compounds. This compound's activity is centered on rod opsin in the retina. YC-1 is a well-characterized soluble guanylate cyclase (sGC) activator and also has off-target effects on phosphodiesterases (PDEs). It is critical not to conflate the properties and potential off-target effects of these two different molecules.

Q3: What are the known off-target effects of this compound?

A3: Based on available studies, this compound exhibits low cytotoxicity at effective concentrations. In NIH3T3 cells, concentrations up to 40 µM did not adversely affect cell numbers. In vivo studies with daily intraperitoneal injections of up to 200 mg/kg for 24 days in mice showed virtually no acute toxicity. At present, specific molecular off-target interactions in retinal cells have not been extensively documented in the provided literature. The primary challenge reported for this compound is its short in vivo half-life, which affects its therapeutic application.

Q4: Can this compound be used in light-exposed experimental conditions?

A4: Yes. Unlike retinoid-based chaperones, the chaperone activity of this compound is light-independent. This allows for more flexibility in experimental design without the need for dark-rearing or light-deprivation protocols.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Variability in rescuing misfolded opsin transport Inconsistent compound concentration due to poor solubility or degradation.Prepare fresh stock solutions of this compound in an appropriate solvent like DMSO. Ensure complete solubilization before diluting in culture media. Consider daily media changes for long-term experiments as this compound is stable in culture medium at 37°C for at least 24 hours.
Unexpected cell death at high concentrations Although reported to have low cytotoxicity, very high concentrations or specific cell line sensitivities may lead to toxicity.Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line or retinal explant culture system. Use concentrations reported in the literature (e.g., up to 40 µM in cell culture) as a starting point.
Lack of in vivo efficacy in animal models Poor pharmacokinetic properties of this compound, specifically its short half-life after systemic administration.For in vivo studies, consider the route of administration and dosing frequency carefully. Intravitreal injections may offer more direct delivery to the retina, though the ocular clearance is also rapid. Alternatively, consider using more stable analogs of this compound if they are available.
Inconsistent results in signaling assays (e.g., cAMP levels) The dual role of this compound as a chaperone and inverse agonist may lead to complex outcomes depending on the specific opsin mutation and experimental setup.Carefully control for the expression level of the opsin mutant. When assessing inverse agonist activity, ensure the assay is sensitive enough to detect changes in basal signaling. Co-treatment with a G-protein activator like forskolin (B1673556) can be used to measure the antagonistic effects.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound

ParameterValueCell/SystemNotes
EC50 for Opsin Binding 0.98 ± 0.05 µMBovine Rod OpsinMeasured by tryptophan fluorescence quenching, comparable to 9-cis-retinal (B17824) (EC50 of 1.20 ± 0.10 µM).
EC50 for cAMP Elevation 8.22 µMNIH3T3 cells expressing WT-opsinDemonstrates inverse agonist activity by silencing basal opsin signaling.
Potency for P23H Opsin Rescue ~8.7 µMNIH3T3 cellsRefers to the concentration for effective rescue of the misfolded P23H opsin mutant.

Table 2: In Vivo Administration and Toxicity of this compound

ParameterValueAnimal ModelNotes
Dosing for Retinal Protection 50 and 200 mg/kg (i.p.)Abca4-/-Rdh8-/- miceA single dose was shown to protect against bright light-induced retinal degeneration.
Acute Toxicity Virtually none observedMiceDaily i.p. injections of 100 and 200 mg/kg for 24 days.
Ocular Half-life (t1/2) 0.68 hoursC57BL/6J miceAfter intravitreal injection.

Experimental Protocols

1. Cell-Based Opsin Chaperone Assay

  • Objective: To assess the ability of this compound to rescue the cellular transport of misfolded opsin mutants.

  • Methodology:

    • Culture NIH3T3 or HEK293 cells stably expressing the opsin mutant of interest (e.g., P23H-opsin).

    • Treat the cells with varying concentrations of this compound (e.g., 0.5 to 40 µM) or a vehicle control (e.g., 0.1% DMSO) for a specified period (e.g., 24 hours).

    • Fix the cells and perform immunofluorescence staining for the opsin protein to visualize its subcellular localization. A non-permeabilized staining protocol can be used to specifically label cell-surface opsin.

    • Alternatively, lyse the cells and perform Western blot analysis. The glycosylation profile of the opsin can indicate its maturation and transport through the Golgi apparatus. Maturely glycosylated opsin runs at a higher molecular weight.

2. Opsin Inverse Agonist Assay (cAMP Measurement)

  • Objective: To quantify the ability of this compound to suppress the basal signaling activity of rod opsin.

  • Methodology:

    • Use NIH3T3 cells stably expressing wild-type or mutant opsin.

    • Treat the cells with a dose range of this compound. A G-protein activator like forskolin is often used to stimulate adenylyl cyclase and produce a measurable baseline of cAMP.

    • After incubation, lyse the cells and measure intracellular cAMP levels using a commercially available ELISA kit.

    • A decrease in cAMP levels in the presence of this compound indicates inverse agonist activity.

Visualizations

YC001_OnTarget_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Transport Cellular Transport cluster_PM Plasma Membrane MisfoldedOpsin Misfolded Opsin (e.g., P23H) ER_Retention ER Retention & UPR Activation MisfoldedOpsin->ER_Retention Aggregation Golgi Golgi Apparatus MisfoldedOpsin->Golgi Rescued Transport RescuedOpsin Correctly Folded Opsin at Plasma Membrane Golgi->RescuedOpsin Signaling Basal Opsin Signaling (Constitutive Activity) RescuedOpsin->Signaling YC001 This compound YC001->MisfoldedOpsin Binds & Stabilizes (Chaperone Activity) YC001->Signaling Inhibits (Inverse Agonist) Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo / Ex Vivo Analysis Start Cell Line Expressing Opsin Mutant Treatment Treat with this compound Dose-Response Start->Treatment ChaperoneAssay Chaperone Assay (IF / Western Blot) Treatment->ChaperoneAssay Assess Protein Localization SignalingAssay Signaling Assay (cAMP Levels) Treatment->SignalingAssay Assess Inverse Agonism AnimalModel Retinal Degeneration Mouse Model ChaperoneAssay->AnimalModel Positive result leads to SignalingAssay->AnimalModel Positive result leads to Administer Administer this compound (i.p. or IVI) AnimalModel->Administer Toxicity Assess Acute Toxicity (Health Monitoring) Administer->Toxicity Efficacy Assess Retinal Protection (Histology, ERG) Administer->Efficacy PK Pharmacokinetic Analysis (Ocular Clearance) Administer->PK

References

Technical Support Center: YC-001 In Vitro Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice for researchers encountering a lack of effect with YC-001 in their in vitro experiments. The following sections address common issues in a question-and-answer format, offering potential explanations and detailed experimental protocols to diagnose and resolve these problems.

Frequently Asked Questions (FAQs)

Q1: My this compound is not showing any activity in my cell-based assay. What are the most common reasons for this?

A lack of in vitro activity for this compound can stem from several factors, ranging from compound integrity to experimental design. The most common culprits include:

  • Compound Degradation or Purity Issues: The stability and purity of this compound are critical for its activity.

  • Incorrect Compound Concentration: The effective concentration of this compound is cell-type and assay dependent.

  • Cell Line Suitability: The target protein, rod opsin (or its mutant forms), may not be expressed or may be expressed at very low levels in your chosen cell line.

  • Assay-Specific Problems: The experimental endpoint might not be appropriate for detecting the mechanism of action of this compound.

  • Solubility and Stability in Media: this compound may precipitate out of solution or degrade in the culture medium over the course of the experiment.

Troubleshooting Guides

Guide 1: Verifying Compound Integrity and Activity

A crucial first step is to ensure that the this compound you are using is active and stable under your experimental conditions.

Potential Problem: The compound may have degraded due to improper storage or handling, or the initial stock solution may have been prepared incorrectly.

Troubleshooting Workflow:

A Start: No this compound Effect B Check Storage Conditions (Dry, Dark, -20°C) A->B C Prepare Fresh Stock Solution in DMSO B->C D Verify Solubility in Media (Visual Inspection) C->D E Perform Positive Control Experiment (e.g., NIH3T3-WT-opsin) D->E F Test for Degradation (Optional: HPLC) E->F No Effect G Compound is Likely Active E->G Effect Observed F->E No Degradation H Compound is Likely Degraded or Inactive F->H Degradation Detected

Caption: Workflow for verifying this compound integrity.

Experimental Protocol: Positive Control Assay using NIH3T3 cells expressing wild-type opsin

This protocol is based on published studies demonstrating this compound's activity as an inverse agonist of rod opsin.[1][2]

  • Cell Culture:

    • Culture NIH3T3 cells stably expressing wild-type rod opsin (NIH3T3-WT-opsin) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotics.

    • Plate cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.

  • Compound Preparation:

    • Prepare a fresh stock solution of this compound in DMSO.

    • Serially dilute this compound in culture medium to achieve the desired final concentrations. It is crucial to ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Treatment:

    • Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same final concentration of DMSO).

    • Incubate the cells for the desired treatment duration (e.g., 24 hours).

  • cAMP Measurement:

    • Following treatment, lyse the cells and measure the intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).

    • This compound, as an inverse agonist, is expected to increase cAMP levels in this system.[2][3]

Data Presentation: Expected this compound Activity

Cell LineAssayExpected OutcomeReported EC₅₀
NIH3T3-WT-opsincAMP level measurementDose-dependent increase in cAMP~8.22 µM[1][2]
NIH3T3-P23H-opsinMutant opsin localizationRescue of mutant opsin to the plasma membrane~7.8 µM[4]
Guide 2: Assessing Cell Line Suitability

The lack of an observable effect can be due to the specific biology of the cell line being used.

Potential Problem: Your cell line may not express rod opsin, or it may lack the necessary downstream signaling components for this compound to elicit a response.

Troubleshooting Workflow:

A Start: No this compound Effect B Confirm Target Expression (RT-qPCR, Western Blot, or Immunofluorescence) A->B C Target Expressed B->C Yes D Target Not Expressed B->D No F Check for Downstream Signaling Components (e.g., Gαi/o) C->F E Consider Transfecting with Rod Opsin D->E E->B G Components Present F->G Yes H Components Absent F->H No J Proceed with Assay Optimization G->J I Choose a Different Cell Line H->I

Caption: Workflow for assessing cell line suitability.

Experimental Protocol: Verification of Rod Opsin Expression by Western Blot

  • Cell Lysis:

    • Grow your experimental cell line and a positive control cell line (e.g., HEK293 cells transiently transfected with a rod opsin expression vector) to 80-90% confluency.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) from each lysate onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for rod opsin overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Data Presentation: Rod Opsin Expression

Cell LineRod Opsin Expression (Expected)
Your Experimental LineTo be determined
Positive Control (e.g., transfected HEK293)Present
Negative Control (e.g., untransfected HEK293)Absent
Guide 3: Optimizing Assay Conditions

Even with an active compound and a suitable cell line, the specific parameters of your assay can prevent you from observing an effect.

Potential Problem: The concentration range, treatment duration, or chosen endpoint of your assay may not be optimal for detecting the activity of this compound.

Signaling Pathway of this compound as an Inverse Agonist:

RO Rod Opsin G Gαi/o RO->G Basal Activity Inhibits AC Adenylate Cyclase G->AC Inhibits cAMP cAMP AC->cAMP Converts YC001 This compound YC001->RO ATP ATP ATP->AC PKA PKA cAMP->PKA

Caption: this compound's inverse agonist activity on rod opsin signaling.

Experimental Protocol: Concentration-Response and Time-Course Experiment

  • Concentration-Response:

    • Based on published data, test a wide range of this compound concentrations, from nanomolar to high micromolar (e.g., 0.01 µM to 100 µM).[3] A logarithmic dilution series is recommended.

    • This will help determine the optimal concentration range for your specific cell line and assay.

  • Time-Course:

    • Select a concentration of this compound that is expected to be effective (e.g., 10 µM).

    • Treat your cells for various durations (e.g., 6, 12, 24, 48 hours).

    • This will identify the optimal time point to observe the desired effect.

Data Presentation: Stability of this compound in Culture Media

High-performance liquid chromatography (HPLC) analysis has shown that this compound is stable in culture medium at 37°C for at least 24 hours.[5] This suggests that degradation in the medium is unlikely to be a cause for a lack of effect within this timeframe.[5]

Time (hours)This compound Concentration in Media
0100%
24Stable[5]

By systematically working through these troubleshooting guides, you can identify and address the potential reasons for the lack of an in vitro effect of this compound in your experiments.

References

Technical Support Center: YC-001 In Vivo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on alternative in vivo delivery methods for YC-001. The following information is intended to address common challenges and provide practical solutions for successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

A1: this compound is a novel, non-retinoid small molecule that functions as a pharmacological chaperone for rod photoreceptor opsin.[1][2] It acts as an inverse agonist and antagonist of rod opsin signaling.[3][4][5] this compound has demonstrated the ability to stabilize misfolded opsin mutants, such as P23H-opsin, and has shown protective effects against light-induced retinal degeneration in mouse models.[1][2]

Q2: What is the standard in vivo delivery method for this compound?

A2: The established method for in vivo administration of this compound in preclinical studies is intraperitoneal (IP) injection.[3] Published studies have utilized doses of 50 and 200 mg/kg in mice.[3]

Q3: My this compound is precipitating out of my aqueous vehicle. What can I do?

A3: this compound is a poorly water-soluble compound. To overcome this, it is recommended to first dissolve this compound in a small amount of an organic solvent, such as Dimethyl Sulfoxide (DMSO), before diluting it with an aqueous vehicle like saline or phosphate-buffered saline (PBS).[6] It is crucial to keep the final concentration of the organic solvent to a minimum (ideally below 10%) to avoid toxicity to the animal.[6]

Q4: I am observing inconsistent results between my experiments. What could be the cause?

A4: Inconsistent results with poorly soluble compounds like this compound are often due to variable bioavailability. This can be caused by precipitation of the compound in the dosing solution or upon injection into the physiological environment. Ensuring complete dissolution in the vehicle and considering alternative formulation strategies can help improve consistency.

Q5: What are some alternative delivery methods to improve the bioavailability and therapeutic window of this compound?

A5: For compounds with poor solubility, several alternative delivery strategies can be employed to enhance bioavailability and provide more sustained exposure. These include the use of co-solvents and surfactants, nanoparticle-based formulations, and continuous delivery systems like subcutaneous osmotic pumps.[7][8][9]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound Precipitation in Vehicle This compound has low aqueous solubility.First, dissolve this compound in 100% DMSO. Then, slowly add your aqueous vehicle (e.g., saline) while vortexing to dilute to the final desired concentration. Ensure the final DMSO concentration is non-toxic.
Injection Site Irritation The formulation, particularly with high concentrations of co-solvents like DMSO, can be irritating.Reduce the final concentration of the organic solvent. Consider alternative, less irritating vehicles or a different delivery route, such as oral gavage with a suitable formulation.
Lack of Efficacy In Vivo Poor bioavailability due to precipitation or rapid metabolism and clearance.Increase the dose (if tolerated). Explore alternative formulations such as lipid-based nanoparticles or self-emulsifying drug delivery systems (SEDDS) to improve solubility and absorption.[10][11] Consider continuous delivery via an osmotic pump to maintain steady-state concentrations.[12][13]
High Variability Between Animals Inconsistent dosing technique or inherent biological differences.Ensure accurate and consistent administration of the compound. Increase the number of animals per group to improve statistical power. Normalize the dose to the body weight of each animal.

Alternative Formulation Strategies: A Comparative Overview

For researchers looking to move beyond simple solvent/co-solvent systems, the following table summarizes potential alternative formulations for this compound.

Formulation StrategyDescriptionAdvantagesDisadvantages
Nanoparticle Formulations Encapsulating this compound into nanoparticles (e.g., lipid-based or polymeric).[7][8]Improved solubility and stability, potential for targeted delivery, and controlled release.[7][14]More complex formulation development and characterization required.
Self-Emulsifying Drug Delivery Systems (SEDDS) An isotropic mixture of oils, surfactants, and co-solvents that forms a fine oil-in-water emulsion upon gentle agitation in an aqueous medium.[11]Enhances oral bioavailability of poorly soluble drugs.[11]Requires careful selection of excipients to ensure compatibility and stability.
Subcutaneous Osmotic Pumps Implantable pumps that provide continuous and controlled delivery of a compound over an extended period.[12][15][16]Maintains steady-state plasma concentrations, reduces animal handling and stress, and can improve therapeutic efficacy.[9]Requires a minor surgical procedure for implantation and removal.[15][16] The compound must be stable in solution at 37°C for the duration of the study.

Experimental Protocols

Protocol 1: Preparation and Administration of a Nanoliposomal Formulation of this compound

This protocol describes the preparation of this compound loaded nanoliposomes using the thin-film hydration method, followed by intravenous administration.

Materials:

  • This compound

  • Dipalmitoylphosphatidylcholine (DPPC)

  • Cholesterol

  • Chloroform (B151607)

  • Methanol (B129727)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator

  • Syringe filters (0.22 µm)

Procedure:

  • Dissolve this compound, DPPC, and cholesterol in a 2:1 mixture of chloroform and methanol in a round-bottom flask.

  • Remove the organic solvents using a rotary evaporator to form a thin lipid film on the flask wall.

  • Hydrate the lipid film with PBS by rotating the flask at a temperature above the lipid phase transition temperature.

  • Reduce the size of the resulting multilamellar vesicles by probe sonication on ice.

  • Sterilize the nanoliposomal suspension by passing it through a 0.22 µm syringe filter.

  • Administer the formulation to animals via intravenous (tail vein) injection.

Protocol 2: In Vivo Study Using Subcutaneous Osmotic Pumps

This protocol outlines the procedure for implanting an osmotic pump for the continuous delivery of this compound.

Materials:

  • This compound

  • Vehicle (e.g., 50% DMSO, 50% PEG 400)

  • Osmotic pumps (e.g., ALZET®)

  • Anesthetic

  • Surgical tools (scalpel, forceps)

  • Wound clips or sutures

Procedure:

  • Prepare the this compound solution in the chosen vehicle under sterile conditions.

  • Fill the osmotic pumps with the this compound solution according to the manufacturer's instructions.

  • Anesthetize the animal.

  • Make a small incision in the skin on the back, slightly posterior to the scapulae.

  • Create a subcutaneous pocket using blunt dissection with a hemostat.

  • Insert the filled osmotic pump into the pocket.

  • Close the incision with wound clips or sutures.

  • Monitor the animal during recovery from anesthesia.

Visualizations

YC-001_Signaling_Pathway cluster_photoreceptor Photoreceptor Cell Rhodopsin Rhodopsin Transducin Transducin Rhodopsin->Transducin Activates PDE6 PDE6 Transducin->PDE6 Activates cGMP cGMP PDE6->cGMP Hydrolyzes Ion_Channels Ion_Channels cGMP->Ion_Channels Closes Hyperpolarization Hyperpolarization Ion_Channels->Hyperpolarization Light Light Light->Rhodopsin Activates This compound This compound This compound->Rhodopsin Antagonizes

Caption: Simplified signaling cascade of phototransduction and the inhibitory action of this compound.

Experimental_Workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_analysis Data Analysis Solubility_Screening Screen Solvents & Excipients Formulation_Prep Prepare this compound Formulation Solubility_Screening->Formulation_Prep Characterization Characterize Formulation (e.g., particle size, stability) Formulation_Prep->Characterization Animal_Dosing Administer Formulation to Animal Model Characterization->Animal_Dosing PK_Sampling Pharmacokinetic Sampling Animal_Dosing->PK_Sampling Efficacy_Assessment Assess Therapeutic Efficacy Animal_Dosing->Efficacy_Assessment Bioanalysis Quantify this compound in Samples PK_Sampling->Bioanalysis Data_Interpretation Interpret PK and Efficacy Data Efficacy_Assessment->Data_Interpretation Bioanalysis->Data_Interpretation

Caption: Workflow for developing and evaluating a novel this compound formulation for in vivo studies.

References

YC-001 Technical Support Center: A Guide for Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting long-term studies involving YC-001, a novel non-retinoid chaperone of rod opsin.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a pharmacological chaperone that acts as an inverse agonist and antagonist of rod opsin.[1][2][3] It functions by reversibly binding to and stabilizing the structure of rod opsin, which is particularly beneficial for misfolded opsin mutants that can lead to retinal degeneration.[4][5] This stabilization helps rescue the transport of these mutant proteins from the endoplasmic reticulum to the plasma membrane. Additionally, this compound antagonizes rod opsin signaling, which can protect photoreceptors from light-induced damage.

Q2: What are the recommended solvent and storage conditions for this compound?

A2: For in vitro studies, this compound can be dissolved in DMSO to create a stock solution. For long-term storage, the solid form of this compound is stable for 3 years at -20°C and 2 years at 4°C. Stock solutions in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. For in vivo studies, this compound can be prepared in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or 10% DMSO and 90% corn oil.

Q3: Is this compound stable in cell culture medium?

A3: Yes, this compound has been shown to be stable in culture medium at 37°C for at least 24 hours. For long-term in vitro experiments, this stability allows for a relatively constant concentration of the compound with daily media changes.

Q4: What is the known in vivo pharmacokinetic profile of this compound?

A4: Following intraperitoneal (i.p.) injection in mice, this compound enters the eyes but is not retained for prolonged periods. One study found that after a 200 mg/kg i.p. injection, the concentration of this compound in the eye peaked at 3 hours and was undetectable by 24 hours. This relatively short half-life should be considered when designing long-term in vivo studies.

Q5: Has this compound shown any toxicity in animal models?

A5: In acute toxicity studies, daily intraperitoneal injections of this compound at doses of 100 mg/kg and 200 mg/kg for 24 days showed virtually no acute toxicity in mice. However, for long-term studies, it is recommended to perform comprehensive chronic toxicity assessments.

Troubleshooting Guide for Long-Term Studies

This guide addresses potential issues that may arise during long-term in vitro and in vivo experiments with this compound.

In Vitro Studies
Issue Potential Cause Recommended Solution
Inconsistent or diminishing compound efficacy over time. 1. Compound degradation: Although stable for 24 hours, very long-term experiments (weeks) may see some degradation. 2. Cellular metabolism: Cells may metabolize this compound over extended periods. 3. Binding to plasticware: The compound may adsorb to the surface of cell culture plates.1. Regular media changes: Refresh the media containing this compound every 24-48 hours. 2. Monitor compound concentration: Use HPLC or a similar method to measure the concentration of this compound in the culture medium over time. 3. Use low-binding plates: Consider using low-protein-binding plates for your experiments.
Observed cytotoxicity in long-term cultures. 1. High DMSO concentration: The final concentration of the DMSO solvent may be too high. 2. Compound-induced stress: Long-term exposure to any compound can induce cellular stress. 3. Cell line sensitivity: The specific cell line may be particularly sensitive to this compound.1. Maintain low DMSO levels: Ensure the final DMSO concentration is below 0.1%. 2. Perform dose-response and time-course experiments: Determine the optimal non-toxic concentration for your specific cell line and experiment duration. 3. Monitor cell health: Regularly assess cell viability and morphology using methods like trypan blue exclusion or MTT assays.
Variability between experimental replicates. 1. Incomplete solubilization: The compound may not be fully dissolved in the stock solution. 2. Inconsistent dosing: Pipetting errors can lead to variations in the final concentration. 3. Cell passage number: High passage numbers can lead to changes in cell behavior.1. Ensure complete dissolution: Use sonication or gentle heating to fully dissolve this compound in DMSO. 2. Use calibrated pipettes: Ensure accurate and consistent delivery of the compound to your cultures. 3. Use low-passage cells: Maintain a consistent and low passage number for your cells throughout the experiments.
In Vivo Studies
Issue Potential Cause Recommended Solution
Lack of sustained efficacy. 1. Rapid clearance: this compound has a short half-life in the eye. 2. Insufficient dosing frequency: The dosing schedule may not be frequent enough to maintain a therapeutic concentration.1. Optimize dosing regimen: Consider more frequent administration or the use of a sustained-release formulation. 2. Pharmacokinetic studies: Conduct pharmacokinetic studies in your animal model to determine the optimal dosing schedule.
Signs of chronic toxicity (e.g., weight loss, behavioral changes). 1. Compound accumulation in other tissues: Although cleared from the eye, the compound or its metabolites may accumulate elsewhere. 2. Off-target effects: Long-term exposure may reveal previously unknown off-target effects.1. Comprehensive toxicology assessment: Include regular monitoring of animal weight, behavior, and food/water intake. 2. Histopathological analysis: At the end of the study, perform a thorough histopathological examination of major organs. 3. Blood chemistry and hematology: Collect blood samples at various time points to monitor organ function and hematological parameters.
Variability in animal responses. 1. Inconsistent administration: Intraperitoneal or other injection methods can have variability. 2. Animal health status: Underlying health issues can affect drug response. 3. Genetic drift in animal colonies: Long-term breeding can lead to genetic changes.1. Standardize administration technique: Ensure all researchers are using a consistent and proper injection technique. 2. Monitor animal health: Regularly check the health status of all animals and exclude any that show signs of illness. 3. Source animals from a reputable supplier: Use animals with a well-defined genetic background.

Experimental Protocols & Data

Quantitative Data Summary
Parameter Value Assay/Model Reference
EC50 for rod opsin binding 0.98 ± 0.05 µMTryptophan fluorescence quenching with bovine opsin
EC50 for cAMP increase 8.22 µMcAMP assay in NIH3T3 cells expressing WT-opsin
In Vitro Potency 8.7 µMβ-Gal fragment complementation assay
In Vivo Acute Toxicity No acute toxicity observed100 or 200 mg/kg/day i.p. for 24 days in C57BL/6 mice
Ocular Half-life ~0.68 hoursIntravitreal injection in C57BL/6J mice
Detailed Methodologies

1. In Vitro Stability Assay

  • Objective: To determine the stability of this compound in cell culture medium over time.

  • Protocol:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Spike the stock solution into pre-warmed complete cell culture medium (e.g., DMEM with 10% FBS) to a final concentration of 10 µM. Ensure the final DMSO concentration is <0.1%.

    • Incubate the medium at 37°C in a 5% CO2 incubator.

    • Collect aliquots at various time points (e.g., 0, 1, 6, 12, 24, 48 hours).

    • Immediately quench any potential degradation by adding an equal volume of ice-cold acetonitrile.

    • Store samples at -80°C until analysis.

    • Analyze the concentration of this compound in each sample using a validated HPLC or LC-MS/MS method.

    • Plot the percentage of this compound remaining versus time to determine the stability profile.

2. Long-Term In Vivo Toxicity Study

  • Objective: To assess the potential chronic toxicity of this compound in a rodent model.

  • Protocol:

    • Use a sufficient number of animals per group (e.g., 10-20 per sex per group) to ensure statistical power.

    • Administer this compound daily via the intended clinical route (e.g., intraperitoneal injection) at three different dose levels (low, medium, and high) and a vehicle control.

    • Monitor the animals daily for clinical signs of toxicity, including changes in behavior, appearance, and food/water consumption.

    • Record body weights weekly.

    • Collect blood samples at baseline and at regular intervals (e.g., monthly) for hematology and clinical chemistry analysis.

    • At the end of the study (e.g., 3-6 months), perform a complete necropsy and collect major organs for histopathological examination.

    • Analyze the data to identify any dose-dependent or time-dependent toxic effects.

Visualizations

Caption: this compound's dual mechanism of action: stabilizing mutant rod opsin and antagonizing its signaling.

Long_Term_In_Vivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis animal_model Select Animal Model (e.g., Rdh8-/-Abca4-/- mice) dosing_groups Establish Dosing Groups (Vehicle, Low, Med, High) animal_model->dosing_groups baseline Collect Baseline Data (Weight, Bloodwork, ERG) dosing_groups->baseline daily_dosing Daily this compound Administration baseline->daily_dosing monitoring Daily Clinical Observations Weekly Body Weight daily_dosing->monitoring interim_analysis Interim Analysis (e.g., Monthly Bloodwork) monitoring->interim_analysis interim_analysis->daily_dosing Continue Treatment final_erg Final Electroretinography (ERG) interim_analysis->final_erg necropsy Necropsy & Tissue Collection final_erg->necropsy histopathology Histopathology of Retina & Organs necropsy->histopathology data_analysis Data Analysis & Reporting histopathology->data_analysis

Caption: A generalized workflow for a long-term in vivo efficacy and toxicology study of this compound.

Troubleshooting_In_Vitro start Inconsistent In Vitro Results check_compound Is the compound stable and fully solubilized? start->check_compound check_cells Are the cells healthy and at a low passage number? check_compound->check_cells Yes solution_compound Action: Prepare fresh stock solution. Verify concentration with HPLC. check_compound->solution_compound No check_protocol Is the experimental protocol consistent? check_cells->check_protocol Yes solution_cells Action: Use a new vial of low-passage cells. Perform viability check. check_cells->solution_cells No solution_protocol Action: Review and standardize all steps. Ensure consistent timing and volumes. check_protocol->solution_protocol No re_evaluate Re-evaluate experimental design check_protocol->re_evaluate Yes

Caption: A decision tree for troubleshooting common issues in long-term in vitro this compound experiments.

References

Validation & Comparative

YC-001 and 9-cis-Retinal: A Comparative Guide to Opsin Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of YC-001 and 9-cis-retinal (B17824) for the stabilization of rod opsin, a critical protein in the visual cycle. This analysis is supported by experimental data on their respective mechanisms, efficacy, and safety profiles.

Mutations in the rhodopsin gene can lead to misfolding of the opsin protein, causing inherited retinal degenerations like autosomal dominant retinitis pigmentosa (adRP). A key therapeutic strategy is the use of pharmacological chaperones to stabilize opsin, promote its correct folding, and prevent photoreceptor cell death. This guide compares a novel, non-retinoid small molecule, this compound, with the well-established retinoid ligand, 9-cis-retinal, in their ability to stabilize opsin.

Quantitative Performance Comparison

The following table summarizes the key quantitative data for this compound and 9-cis-retinal based on in vitro and cell-based assays.

ParameterThis compound9-cis-RetinalCitation
Binding Affinity (EC50) 0.98 ± 0.05 µM1.20 ± 0.10 µM[1]
P23H Mutant Rescue (Potency) 8.7 µMNot explicitly quantified, used as a positive control[2]
P23H Mutant Rescue (Efficacy) 150–310% of control100% (standardized control)[3]
Inverse Agonism (EC50) 8.22 µMActs as an agonist (forms isorhodopsin)[4]
Cytotoxicity Low; no effect on cell number up to 40 µMHigh; euthanized most cells at concentrations >10 µM[1]

Mechanism of Action

9-cis-retinal is a synthetic isomer of 11-cis-retinal, the natural chromophore of rhodopsin. It binds covalently to the Lys296 residue in the chromophore-binding pocket of opsin, forming a Schiff base and creating a stable, albeit artificial, visual pigment called isorhodopsin. This binding stabilizes the opsin structure, facilitating its proper folding and transport. Upon exposure to light, isorhodopsin can activate the phototransduction cascade.

This compound , in contrast, is a non-retinoid small molecule that acts as a pharmacological chaperone. It reversibly binds to rod opsin, stabilizing its structure. Unlike 9-cis-retinal, this compound functions as an inverse agonist and a non-competitive antagonist of rod opsin signaling. This means it not only stabilizes the protein but also reduces its basal, light-independent signaling activity, which can be a contributing factor to photoreceptor degeneration in some conditions.

Experimental Data and Protocols

Opsin Binding Affinity

The binding affinity of this compound and 9-cis-retinal to bovine rod opsin was determined using a tryptophan fluorescence quenching assay.

Experimental Protocol: Tryptophan Fluorescence Assay

  • Preparation of Opsin: Rod outer segment (ROS) disc membranes containing opsin were isolated from bovine retinas.

  • Fluorescence Measurement: The intrinsic tryptophan fluorescence of the opsin was measured at an emission wavelength of 330 nm.

  • Titration: Increasing concentrations of either this compound or 9-cis-retinal were added to the opsin preparation.

  • Data Analysis: The quenching of tryptophan fluorescence, which indicates a conformational change in the chromophore pocket upon ligand binding, was measured. The EC50 value was calculated from the dose-response curve.

Rescue of Misfolded Opsin

The ability of this compound and 9-cis-retinal to rescue the transport of the misfolded P23H opsin mutant, a common cause of adRP, was assessed using a cell-based high-throughput screen (HTS) with a β-galactosidase (β-Gal) fragment complementation assay.

Experimental Protocol: P23H Opsin Mutant Rescue Assay

  • Cell Line: A U2OS stable cell line was engineered to co-express two fusion proteins: a plasma membrane-anchored fragment of β-Gal (PLC-EA) and the P23H opsin mutant fused to the complementary β-Gal fragment (P23H-PK).

  • Mechanism: In untreated cells, the misfolded P23H-PK is retained in the endoplasmic reticulum (ER), preventing its interaction with the plasma membrane-bound PLC-EA. Therefore, no active β-Gal is formed.

  • Treatment: Cells were treated with various concentrations of this compound or 9-cis-retinal.

  • Detection: If a compound successfully chaperones P23H-PK to the plasma membrane, the two β-Gal fragments complement each other, forming an active enzyme. The activity of this enzyme is then measured, serving as a readout for the rescue of the mutant opsin.

This compound was shown to improve the glycosylation profile of the P23H opsin mutant, indicating its successful transport through the Golgi apparatus.

Inverse Agonism and Antagonism

The inverse agonist and antagonist properties of this compound were evaluated through a cAMP assay in NIH3T3 cells expressing wild-type opsin.

Experimental Protocol: cAMP Assay for Opsin Activity

  • Cell Line: NIH3T3 cells stably expressing wild-type rod opsin were used. These cells endogenously express Gαi/o proteins, which, when activated by opsin, lead to a decrease in intracellular cAMP levels.

  • Forskolin (B1673556) Treatment: Cells were treated with forskolin to stimulate adenylate cyclase and raise intracellular cAMP to a detectable level.

  • Compound Treatment:

    • Inverse Agonism: Cells were treated with increasing concentrations of this compound in the dark. A dose-dependent increase in cAMP levels indicated the silencing of opsin's basal activity.

    • Antagonism: Cells were co-treated with 9-cis-retinal (to form isorhodopsin and activate G-protein signaling upon light exposure) and this compound. The ability of this compound to counteract the 9-cis-retinal-induced decrease in cAMP demonstrated its antagonist activity.

  • cAMP Measurement: Intracellular cAMP levels were quantified using a suitable detection kit.

Signaling Pathways and Experimental Workflows

Rod_Opsin_Signaling_Pathway cluster_membrane Cell Membrane Rhodopsin Rhodopsin (Opsin + 11-cis-retinal) Opsin Opsin Rhodopsin->Opsin Bleaching Transducin Transducin (Gαβγ) Opsin->Transducin Activation PDE Phosphodiesterase (PDE) Transducin->PDE Activation Light Light Light->Rhodopsin Isomerization to all-trans-retinal cGMP cGMP PDE->cGMP GMP 5'-GMP cGMP->GMP Hydrolysis IonChannel Ion Channel Closure GMP->IonChannel Hyperpolarization Hyperpolarization IonChannel->Hyperpolarization

Caption: Rod Opsin Signaling Pathway.

HTS_Workflow cluster_assay β-Gal Complementation Assay P23H_ER P23H-PK (in ER) Treatment Treat Cells P23H_ER->Treatment PLC_PM PLC-EA (at Plasma Membrane) Complementation β-Gal Complementation PLC_PM->Complementation CompoundLibrary Small Molecule Library CompoundLibrary->Treatment Rescue Successful Chaperone (e.g., this compound) Treatment->Rescue P23H_PM P23H-PK (at Plasma Membrane) Rescue->P23H_PM P23H_PM->Complementation Signal Signal Detection Complementation->Signal

Caption: High-Throughput Screening Workflow.

Mechanism_Comparison cluster_yc001 This compound cluster_9cis 9-cis-Retinal YC001_binds Reversible, non-covalent binding YC001_stabilizes Stabilizes Opsin YC001_binds->YC001_stabilizes YC001_inverse_agonist Inverse Agonist (Reduces basal activity) YC001_stabilizes->YC001_inverse_agonist StableOpsin Stabilized Opsin YC001_stabilizes->StableOpsin NineCis_binds Covalent binding (Schiff base) NineCis_stabilizes Forms Isorhodopsin NineCis_binds->NineCis_stabilizes NineCis_agonist Agonist (Light-activatable) NineCis_stabilizes->NineCis_agonist NineCis_stabilizes->StableOpsin Opsin Unstable Opsin Opsin->YC001_binds Opsin->NineCis_binds

Caption: Comparison of Mechanisms.

Conclusion

This compound presents a promising alternative to 9-cis-retinal for the stabilization of rod opsin. It demonstrates a comparable binding affinity to 9-cis-retinal but offers significant advantages in terms of its non-retinoid nature, lower cytotoxicity, and a dual mechanism of action that includes both chaperoning and inverse agonism. While 9-cis-retinal is a valuable tool for research and has shown therapeutic potential, its high cytotoxicity at effective concentrations is a notable drawback. The development of non-retinoid chaperones like this compound, which can stabilize opsin without interfering with the visual cycle and while silencing basal activity, represents a significant advancement in the potential treatment of retinal degenerative diseases caused by opsin misfolding. Further in vivo studies are warranted to fully evaluate the therapeutic potential of this compound.

References

Comparative Analysis of YC-001 and F5257-0462: A Data-Driven Review

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the biochemical and cellular activities of YC-001 and F5257-0462 could not be completed as there is no publicly available scientific literature or experimental data for compounds with these identifiers.

Extensive searches of scientific databases, chemical supplier catalogs, and patent literature did not yield any information regarding the synthesis, mechanism of action, or biological activity of substances referred to as "this compound" or "F5257-0462".

This lack of information prevents the creation of a comparative guide that meets the specified requirements for data presentation, experimental protocols, and visualization of signaling pathways. It is possible that these identifiers are internal research codes, represent very recently synthesized compounds for which data has not yet been published, or contain typographical errors.

To facilitate a comparative analysis, it is recommended to verify the compound identifiers and, if possible, provide alternative nomenclature, such as IUPAC names, SMILES strings, or associated patent or publication numbers. Should this information become available, a thorough and objective comparison can be conducted.

Validating the Neuroprotective Effects of YC-001: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the neuroprotective effects of YC-001, a novel pharmacological chaperone for rod opsin, with a focus on its potential as a therapeutic agent for retinal degeneration. Through a detailed comparison with other neuroprotective alternatives, supported by experimental data, this document aims to offer an objective resource for the scientific community.

Introduction to this compound and its Mechanism of Action

This compound is a non-retinoid small molecule identified through a high-throughput screen for its ability to stabilize the P23H-opsin mutant, a common cause of autosomal dominant retinitis pigmentosa (adRP).[1][2][3] Its neuroprotective effects stem from its dual function as a pharmacological chaperone and an inverse agonist of rod opsin.[1][4]

As a pharmacological chaperone , this compound binds to misfolded opsin mutants, promoting their proper folding and transport to the cell surface, thereby preventing their accumulation in the endoplasmic reticulum and subsequent cellular stress. This chaperone activity has been demonstrated to rescue the transport of multiple rod opsin mutants in mammalian cells.

As an inverse agonist , this compound non-competitively antagonizes rod opsin signaling by silencing its basal activity. Rhodopsin couples to the Gi/o signaling pathway, and its basal activity leads to a reduction in intracellular cyclic AMP (cAMP) levels. This compound counteracts this by inducing a dose-dependent increase in cAMP levels, effectively silencing the constitutive activity of rod opsin.

Comparative Analysis of Neuroprotective Efficacy

The neuroprotective potential of this compound has been primarily evaluated in the context of retinal degeneration. This section compares its efficacy with other relevant compounds.

Quantitative Comparison of In Vitro Efficacy

The following table summarizes the in vitro potency and efficacy of this compound in comparison to 9-cis-retinal, an endogenous chromophore and known pharmacological chaperone, and F5257-0462, another non-retinoid chaperone.

CompoundAssayParameterValueReference
This compound β-Galactosidase Complementation Assay (P23H-opsin rescue)EC507.8 µM
Efficacy150-310% of 9-cis-retinal
Bovine Rod Opsin Binding (Trp fluorescence quench)EC500.98 ± 0.05 µM
cAMP Accumulation Assay (Inverse Agonist Activity)EC508.22 µM
9-cis-retinal β-Galactosidase Complementation Assay (P23H-opsin rescue)EC50~5 µM
Bovine Rod Opsin Binding (Trp fluorescence quench)EC501.20 ± 0.10 µM
F5257-0462 Rescue of RHO mutants in NIH3T3 cellsEffective Concentration2.5 - 40 µM
In vivo photoreceptor function preservationEfficacyHigher than this compound
In Vivo Neuroprotective Effects in a Mouse Model of Retinal Degeneration

This compound has demonstrated significant neuroprotective effects in the Abca4-/-Rdh8-/- mouse model of bright light-induced retinal degeneration. A single intraperitoneal injection of this compound provided dose-dependent protection of the outer nuclear layer (ONL), which consists of photoreceptor cell bodies.

TreatmentDosage (i.p.)OutcomeReference
This compound 50 mg/kgPartial protection of the ONL
This compound 200 mg/kgSignificant protection of the ONL
Vehicle (DMSO) -Significant thinning of the ONL

Furthermore, in a RhoP23H/+ mouse model of retinitis pigmentosa, intravitreal injection of this compound improved scotopic electroretinogram (ERG) responses, indicating preservation of rod photoreceptor function.

Comparison with Other Neuroprotective Strategies for Retinitis Pigmentosa

While this compound represents a promising targeted therapy, a variety of other neuroprotective strategies are under investigation for retinitis pigmentosa.

Therapeutic StrategyExamplesMechanism of ActionStage of Development
Pharmacological Chaperones 9-cis-retinal, F5257-0462Stabilize misfolded proteinsPreclinical
Neurotrophic Factors Ciliary Neurotrophic Factor (CNTF), Brain-Derived Neurotrophic Factor (BDNF)Promote cell survival and inhibit apoptosisClinical Trials
Antioxidants N-acetylcysteine (NAC), SaffronReduce oxidative stressClinical Trials
Anti-apoptotic Agents MinocyclineInhibit apoptosis pathwaysPreclinical
Gene Therapy Voretigene neparvovec (for RPE65 mutations)Replace or correct faulty genesApproved/Clinical Trials
Stem Cell Therapy Retinal Progenitor Cells (RPCs)Replace damaged photoreceptorsClinical Trials
RNA Therapeutics VP-001 (for RP11)Modulate gene expressionPreclinical

Experimental Protocols

High-Throughput Screening for P23H-Opsin Mutant Rescue

This assay was used to identify this compound.

Principle: A β-galactosidase (β-Gal) fragment complementation assay is utilized. The P23H-opsin mutant is fused to one fragment of β-Gal (PK), and a plasma membrane-anchored protein is fused to the other fragment (EA). In untreated cells, the misfolded P23H-opsin-PK is retained in the endoplasmic reticulum, preventing its interaction with the plasma membrane-bound EA, resulting in low β-Gal activity. A compound that rescues the folding and transport of P23H-opsin-PK to the plasma membrane will bring the two β-Gal fragments together, restoring enzyme activity.

Protocol:

  • Cell Line: A U2OS stable cell line co-expressing the P23H-opsin-PK and PLC-EA fusion proteins is used.

  • Compound Treatment: Cells are seeded in 384-well plates and treated with test compounds (e.g., at an average concentration of 22.5 µM).

  • Incubation: Plates are incubated for a set period (e.g., 24 hours) to allow for compound action.

  • β-Gal Activity Measurement: A chemiluminescent substrate for β-galactosidase is added to the wells.

  • Data Analysis: Luminescence is measured using a plate reader. An increase in luminescence compared to vehicle-treated controls indicates a positive hit.

cAMP Accumulation Assay for Inverse Agonist Activity

Principle: This assay measures the ability of this compound to counteract the basal activity of rod opsin, which tonically inhibits adenylyl cyclase through the Gi/o pathway, leading to low intracellular cAMP levels. An inverse agonist will block this basal activity, resulting in an increase in cAMP.

Protocol:

  • Cell Line: NIH3T3 cells stably expressing wild-type opsin are used.

  • Cell Seeding: Cells are seeded in 384-well plates.

  • Compound Treatment: Cells are treated with a serial dilution of this compound. Forskolin, an adenylyl cyclase activator, can be used to potentiate the signal.

  • Incubation: The plate is incubated at 37°C for a specified time (e.g., 30 minutes).

  • cAMP Detection: Intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF or luminescence-based).

  • Data Analysis: The cAMP concentration is plotted against the log of the this compound concentration, and the data are fitted to a sigmoidal dose-response curve to determine the EC50 value.

In Vivo Light-Induced Retinal Degeneration Model

Principle: This model utilizes Abca4-/-Rdh8-/- double knockout mice, which are susceptible to bright light-induced retinal damage due to impaired clearance of all-trans-retinal. This model allows for the rapid in vivo assessment of neuroprotective compounds.

Protocol:

  • Animals: Abca4-/-Rdh8-/- mice are used.

  • Compound Administration: Mice are administered a single intraperitoneal (i.p.) injection of this compound (e.g., 50 or 200 mg/kg) or vehicle (DMSO).

  • Light Exposure: After a set period (e.g., 30 minutes post-injection), mice are exposed to bright white light (e.g., 10,000 lux) for a specific duration (e.g., 1 hour).

  • Post-Exposure Recovery: Mice are returned to a dark environment for recovery.

  • Retinal Structure Analysis: After a recovery period (e.g., 7 days), retinal structure is assessed using spectral-domain optical coherence tomography (SD-OCT) and histology (hematoxylin and eosin (B541160) staining) to measure the thickness of the outer nuclear layer (ONL).

  • Data Analysis: ONL thickness in this compound-treated mice is compared to that in vehicle-treated mice to determine the extent of neuroprotection.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action: Signaling Pathway

YC001_Mechanism cluster_ER Endoplasmic Reticulum cluster_Chaperone Pharmacological Chaperone Action cluster_Membrane Cell Membrane cluster_InverseAgonist Inverse Agonist Action MisfoldedOpsin Misfolded Opsin Mutant (e.g., P23H) ER_Retention ER Retention & Protein Aggregation MisfoldedOpsin->ER_Retention Leads to ProperlyFoldedOpsin Properly Folded Opsin MisfoldedOpsin->ProperlyFoldedOpsin Promotes Proper Folding CellStress Cellular Stress & Apoptosis ER_Retention->CellStress YC001_chaperone This compound YC001_chaperone->MisfoldedOpsin Binds to & Stabilizes Transport Transport to Cell Membrane ProperlyFoldedOpsin->Transport RodOpsin Rod Opsin G_protein Gi/o Protein RodOpsin->G_protein Activates (basal activity) AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates Downstream Downstream Signaling PKA->Downstream YC001_agonist This compound YC001_agonist->RodOpsin Binds to & Inhibits (Inverse Agonist)

Caption: Mechanism of this compound's neuroprotective action.

Experimental Workflow: In Vivo Neuroprotection Study

InVivo_Workflow start Start animals Abca4-/-Rdh8-/- Mice start->animals treatment Administer this compound (i.p. injection) animals->treatment control Administer Vehicle (DMSO) animals->control light_exposure Bright Light Exposure (e.g., 10,000 lux) treatment->light_exposure control->light_exposure recovery 7-Day Recovery in Darkness light_exposure->recovery analysis Retinal Analysis recovery->analysis oct SD-OCT Imaging analysis->oct histology Histology (H&E Staining) analysis->histology measurement Measure Outer Nuclear Layer (ONL) Thickness oct->measurement histology->measurement comparison Compare ONL Thickness (this compound vs. Vehicle) measurement->comparison

Caption: Workflow for in vivo light-induced retinal degeneration study.

Conclusion

This compound presents a promising, targeted approach for the treatment of certain forms of retinitis pigmentosa. Its dual mechanism as a pharmacological chaperone and an inverse agonist of rod opsin offers a novel strategy to combat the cellular pathology associated with opsin misfolding. The in vitro and in vivo data demonstrate its potential to rescue mutant opsin and protect photoreceptors from degeneration.

However, further research is necessary to fully elucidate its therapeutic potential. Direct comparative studies with other emerging neuroprotective agents in various models of retinal degeneration will be crucial. Additionally, optimizing its delivery to the retina and evaluating its long-term efficacy and safety are critical next steps in its development as a clinical candidate. This guide provides a foundational overview for researchers and drug developers to objectively assess the current evidence supporting the neuroprotective effects of this compound.

References

A Comparative Analysis of YC-001 and Other Pharmacological Chaperones for Retinal Degeneration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a cross-study comparison of the effectiveness of YC-001, a novel small-molecule chaperone of rod opsin, with other alternatives for the potential treatment of retinal degeneration, particularly retinitis pigmentosa (RP). The data presented is compiled from preclinical studies to offer an objective overview of the current landscape of pharmacological chaperones targeting rhodopsin misfolding.

Introduction to Pharmacological Chaperones in Retinitis Pigmentosa

Mutations in the rhodopsin (RHO) gene are a leading cause of autosomal dominant retinitis pigmentosa (adRP). These mutations often lead to misfolding of the rhodopsin protein, causing its retention in the endoplasmic reticulum (ER), subsequent cellular stress, and ultimately, photoreceptor cell death. Pharmacological chaperones are small molecules designed to bind to and stabilize these misfolded proteins, thereby facilitating their proper trafficking to the cell membrane and preserving photoreceptor function. This guide focuses on this compound and compares its efficacy with 9-cis-retinal, a retinoid-based chaperone, and F5257-0462, another non-retinoid chaperone.

Comparative Efficacy and Safety

The following tables summarize the quantitative data from various studies to facilitate a direct comparison between this compound, 9-cis-retinal, and F5257-0462.

Table 1: In Vitro Efficacy of Pharmacological Chaperones
ParameterThis compound9-cis-retinalF5257-0462Source
Mechanism of Action Non-retinoid pharmacological chaperone, inverse agonist, and non-competitive antagonist of rod opsin.Retinoid-based pharmacological chaperone.Non-retinoid pharmacological chaperone.[1][2]
Potency (EC50) 0.98 ± 0.05 µM (binding to bovine rod opsin); 8.22 µM (cAMP elevation in NIH3T3 cells).1.20 ± 0.10 µM (binding to bovine rod opsin).Not explicitly reported.[3][4]
Cell-Surface Rescue of RHO Mutants Rescued 7 out of 27 tested adRP-causing RHO mutants in NIH3T3 cells.Rescued 16 out of 27 tested adRP-causing RHO mutants in NIH3T3 cells.Rescued 11 out of 27 tested adRP-causing RHO mutants in NIH3T3 cells.[2]
Light Dependency Light-independent activity.Requires dark conditions for optimal activity.Light-independent activity.
Table 2: Ex Vivo and In Vivo Efficacy and Safety
ParameterThis compound9-cis-retinalF5257-0462Source
Photoreceptor Protection (Retinal Explants) Increased outer nuclear layer (ONL) thickness in RhoP23H/+ mouse retinal explants.Data not available in a directly comparable format.Increased ONL thickness in RhoP23H/+ mouse retinal explants.
In Vivo Efficacy (Mouse Models) A single dose protects Abca4−/−Rdh8−/− mice from bright light-induced retinal degeneration. Intravitreal injection showed improved scotopic ERG responses in RhoP23H/+ mice.Showed improvement in retinal function in some RP patients in clinical trials.Higher efficacy in preserving photoreceptor function and delaying photoreceptor death in RhoP23H/+ mice compared to this compound.
Toxicity No acute toxicity observed at efficacious doses in retinal explants.Generally well-tolerated in clinical trials.TC50 > 40 µM in retinal explants, indicating a significant therapeutic window.

Experimental Protocols

A summary of the key experimental methodologies cited in the comparative studies is provided below.

Cell-Surface Rescue Assay of Rhodopsin Mutants

This assay quantifies the ability of a compound to rescue the trafficking of misfolded rhodopsin mutants from the ER to the plasma membrane.

  • Cell Culture and Transfection: NIH3T3 cells are cultured and transfected with plasmids encoding various human rhodopsin (hRHO) mutants.

  • Compound Treatment: Twenty-four hours post-transfection, the cells are treated with the test compound (e.g., 40 µM this compound, 5 µM 9-cis-retinal, or 20 µM F5257-0462) or a vehicle control (DMSO) for 24 hours.

  • Immunostaining: The cells are fixed and stained with antibodies targeting an extracellular epitope of rhodopsin to specifically label the protein that has reached the cell surface.

  • High-Content Imaging and Analysis: Images of the stained cells are acquired using a high-content imaging system. The immunofluorescence intensity on the cell surface is quantified for a large number of cells (typically 400-600 per well) to determine the extent of rescue.

Retinal Explant Culture and Analysis

This ex vivo model allows for the study of compound effects on retinal tissue in a controlled environment.

  • Tissue Preparation: Retinas are isolated from mouse models of retinitis pigmentosa (e.g., RhoP23H/+) at a specific postnatal day (e.g., P15).

  • Culture and Treatment: The retinal explants are cultured in a defined medium and treated with various concentrations of the test compounds or a vehicle control. The medium is refreshed daily.

  • Immunohistochemistry: After a set number of days in vitro (e.g., 9 DIV), the retinal explants are fixed, sectioned, and stained with antibodies against rhodopsin and nuclear markers (e.g., Hoechst).

  • Morphological Analysis: The thickness of the outer nuclear layer (ONL), which contains the photoreceptor cell bodies, is measured from the stained sections to assess photoreceptor survival.

In Vivo Mouse Models and Functional Assessment

Animal models are crucial for evaluating the therapeutic potential of compounds in a living organism.

  • Animal Models: Mouse models of retinal degeneration, such as the light-induced degeneration model (e.g., Abca4−/−Rdh8−/− mice) and genetic models of RP (e.g., RhoP23H/+ mice), are used.

  • Compound Administration: Compounds are administered through various routes, including intraperitoneal (i.p.) or intravitreal injections.

  • Electroretinography (ERG): ERG is a non-invasive technique used to measure the electrical response of the retina to light stimulation. Scotopic ERG (dark-adapted) is used to assess rod function, while photopic ERG (light-adapted) assesses cone function. Changes in the amplitude and implicit time of the a- and b-waves are key indicators of retinal function.

  • Apoptosis Detection (TUNEL Assay): Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is a method for detecting DNA fragmentation, which is a hallmark of apoptosis. In retinal sections, TUNEL staining can identify dying photoreceptor cells. The tissue sections are dewaxed, rehydrated, and incubated with proteinase K. A TUNEL reaction mixture containing TdT enzyme and labeled nucleotides is then applied, followed by visualization with fluorescence microscopy.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to visualize key processes.

G cluster_0 Rhodopsin Signaling Pathway (Inverse Agonism of this compound) rhodopsin Rhodopsin gi_go Gi/o Protein rhodopsin->gi_go Basal Activity ac Adenylate Cyclase gi_go->ac Inhibits camp cAMP ac->camp Converts atp ATP atp->ac yc001 This compound yc001->rhodopsin Inhibits Basal Activity (Inverse Agonist)

Caption: this compound acts as an inverse agonist on the rhodopsin signaling pathway.

G cluster_1 Experimental Workflow: Cell-Surface Rescue Assay start Start: NIH3T3 Cells transfect Transfect with RHO Mutant Plasmid start->transfect treat Treat with Compound transfect->treat stain Immunostain for Surface Rhodopsin treat->stain image High-Content Imaging stain->image analyze Quantify Surface Fluorescence image->analyze end End: Efficacy Data analyze->end

Caption: Workflow for assessing the rescue of mutant rhodopsin to the cell surface.

Conclusion

This compound has demonstrated potential as a pharmacological chaperone for misfolded rhodopsin, showing efficacy in both in vitro and in vivo models. Its light-independent mechanism offers a potential advantage over retinoid-based therapies like 9-cis-retinal. However, comparative data suggests that F5257-0462 may have a broader efficacy in rescuing a larger number of rhodopsin mutants and a more favorable safety profile. Further preclinical and clinical studies are necessary to fully elucidate the therapeutic potential of these compounds for patients with retinitis pigmentosa. This guide provides a summary of the current publicly available data to aid researchers in the field of retinal drug development.

References

YC-001 in Focus: A Head-to-Head Comparison of Opsin Chaperones for Retinal Degeneration Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals in the field of ophthalmology, the development of pharmacological chaperones offers a promising therapeutic strategy for inherited retinal degenerations like retinitis pigmentosa (RP). These diseases are often caused by mutations that lead to the misfolding of rhodopsin, a critical G protein-coupled receptor (GPCR) in rod photoreceptor cells. This guide provides a detailed head-to-head comparison of YC-001, a novel non-retinoid opsin chaperone, with other key alternatives, supported by experimental data to inform research and development decisions.

Mutations in the rhodopsin (RHO) gene are a leading cause of autosomal dominant retinitis pigmentosa (adRP), triggering protein misfolding, disrupting cellular protein balance (proteostasis), and ultimately leading to the death of rod photoreceptors and vision loss.[1][2] Pharmacological chaperones are small molecules designed to bind to and stabilize these misfolded mutant proteins, facilitating their correct folding, transport, and function.[3][4] This guide focuses on this compound, a compound identified through high-throughput screening, and compares its performance against the endogenous retinoid chaperone, 9-cis-retinal, and another synthetic non-retinoid chaperone, F5257-0462.

Quantitative Performance Comparison

The efficacy of an opsin chaperone can be evaluated by its binding affinity, its ability to rescue mutant opsin proteins, and its functional impact on cellular signaling. The following tables summarize the key quantitative data from comparative studies.

CompoundTypeBinding Affinity (EC50) to Bovine Rod OpsinSource
This compound Non-retinoid0.98 ± 0.05 µM[1]
9-cis-retinal Retinoid1.20 ± 0.10 µM[1]
F5257-0462 Non-retinoidNot Reported
CompoundIn Vitro Chaperone Activity (Number of RHO Mutants Rescued*)In Vivo Efficacy (RhoP23H/+ Mice)Source
This compound 7 out of 27Improved retinal proteostasis ex vivo; transient improvement in photoreceptor function in vivo.[4][5]
9-cis-retinal 16 out of 27Not directly compared in the same in vivo studies. Known to rescue transport in cell models.[4]
F5257-0462 11 out of 27Higher efficacy in preserving photoreceptor function and delaying cell death compared to this compound.[4][5][6]

*Based on a cell-surface rescue assay in NIH3T3 cells expressing 27 different RP-causing human RHO mutants.[4][5]

CompoundFunctional Activity (Rod Opsin)Functional Potency (EC50)Source
This compound Inverse Agonist & Antagonist8.22 µM (cAMP Assay)[1][7]
9-cis-retinal AgonistNot applicable (induces signaling)[1][7]
F5257-0462 Not ReportedNot Reported

Mechanism of Action: Stabilizing Misfolded Opsin

This compound acts as a pharmacological chaperone by directly binding to the rod opsin protein.[1][8] This binding, which occurs competitively with the native chromophore 9-cis-retinal, stabilizes the structure of misfolded opsin mutants.[4] This stabilization allows the cell's quality control machinery in the endoplasmic reticulum (ER) to correctly process and transport the mutant opsin to the cell surface, where it can potentially function.

Furthermore, this compound exhibits a dual functional activity as both an inverse agonist and an antagonist of rod opsin signaling.[1][2] In its inverse agonist role, it silences the basal, ligand-independent activity of opsin. As an antagonist, it blocks signaling activation by agonists like 9-cis-retinal.[1] This mechanism is significant as constitutive activity of misfolded opsin retained in the ER is thought to contribute to cellular stress and photoreceptor death.

cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi & Trafficking P23H_misfolded Misfolded P23H Opsin P23H_degradation Degradation P23H_misfolded->P23H_degradation ERAD Pathway P23H_folded Correctly Folded P23H Opsin P23H_misfolded->P23H_folded Stabilization YC001 This compound YC001->P23H_folded P23H_transport Transport to Cell Surface P23H_folded->P23H_transport

Mechanism of this compound as a pharmacological chaperone for P23H mutant opsin.

Signaling Pathway Modulation

Rod opsin, like other GPCRs, can couple to intracellular signaling pathways. When activated, it typically signals through the G-protein Gi/o, which inhibits adenylyl cyclase and leads to a reduction in cyclic AMP (cAMP) levels.[7] this compound, as an inverse agonist, counteracts the basal activity of opsin, leading to an increase in cAMP levels.[1][7] This action helps to quell aberrant signaling from misfolded opsin aggregates.

cluster_membrane Cell Membrane cluster_signal Intracellular Signaling Opsin Rod Opsin (GPCR) Gio Gi/o Protein Opsin->Gio Couples to AC Adenylyl Cyclase Gio->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts YC001 This compound YC001->Opsin Inhibits (Inverse Agonist) Retinal 9-cis-retinal (Agonist) Retinal->Opsin Activates

Signaling pathway of rod opsin and points of modulation by this compound and 9-cis-retinal.

Key Experimental Protocols

Reproducibility and clear methodology are paramount in scientific research. Below are summarized protocols for key experiments cited in the comparison of these opsin chaperones.

In Vitro Mutant Opsin Cell-Surface Rescue Assay

This assay quantitatively assesses the ability of a chaperone to rescue the cellular trafficking of various misfolded RHO mutants from the ER to the plasma membrane.

Objective: To measure the cell-surface expression of mutant rhodopsin in the presence of a pharmacological chaperone.

Methodology:

  • Cell Culture and Transfection: NIH3T3 cells are cultured in 384-well plates. Cells are then transfected with plasmids encoding one of 27 different human RHO mutants.[4][5]

  • Compound Treatment: 24 hours post-transfection, cells are treated with the test compound (e.g., 40 µM this compound, 20 µM F5257-0462, 5 µM 9-cis-retinal) or a vehicle control (DMSO).[4][5]

  • Incubation: Cells are incubated with the compounds for 24 hours.[4][5]

  • Immunostaining: Cells are fixed and subjected to cell-surface immunostaining using an antibody that recognizes an extracellular epitope of rhodopsin.

  • Imaging and Analysis: High-content fluorescence microscopy is used to capture images. The immunofluorescence intensity on the surface of individual cells is quantified using image analysis software, with 400-600 cells analyzed per well.[4] The increase in surface fluorescence compared to the DMSO control indicates a successful rescue of the mutant protein.

start Start: Plate NIH3T3 Cells in 384-well plate transfect Transfect cells with plasmid for specific RHO mutant start->transfect incubate1 Incubate for 24 hours transfect->incubate1 treat Treat with Chaperone (this compound, F5257-0462, etc.) or DMSO control incubate1->treat incubate2 Incubate for 24 hours treat->incubate2 fix Fix and perform cell-surface immunostaining for RHO incubate2->fix image Acquire images using high-content microscopy fix->image analyze Quantify cell-surface fluorescence intensity per cell image->analyze end End: Compare rescue efficacy vs. control analyze->end

Experimental workflow for the in vitro cell-surface rescue assay.
In Vivo Retinal Protection in RhoP23H/+ Mice

This experiment evaluates the therapeutic potential of chaperones in a relevant animal model of retinitis pigmentosa.

Objective: To determine if a chaperone can delay photoreceptor degeneration and preserve retinal function in RhoP23H/+ mice.

Methodology:

  • Animal Model: RhoP23H/+ knock-in mice, which carry a common RP-causing mutation, are used.

  • Compound Administration: At postnatal day 15 (P15), mice receive an intravitreal injection of the test compound formulated in microparticles for sustained release (e.g., 35 nmol of this compound or 25 nmol of F5257-0462). A second injection is administered at P30.[9]

  • Functional Assessment (Electroretinography - ERG): Scotopic ERG is performed at various time points (e.g., P29, P43, P57) to measure rod photoreceptor function (a-wave) and inner retinal responses (b-wave).[9]

  • Structural Assessment (Optical Coherence Tomography - OCT): OCT imaging is used to measure the thickness of retinal layers, particularly the outer nuclear layer (ONL), where photoreceptor cell bodies reside. A thicker ONL indicates less cell death.[9][10]

  • Histological Analysis: At the end of the study (e.g., P60), eyes are collected for immunohistochemistry to visualize rhodopsin localization and quantify ONL nuclei.[9]

Conclusion

This compound is a potent, non-retinoid pharmacological chaperone that effectively binds to rod opsin, rescues the trafficking of several misfolded mutants, and modulates its signaling activity. While it shows comparable binding affinity to the endogenous chaperone 9-cis-retinal, its ability to rescue a broad range of mutants in vitro is less extensive. In vivo studies highlight that while this compound can offer transient protection, other non-retinoids like F5257-0462 may provide more sustained efficacy in delaying retinal degeneration in the RhoP23H/+ mouse model.[6][9] The dual action of this compound as a chaperone and an inverse agonist presents a compelling mechanism of action, aiming to both correct protein misfolding and quell aberrant signaling, which warrants further investigation. This guide provides the foundational data and methodologies for researchers to critically evaluate and build upon the study of this compound and other opsin chaperones in the quest for a treatment for retinitis pigmentosa.

References

A Comparative Guide to Therapeutic Strategies for P23H Mutant Rhodopsin: YC-001 and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mutations in the rhodopsin (RHO) gene are a leading cause of autosomal dominant retinitis pigmentosa (adRP), a progressive and debilitating inherited retinal disease. The P23H mutation is the most common of these, leading to rhodopsin misfolding, aggregation, and eventual photoreceptor cell death. This guide provides a detailed comparison of a promising small molecule chaperone, YC-001, with other emerging therapeutic strategies targeting P23H mutant rhodopsin, supported by experimental data.

Overview of Therapeutic Approaches

Current research into treatments for P23H-mediated adRP is focused on several distinct mechanisms of action:

  • Pharmacological Chaperones (e.g., this compound): These small molecules aim to stabilize the misfolded P23H rhodopsin, facilitating its correct folding and transport to the outer segment of photoreceptor cells, thereby preventing its toxic aggregation in the endoplasmic reticulum (ER).

  • Antisense Oligonucleotides (e.g., QR-1123): This gene therapy approach uses short, synthetic nucleic acid sequences to specifically bind to and promote the degradation of the mutant RHO mRNA, thus reducing the production of the toxic P23H rhodopsin protein.

  • CRISPR-Cas9 Gene Editing: This revolutionary technology offers the potential to permanently correct the P23H mutation in the DNA of photoreceptor cells, providing a one-time, lasting treatment.

  • Enhanced Degradation of Misfolded Protein (e.g., Methotrexate): This strategy focuses on upregulating cellular pathways responsible for the clearance of misfolded proteins, thereby reducing the toxic burden of P23H rhodopsin.

This compound: A Novel Pharmacological Chaperone

This compound is a non-retinoid small molecule identified through high-throughput screening that acts as a pharmacological chaperone and inverse agonist of rod opsin.[1] Its primary mechanism involves binding to the opsin molecule, stabilizing its structure, and rescuing the transport of misfolded mutants, including P23H, from the ER to the plasma membrane.[2]

Key Experimental Findings for this compound:
  • Binding Affinity: this compound binds to bovine rod opsin with an EC50 of 0.98 ± 0.05 µM, which is comparable to the endogenous ligand 9-cis-retinal (B17824) (EC50 of 1.20 ± 0.10 µM).[3]

  • Rescue of Mutant Rhodopsin Transport: In NIH3T3 cells expressing P23H opsin, treatment with this compound resulted in a dose-dependent increase in the amount of P23H opsin transported to the plasma membrane.[1]

  • Photoreceptor Protection: A single intraperitoneal injection of this compound was shown to protect Abca4-/-Rdh8-/- mice from bright light-induced retinal degeneration.[3] In RhoP23H/+ mouse retinal explants, this compound treatment led to thicker outer nuclear layers (ONL), indicating delayed photoreceptor degeneration.[4][5]

Comparative Analysis of Therapeutic Strategies

The following tables summarize the quantitative data from preclinical and clinical studies for this compound and other prominent treatments for P23H mutant rhodopsin.

Table 1: In Vitro and Cell-Based Assay Data
TreatmentMechanism of ActionModel SystemKey Quantitative Finding(s)Reference(s)
This compound Pharmacological ChaperoneBovine rod opsinEC50 for binding: 0.98 µM[3]
NIH3T3 cells (P23H opsin)Dose-dependent rescue of P23H opsin transport to plasma membrane[1]
QR-1123 Antisense Oligonucleotide-Allele-specific knockdown of mutant RHO mRNA via RNase H[6][7]
CRISPR-Cas9 Gene EditingRho-P23H mouse model~45% of the mutant P23H allele edited at the DNA level[8]
Rho-P23H homozygous retinasCleavage efficiency of 43.20 ± 1.7% for the mutant allele[9]
Methotrexate Enhanced Protein DegradationNIH3T3 cells (P23H rhodopsin)Selectively reduced misfolded P23H rhodopsin without affecting wild-type[10]
Table 2: In Vivo Animal Model Data
TreatmentAnimal ModelAdministrationKey Quantitative Finding(s)Reference(s)
This compound Abca4-/-Rdh8-/- miceIntraperitoneal injectionProtection from light-induced retinal degeneration[3]
RhoP23H/+ miceIntravitreal injectionIncreased photoreceptor function and ONL thickness[11]
QR-1123 P23H rat model-Proof-of-concept studies showed efficacy[1]
CRISPR-Cas9 Rho-P23H miceSub-retinal injectionRelative RNA expression of wild-type Rho was ~2.8 times more than mutant Rho[8]
Significantly delayed photoreceptor cell degeneration in the outer nuclear layer[8]
P23H/LE ratsSub-retinal AAV deliveryVisual acuity was two-fold higher in treated eyes compared to untreated eyes at 15 months[12]
Gene Therapy (siRNA) P23H RHO miceSub-retinal AAV injectionERG amplitudes were the same as non-transgenic mice at 9 months, while untreated eyes showed a >5-fold reduction[13]
Methotrexate RhoP23H/+ knock-in miceIntravitreal injectionIncreased electroretinogram (ERG) response and rhodopsin level at 1 month of age[10]

Signaling Pathways and Experimental Workflows

P23H Rhodopsin Misfolding and ER Stress Pathway

The P23H mutation in rhodopsin leads to its misfolding and retention in the endoplasmic reticulum, triggering the unfolded protein response (UPR) and ER-associated degradation (ERAD) pathways. Chronic activation of these pathways can lead to apoptosis and photoreceptor cell death.

P23H_Pathway P23H_RHO P23H Rhodopsin (Misfolded) ER Endoplasmic Reticulum P23H_RHO->ER Accumulation UPR Unfolded Protein Response (UPR) ER->UPR Activation ERAD ER-Associated Degradation (ERAD) ER->ERAD Activation Apoptosis Apoptosis UPR->Apoptosis ERAD->Apoptosis Photoreceptor_Death Photoreceptor Cell Death Apoptosis->Photoreceptor_Death Therapeutic_Intervention cluster_gene Gene Level cluster_rna RNA Level cluster_protein Protein Level P23H_DNA P23H RHO Gene P23H_mRNA P23H RHO mRNA P23H_DNA->P23H_mRNA Transcription Misfolded_P23H Misfolded P23H Rhodopsin P23H_mRNA->Misfolded_P23H Translation Folded_P23H Correctly Folded Rhodopsin Degradation Protein Degradation Misfolded_P23H->Degradation CRISPR CRISPR-Cas9 CRISPR->P23H_DNA Corrects ASO Antisense Oligonucleotides (QR-1123) ASO->P23H_mRNA Degrades Chaperone Pharmacological Chaperone (this compound) Chaperone->Misfolded_P23H Refolds to Degradation_Enhancer Degradation Enhancer (Methotrexate) Degradation_Enhancer->Degradation Enhances

References

Safety Operating Guide

Personal protective equipment for handling YC-001

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling and disposal of YC-001, a novel, non-retinoid pharmacological chaperone of rod opsin. Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of your research.

Personal Protective Equipment (PPE)

Standard laboratory personal protective equipment is required when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Protection TypeRecommended EquipmentSpecifications
Eye and Face Protection Safety glasses with side shields or gogglesMust comply with EN166 (EU) or ANSI Z87.1 (US) standards.
Skin Protection Chemical-resistant glovesNitrile rubber, minimum thickness 0.11 mm.
Laboratory coatStandard long-sleeved lab coat.
Respiratory Protection Not required under normal use with adequate ventilationUse a NIOSH (US) or CEN (EU) approved respirator if ventilation is inadequate or for handling large quantities.

Operational Plan: Handling this compound

Proper handling of this compound is crucial for researcher safety and to avoid contamination of the compound.

Step 1: Preparation

  • Ensure the work area, typically a chemical fume hood or a well-ventilated benchtop, is clean and uncluttered.

  • Assemble all necessary equipment and materials, including this compound, solvents, and measurement tools, before starting the procedure.

  • Verify that a safety shower and eyewash station are readily accessible.

Step 2: Donning PPE

  • Put on a lab coat and fasten it completely.

  • Don safety glasses or goggles.

  • Wear appropriate chemical-resistant gloves.

Step 3: Compound Handling

  • This compound is typically supplied as a solid. Handle with care to avoid generating dust.

  • When preparing solutions, slowly add the solvent to the solid to prevent splashing.

  • Use appropriate tools, such as a spatula and weighing paper, for transferring the solid.

Step 4: Post-Handling

  • Securely cap all containers containing this compound.

  • Clean the work area thoroughly.

  • Properly doff and dispose of gloves.

  • Wash hands thoroughly with soap and water.

PPE_Selection_Workflow cluster_0 This compound Handling Task Assessment Start Assess Handling Task IsVentilated Is the area well-ventilated? Start->IsVentilated IsLargeQuantity Handling large quantities? IsVentilated->IsLargeQuantity Yes RespiratoryProtection Add Respiratory Protection (NIOSH/CEN approved) IsVentilated->RespiratoryProtection No StandardPPE Standard PPE Required: - Safety Glasses - Lab Coat - Nitrile Gloves IsLargeQuantity->StandardPPE No IsLargeQuantity->RespiratoryProtection Yes RespiratoryProtection->StandardPPE

PPE Selection Workflow for this compound

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation:

  • Solid Waste: Unused this compound powder and any materials contaminated with the solid (e.g., weighing papers, contaminated paper towels) should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquid chemical waste. Do not pour down the drain.

  • Contaminated Sharps: Any sharps (e.g., needles, pipette tips) that have come into contact with this compound should be disposed of in a designated sharps container.

  • Empty Containers: Rinse empty containers thoroughly with an appropriate solvent. The rinsate should be collected as liquid chemical waste. After rinsing, the container can be disposed of as non-hazardous waste, unless institutional policies state otherwise.

Disposal Procedure:

  • Collect Waste: Place all waste into the appropriate, clearly labeled containers.

  • Store Waste: Store waste containers in a designated, secure area away from incompatible materials.

  • Arrange for Pickup: Follow your institution's procedures for the disposal of chemical waste. Contact your Environmental Health and Safety (EHS) department to schedule a waste pickup.

Disposal_Plan_Logic cluster_1 This compound Waste Disposal Logic WasteGenerated Waste Generated from Handling this compound WasteType Identify Waste Type WasteGenerated->WasteType SolidWaste Solid Waste (Unused powder, contaminated materials) WasteType->SolidWaste Solid LiquidWaste Liquid Waste (Solutions, rinsates) WasteType->LiquidWaste Liquid SharpsWaste Contaminated Sharps WasteType->SharpsWaste Sharps DisposeSolid Collect in Labeled Hazardous Solid Waste Container SolidWaste->DisposeSolid DisposeLiquid Collect in Labeled Hazardous Liquid Waste Container LiquidWaste->DisposeLiquid DisposeSharps Dispose in Sharps Container SharpsWaste->DisposeSharps EHS_Pickup Arrange for EHS Waste Pickup DisposeSolid->EHS_Pickup DisposeLiquid->EHS_Pickup DisposeSharps->EHS_Pickup

Disposal Plan for this compound Waste

Disclaimer: This information is intended as a guide and is based on standard laboratory safety practices for research chemicals. Always consult the specific Safety Data Sheet (SDS) provided by the supplier for this compound and follow all applicable institutional and governmental regulations.

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.